molecular formula C9H9NO3 B1615398 Acetylsalicylamide CAS No. 5663-71-8

Acetylsalicylamide

Cat. No.: B1615398
CAS No.: 5663-71-8
M. Wt: 179.17 g/mol
InChI Key: KGHXFBVYXDFJGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetylsalicylamide is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-carbamoylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-6(11)13-8-5-3-2-4-7(8)9(10)12/h2-5H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGHXFBVYXDFJGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046108
Record name 2-(Aminocarbonyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5663-71-8
Record name 2-(Acetyloxy)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5663-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Acetylsalicylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005663718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Aminocarbonyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(aminocarbonyl)phenyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.655
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACETYLSALICYLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/496N9P3MZS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Pre-Formulation Profiling and Physicochemical Engineering of 5-Acetylsalicylamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, the transition from synthetic intermediate to viable active pharmaceutical ingredient (API) or prodrug scaffold relies heavily on pre-formulation physicochemical profiling. 5-Acetylsalicylamide (CAS: 40187-51-7) is a critical molecular scaffold, traditionally utilized in the synthesis of the antihypertensive drug Labetalol and increasingly explored as a foundation for phosphotyrosine peptidomimetic prodrugs and human β3 adrenergic receptor agonists[1][2]. This technical guide provides an authoritative, causality-driven analysis of its physicochemical properties, detailing how its molecular architecture dictates both its synthesis and downstream formulation strategies.

Molecular Architecture & Physicochemical Profiling

The rational design of any dosage form requires a rigorous assessment of the compound's intrinsic properties. 5-Acetylsalicylamide features a rigid aromatic framework equipped with an acetyl group, a phenolic hydroxyl, and an amide moiety[3]. This structural triad governs its hydrogen-bonding capacity, crystal lattice energy, and phase-transfer behavior.

Table 1: Quantitative Physicochemical Profile of 5-Acetylsalicylamide

PropertyValueCausality & Formulation Impact
Molecular Formula C9H9NO3[3]Dictates a low molecular weight (179.17 g/mol )[4], which is highly favorable for passive membrane permeability in oral delivery systems.
Melting Point 220–222 °C[4][5]The high melting point indicates robust intermolecular hydrogen bonding (amide-amide and acid-amide synthons), directly causing its poor aqueous solubility.
Acid Dissociation (pKa) 6.57 ± 0.18 (Predicted)[4][6]Reflects the weakly acidic phenolic -OH. The ionization state is highly pH-dependent, remaining largely unionized in the stomach but ionizing in the lower GI tract.
Lipophilicity (LogP) 0.905 (Experimental)[6]Moderate lipophilicity ensures a functional balance between aqueous dissolution and lipid membrane partitioning, ideal for prodrug reservoirs.
Solubility Profile Slightly soluble in DMSO/Methanol[1][6]The lack of aqueous solubility necessitates advanced formulation engineering (e.g., solid dispersions, granulation) to achieve therapeutic bioavailability.

Mechanistic Synthesis & Purity Validation

The integrity of pre-formulation data relies entirely on the purity of the synthesized compound. The optimal synthetic route employs a Friedel-Crafts acylation of salicylamide using a low-melting-point molten salt system[2][4]. This self-validating protocol is chosen because the ionic liquid environment stabilizes the acylium ion intermediate, suppressing unwanted O-acylation in favor of selective C-acylation at the para-position to the hydroxyl group.

Step-by-Step Methodology: Lewis Acid-Catalyzed Friedel-Crafts Acylation
  • Catalyst Preparation: In a reaction flask, melt a mixture of anhydrous aluminum chloride (AlCl3, 0.0648 mol) and sodium chloride (NaCl, 0.0648 mol) at 140 °C with continuous magnetic stirring to form a homogenous molten salt system[4].

    • Causality: The AlCl3/NaCl melt acts as both a solvent and a powerful Lewis acid catalyst, ensuring optimal thermal transfer and catalytic efficiency without the need for volatile, toxic organic solvents.

  • Substrate Addition: Carefully add salicylamide (0.036 mol) into the molten salt mixture, maintaining the temperature strictly at 140 °C[4].

  • Acylation: Introduce acetyl chloride (0.0432 mol) dropwise via a constant-pressure dropping funnel over approximately 10 minutes[4].

    • Causality: Dropwise addition controls the highly exothermic generation of the reactive acylium ion, preventing localized overheating and the formation of degradation byproducts.

  • Reaction Maturation: Maintain stirring at 140 °C for 30 minutes to drive the reaction to completion[4].

  • Quenching & Precipitation: Slowly pour the hot reaction mixture into 60 mL of an acidic ice-water bath (1 mL concentrated HCl in 59 mL ice-water) over 5 minutes. Stir at room temperature for 30 minutes[2].

    • Causality: The acidic quench rapidly decomposes the aluminum complex, precipitating the crude 5-acetylsalicylamide as a yellowish solid while keeping residual aluminum salts dissolved in the aqueous phase[2].

  • Isolation & Recrystallization: Filter the crude solid, wash three times with hot water (80 °C), and dry[2]. Recrystallize the crude product from 20 mL of boiling ethanol. Cool in an ice bath, filter, and dry at 80 °C for 5 hours[2][6].

    • Causality: Ethanol selectively dissolves the product at reflux while rejecting highly polar impurities, yielding a white crystalline solid with >98.1% purity and a ~92.2% yield[1][2].

Pre-Formulation Challenges & Solubility Engineering

The physicochemical profile of 5-acetylsalicylamide presents a classic formulation bottleneck: a high crystal lattice energy and poor aqueous solubility[4][6]. To translate this scaffold into a viable therapeutic, formulation scientists must employ targeted solid-state engineering.

1. pH-Dependent Dissolution Dynamics With a pKa of 6.57[6], 5-acetylsalicylamide remains predominantly unionized in the acidic environment of the stomach (pH 1.2–3.0), severely limiting initial dissolution. In the slightly alkaline environment of the small intestine (pH 6.8–7.4), partial ionization occurs, improving solubility but potentially altering passive membrane permeability. Formulators must consider enteric coatings or pH-modifying excipients to ensure a consistent, site-specific release profile.

2. Solid-State Engineering: Cocrystallization and Granulation Drawing mechanistic parallels from structurally related salicylamides (such as ethenzamide), the strong intermolecular hydrogen bonding can be disrupted via pharmaceutical cocrystallization. Coformers with complementary hydrogen-bond donors/acceptors (e.g., gallic acid or dihydroxybenzoic acids) can significantly lower the lattice energy and enhance aqueous solubility by up to 2-fold or more[7].

Furthermore, for high drug-loading formulations, fluidized bed rotor granulation is highly recommended. Studies on analogous poorly water-soluble salicylamides demonstrate that this technique drastically improves wettability and particle size distribution (PSD), enabling rapid dissolution (e.g., >80% release within 20 minutes) without altering the API's fundamental chemical structure[8].

Logical Workflow Diagram

The following diagram maps the self-validating logic connecting synthesis, physicochemical profiling, and formulation engineering for 5-acetylsalicylamide.

FormulationWorkflow Synthesis API / Scaffold Synthesis (Friedel-Crafts Acylation) Purification Ethanol Recrystallization (Purity >98%) Synthesis->Purification Isolation PhysicoChem Physicochemical Profiling LogP: 0.905 | pKa: 6.57 Purification->PhysicoChem Characterization Solubility Aqueous Solubility Assessment (Poorly Soluble) PhysicoChem->Solubility PK/PD limits Formulation Formulation Engineering (Cocrystallization & Granulation) Solubility->Formulation Bioavailability Enhancement

Fig 1: Pre-formulation workflow for 5-acetylsalicylamide from synthesis to formulation.

References

  • Title: 5-Acetylsalicylamide | C9H9NO3 | CID 198212 Source: PubChem - NIH URL: [Link]

  • Title: Investigation of Physicochemical Drug Properties to Prepare Fine Globular Granules Composed of Only Drug Substance in Fluidized Bed Rotor Granulation Source: PubMed - NIH URL: [Link]

  • Title: Cocrystals of Ethenzamide: Study of Structural and Physicochemical Properties Source: Crystal Growth & Design - ACS Publications URL: [Link]

Sources

Comprehensive Technical Safety and Application Guide for N-Acetylsalicylamide (CAS 487-48-9)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

As a Senior Application Scientist, I frequently encounter molecules that serve dual roles across different scientific disciplines. N-Acetylsalicylamide (CAS 487-48-9), commonly known as Salacetamide, is a prime example. Historically evaluated for its analgesic, antipyretic, and anti-inflammatory properties[1], it has recently found critical utility as a stable reference standard in proteomics research[2]. This whitepaper provides an in-depth analysis of its physicochemical behavior, toxicological safety profile, and self-validating experimental workflows, ensuring that researchers can handle and apply this compound with maximum efficacy and safety.

Physicochemical Profiling & Structural Dynamics

Salacetamide is the thermodynamically stable


-acetylated isomer of 

-acetylsalicylamide[3]. In aqueous environments,

-acetylsalicylamide undergoes a well-documented intramolecular acyl transfer, migrating the acetyl group from the oxygen atom to the nitrogen atom to form Salacetamide[3]. Understanding this kinetic migration is critical for researchers utilizing these compounds in acetylation assays, as failure to account for this isomerization can lead to false-positive structural identifications in mass spectrometry.
Table 1: Physicochemical Properties
PropertyValue
Chemical Name N-Acetylsalicylamide (Salacetamide)
CAS Registry Number 487-48-9
Molecular Formula C9H9NO3
Molecular Weight 179.17 g/mol
SMILES String O=C(NC(C)=O)C1=CC=CC=C1O[2]
Storage Conditions Sealed in dry, 2-8°C[4]

Toxicological Profile & Chemical Safety (EHS)

Safety protocols must be dictated by empirical data. Salacetamide exhibits a favorable safety margin compared to classical NSAIDs like aspirin, but it is not without hazards[1]. According to safety data from [4] and [5], the compound is classified under specific GHS hazard categories requiring stringent Personal Protective Equipment (PPE).

Table 2: Acute Toxicity & GHS Hazard Statements
Toxicity Metric / HazardValue / DescriptionReference
LD50 Oral (Rat) 2,000 mg/kg (Behavioral somnolence)[5]
LD50 Oral (Mouse) > 5,000 mg/kg[1],[6]
H302 Harmful if swallowed[7],[4]
H315 Causes skin irritation[7],[4]
H319 Causes serious eye irritation[7],[4]
H335 May cause respiratory irritation[7]

Expert EHS Recommendation: Due to the H335 (respiratory irritation) classification[7], weighing and transferring the dry powder must be conducted within a Class II biological safety cabinet or a dedicated powder-weighing hood. Nitrile gloves (minimum 0.11 mm thickness) and tightly fitting safety goggles are mandatory to mitigate H315 and H319 risks[4].

Mechanistic Pharmacology & Signaling

Salacetamide shares structural homology with classical salicylates. Its pharmacological mechanism centers on the competitive inhibition of the Cyclooxygenase (COX) enzyme system[1]. By occupying the active site of COX-1/COX-2, Salacetamide prevents the catalytic oxidation of arachidonic acid into Prostaglandin G2 (PGG2), thereby truncating downstream inflammatory signaling cascades.

COX_Pathway AA Arachidonic Acid (Membrane Phospholipids) COX COX-1 / COX-2 Enzymes AA->COX Catalysis PGG2 Prostaglandin G2 (PGG2) COX->PGG2 Oxidation Inflammation Inflammatory Response (Pain, Fever, Swelling) PGG2->Inflammation Downstream Signaling Salacetamide N-Acetylsalicylamide (CAS 487-48-9) Salacetamide->COX Competitive Inhibition

Figure 1: Mechanistic pathway of COX inhibition by N-Acetylsalicylamide.

Experimental Protocols: Self-Validating Isomerization Assay

When utilizing Salacetamide in proteomics[2], researchers must frequently differentiate it from its unstable


-acetyl precursor. The following HPLC-UV/MS protocol is designed to monitor the 

- to

-acetyl migration.

The Principle of Self-Validation: A protocol is only as reliable as its internal controls. In this workflow, the mass balance of the system acts as a self-validating mechanism. If the sum of the molar concentrations of the reactant and product falls below 98% of the initial input, the system automatically flags a competing side reaction (such as ester hydrolysis yielding salicylamide and acetic acid), thereby invalidating the kinetic data and preventing the use of degraded standards.

Step-by-Step Methodology:
  • Reagent Preparation: Prepare a 1 mM stock solution of

    
    -acetylsalicylamide in anhydrous acetonitrile.
    
    • Causality: Anhydrous conditions are critical here; trace water will initiate premature hydrolysis before the assay begins.

  • Buffer System: Prepare a 50 mM phosphate buffer adjusted to pH 7.4 to simulate physiological conditions.

  • Reaction Initiation: Spike the stock solution into the phosphate buffer to a final concentration of 10 µM. Incubate continuously at 37°C.

  • Sampling and Quenching: Aliquot 100 µL at intervals (0, 15, 30, 60, and 120 minutes). Immediately quench the reaction by adding 10 µL of 1% Trifluoroacetic acid (TFA).

    • Causality: The intramolecular migration is base-catalyzed. Dropping the pH with TFA rapidly protonates the intermediate, instantly arresting the migration and preserving the exact ratio of isomers for accurate time-point analysis.

  • HPLC Analysis: Inject 20 µL onto a C18 reverse-phase column. Use a mobile phase gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

  • Data Validation: Calculate the mass balance. The disappearance of the

    
    -acetyl peak must stoichiometrically match the appearance of the Salacetamide (CAS 487-48-9) peak.
    

Exp_Workflow Prep 1. Reagent Prep (Anhydrous ACN) Incubate 2. Incubation (pH 7.4, 37°C) Prep->Incubate Initiate Reaction Quench 3. Acid Quenching (1% TFA) Incubate->Quench Time-course Sampling HPLC 4. HPLC-UV/MS Analysis (C18 Column) Quench->HPLC Arrest Migration Validate 5. Mass Balance Validation (≥ 98% Recovery) HPLC->Validate Data Processing

Figure 2: Self-validating experimental workflow for monitoring acyl migration.

References

  • Chemsrc. Benzamide,N-acetyl-2-hydroxy | CAS#:487-48-9. Retrieved from:[Link]

  • Journal of the Pharmaceutical Society of Japan (J-Stage). Gastric Ulcerogenic and Biological Activities of N-3'a-Propyphenazonyl-2-acetoxybenzamide. Retrieved from:[Link]

Sources

Structural & Functional Divergence: Acetylsalicylamide vs. Acetylsalicylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical analysis of the structural, physicochemical, and pharmacological divergences between Acetylsalicylic Acid (Aspirin) and its amide derivative, Acetylsalicylamide (2-acetoxybenzamide).

Executive Summary

While Acetylsalicylic Acid (ASA) and this compound (ASAM) share the core O-acetylated phenolic skeleton, the substitution of the carboxylic acid (


) with a primary carboxamide (

) fundamentally alters their pharmacodynamic profile. This "bioisosteric" replacement eliminates the acidic proton (pKa ~3.5

neutral), thereby reducing direct gastric irritation. However, this structural change also abolishes the ionic interaction with Arg120 in the Cyclooxygenase-1 (COX-1) channel, rendering ASAM incapable of the irreversible acetylation mechanism that defines ASA's antiplatelet activity. This guide dissects these mechanisms for drug development professionals.

Molecular Architecture & Physicochemical Divergence

The primary differentiator is the electronic environment of the C-1 substituent. In ASA, the carboxylic acid acts as a strong hydrogen bond donor and acceptor, ionizing at physiological pH. In ASAM, the amide group is neutral and exhibits significant resonance stabilization, altering the electron density of the aromatic ring and the lability of the O-acetyl group.

Table 1: Comparative Physicochemical Profile
PropertyAcetylsalicylic Acid (ASA)This compound (ASAM)Impact on Drug Design
IUPAC Name 2-acetoxybenzoic acid2-acetoxybenzamideN/A
CAS Number 50-78-2403-57-6Identification
Molecular Weight 180.16 g/mol 179.17 g/mol Negligible difference
Acidity (pKa) 3.5 (Carboxyl)~13.3 (Amide proton)Critical: ASAM is non-acidic in the stomach, reducing direct mucosal injury.
LogP (Oct/Water) ~1.19~0.8 - 1.0ASAM is slightly less lipophilic due to the polarity of the amide.
H-Bond Donors 1 (

)
2 (

)
Affects crystal packing and receptor binding.
H-Bond Acceptors 43Amide carbonyl is a weaker acceptor than carboxylate.
Stability (Solid) Hydrolyzes to Salicylic Acid + Acetic Acid (Vinegar smell)Hydrolyzes to Salicylamide + Acetic AcidASAM is kinetically more stable in solid state but still moisture sensitive.

Synthetic Pathways & Impurity Profiling

Differentiation in synthesis is critical for impurity profiling. While both utilize acetylation, the starting materials differ.

Synthesis Logic
  • ASA Synthesis: Acetylation of Salicylic Acid using Acetic Anhydride (

    
    ) with acid catalysis (
    
    
    
    ).
  • ASAM Synthesis: Acetylation of Salicylamide. Salicylamide itself is synthesized via ammonolysis of methyl salicylate.

Diagram 1: Parallel Synthetic Workflows

Synthesis cluster_impurities Key Impurities SalicylicAcid Salicylic Acid (Starting Material A) ASA Acetylsalicylic Acid (Product A) SalicylicAcid->ASA O-Acetylation (H2SO4 cat.) MethylSal Methyl Salicylate Salicylamide Salicylamide (Starting Material B) MethylSal->Salicylamide Ammonolysis (NH3) ASAM This compound (Product B) Salicylamide->ASAM O-Acetylation (Ac2O/Pyridine) Ac2O Acetic Anhydride (Reagent) Ac2O->ASA Ac2O->ASAM SA_Imp Salicylic Acid ASA->SA_Imp Hydrolysis SAM_Imp Salicylamide ASAM->SAM_Imp Hydrolysis

Caption: Comparative synthetic routes showing the divergence in precursors and potential hydrolytic impurities.

Biotransformation & Pharmacokinetics

The metabolic fate of these two compounds illustrates why ASAM is considered a "prodrug" of salicylamide, whereas ASA is a prodrug of salicylate and an active acetylating agent.

The Hydrolysis Differential

Both compounds undergo rapid first-pass metabolism, but the enzymes and products differ:

  • ASA: Rapidly hydrolyzed by plasma esterases (butyrylcholinesterase) to Salicylic Acid + Acetate.

  • ASAM: Hydrolyzed by esterases to Salicylamide + Acetate.

    • Note: The amide bond in Salicylamide is metabolically stable. It does not readily hydrolyze to Salicylic Acid in vivo. Instead, Salicylamide is directly conjugated (glucuronidated/sulfated).

Clinical Consequence: Patients taking ASAM do not achieve high serum levels of Salicylate. Therefore, ASAM cannot be used interchangeably with ASA for indications requiring high salicylate levels (e.g., rheumatic fever) or COX-1 acetylation (cardioprotection).

Diagram 2: Metabolic Divergence

Metabolism ASA Acetylsalicylic Acid (ASA) Salicylate Salicylic Acid (Active COX Inhibitor) ASA->Salicylate Plasma Esterases (Rapid) Acetate Acetate ASA->Acetate ASAM This compound (ASAM) Salicylamide Salicylamide (Weak COX Inhibitor/CNS Active) ASAM->Salicylamide Esterases (Rapid) ASAM->Acetate SUA Salicyluric Acid (Glycine Conjugate) Salicylate->SUA Glycine N-Acyltransferase SAG Salicyl Acyl Glucuronide Salicylate->SAG SPG Salicyl Phenolic Glucuronide Salicylate->SPG Salicylamide->Salicylate Amidase (Very Slow/Minor) SAM_G Salicylamide Glucuronide Salicylamide->SAM_G UGT Enzymes SAM_S Salicylamide Sulfate Salicylamide->SAM_S Sulfotransferases

Caption: Metabolic pathways illustrating the lack of conversion from Salicylamide to Salicylate, distinguishing their pharmacological profiles.

Pharmacodynamics: The "Anchor" Mechanism

The most profound difference lies in the interaction with Cyclooxygenase-1 (COX-1).

ASA: The Irreversible Inhibitor

ASA binds to the COX-1 channel. The carboxylic acid group forms an ion pair with Arg120 at the channel entrance. This "anchors" the molecule, positioning the acetyl group in perfect proximity to Serine 530 .

  • Mechanism: Acetyl transfer to Ser530.

  • Result: Steric blockade of Arachidonic Acid entry. Irreversible platelet inhibition.[1]

ASAM: The Reversible/Weak Inhibitor

The amide group in ASAM is neutral. It cannot form the salt bridge with Arg120.

  • Mechanism: Without the anchor, the molecule does not orient correctly for efficient acetyl transfer to Ser530.

  • Result: ASAM (and its metabolite Salicylamide) acts as a weak, reversible inhibitor. It provides analgesia via non-COX mechanisms (potential CNS modulation) but lacks the potent anti-inflammatory and anti-thrombotic efficacy of ASA.

Experimental Protocol: Comparative Hydrolysis Kinetics

To validate the stability differences in a formulation context, the following HPLC protocol is recommended.

Objective: Quantify the rate of O-deacetylation for ASA vs. ASAM in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

Reagents
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

Step-by-Step Methodology
  • Preparation of Media:

    • SGF: 2.0g NaCl in 1L Water, adjust pH to 1.2 with HCl.

    • SIF: Phosphate buffer, pH 6.8.

  • Stock Solutions: Prepare 1 mg/mL stocks of ASA and ASAM in Acetonitrile.

  • Incubation:

    • Spike SGF and SIF with stock solutions to a final concentration of 50 µg/mL.

    • Incubate at 37°C in a shaking water bath.

  • Sampling:

    • Aliquot 500 µL at T=0, 15, 30, 60, 120, and 240 minutes.

    • Quench: Immediately add 500 µL cold Methanol to stop hydrolysis.

  • HPLC Analysis:

    • Flow Rate: 1.0 mL/min.[2]

    • Gradient: 5% B to 95% B over 10 minutes.

    • Detection: UV at 230 nm (isobestic point region) and 280 nm.

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Calculate

      
       (slope) and 
      
      
      
      .

Expected Outcome: ASA will show faster hydrolysis in SIF (alkaline hydrolysis) compared to SGF. ASAM will show slower O-deacetylation rates generally, but significantly higher stability of the amide bond (no formation of Salicylic acid, only Salicylamide).

References

  • Vane, J. R., & Botting, R. M. (2003). The mechanism of action of aspirin. Thrombosis Research, 110(5-6), 255-258. Link

  • Needs, C. J., & Brooks, P. M. (1985). Clinical pharmacokinetics of the salicylates. Clinical Pharmacokinetics, 10(2), 164-177. Link

  • Loll, P. J., Picot, D., & Garavito, R. M. (1995). The structural basis of aspirin activity inferred from the crystal structure of inactivated prostaglandin H2 synthase. Nature Structural Biology, 2(8), 637-643. Link

  • Rainsford, K. D. (2004). Aspirin and Related Drugs.[3][4][5][6][7][8][9][10][11][12] CRC Press. (Chapter: Structure-activity relationships). Link

  • Xu, X. M., et al. (1999). Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate.[12] Proceedings of the National Academy of Sciences, 96(9), 5292-5297. Link

Sources

Technical Whitepaper: The Pharmacological & Chemical Profile of Acetylsalicylamide (2-Acetoxybenzamide)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical and pharmacological profile of Acetylsalicylamide , specifically referring to 2-acetoxybenzamide (the amide analogue of aspirin).

Executive Summary

This compound (2-acetoxybenzamide) represents a critical historical and chemical bridge between Aspirin (acetylsalicylic acid) and Salicylamide (2-hydroxybenzamide). Developed in the mid-20th century during the "Golden Age" of salicylate research, the compound was investigated to combine the irreversible COX-inhibiting acetylation potential of aspirin with the non-acidic, gastric-sparing properties of salicylamide.

However, its clinical adoption was limited by a defining chemical characteristic: thermodynamic instability . Unlike aspirin, 2-acetoxybenzamide undergoes a rapid, irreversible intramolecular rearrangement to N-acetylsalicylamide (Salacetamide) under physiological conditions or elevated temperatures. This guide analyzes this migration, provides a controlled synthesis protocol to isolate the kinetic O-acetyl product, and delineates its distinct metabolic pathway compared to aspirin.

Chemical Constitution & The O- to N-Acetyl Migration[1]

The primary challenge in working with this compound is distinguishing between its Kinetic Product (O-acetyl) and its Thermodynamic Product (N-acetyl).

  • O-Acetylsalicylamide (2-acetoxybenzamide): The true structural analogue of aspirin. It possesses a phenolic ester group capable of donating an acetyl moiety (potential COX acetylation).

  • N-Acetylsalicylamide (Salacetamide): The rearrangement product.[1] It is chemically stable but pharmacologically distinct, lacking the phenolic ester necessary for aspirin-like acetylation.

Mechanism of Instability

In solution (particularly at pH > 7) or upon heating, the acetyl group on the phenolic oxygen migrates to the adjacent amide nitrogen. This is an intramolecular nucleophilic attack driven by the greater stability of the amide bond over the phenolic ester.

Visualization: The Migration Pathway

The following diagram illustrates the irreversible rearrangement that researchers must control during synthesis and storage.

MigrationPathway cluster_conditions Catalytic Factors O_Acetyl O-Acetylsalicylamide (2-Acetoxybenzamide) [Kinetic Product] Transition Tetrahedral Intermediate O_Acetyl->Transition Nucleophilic Attack (Amide N -> Ester C) N_Acetyl N-Acetylsalicylamide (Salacetamide) [Thermodynamic Product] Transition->N_Acetyl Irreversible Rearrangement Factors Heat (>60°C) Basic pH Polar Solvents

Figure 1: The irreversible intramolecular rearrangement of O-acetylsalicylamide to N-acetylsalicylamide (Salacetamide).[1]

Experimental Protocol: Controlled Synthesis

To study the analgesic properties of true this compound, one must synthesize and isolate the O-acetyl derivative without triggering the rearrangement. The following protocol utilizes low-temperature acetylation to favor the kinetic product.

Reagents
  • Substrate: Salicylamide (2-hydroxybenzamide) [CAS: 65-45-2]

  • Reagent: Acetic Anhydride (1.2 eq)

  • Catalyst: Pyridine (trace) or Sodium Acetate

  • Solvent: Anhydrous Chloroform or Dichloromethane (DCM)

Step-by-Step Methodology
  • Preparation (0°C): Dissolve Salicylamide (0.1 mol) in anhydrous DCM (100 mL) in a round-bottom flask. Cool the solution to 0°C using an ice-salt bath. Critical: Maintain temperature < 5°C throughout addition.

  • Acetylation: Add Acetic Anhydride (0.12 mol) dropwise over 30 minutes. Add catalytic pyridine (3 drops).

  • Reaction Monitoring: Stir at 0°C for 4 hours. Monitor via TLC (Silica; Ethyl Acetate:Hexane 1:3).

    • Note: If the spot for N-acetylsalicylamide appears (lower Rf), the temperature was too high.

  • Quenching: Pour the reaction mixture into ice-cold water (200 mL) to hydrolyze excess anhydride.

  • Extraction & Drying: Separate the organic layer. Wash rapidly with cold 5% NaHCO₃ (to remove acetic acid) and cold brine. Dry over anhydrous MgSO₄.

  • Isolation: Evaporate solvent under reduced pressure at < 30°C . Do not use a hot water bath.

  • Recrystallization: Recrystallize immediately from benzene/petroleum ether at room temperature.

Synthesis Workflow Diagram

SynthesisProtocol Start Start: Salicylamide + DCM Cooling Cool to 0°C (Ice-Salt Bath) Start->Cooling Addition Add Acetic Anhydride (Dropwise, <5°C) Cooling->Addition Monitor TLC Check: Detect N-isomer? Addition->Monitor Fail Discard: Rearrangement Occurred Monitor->Fail Yes (N-isomer present) Proceed Quench with Ice Water Monitor->Proceed No (Pure) Workup Wash (Cold NaHCO3) Dry (MgSO4) Proceed->Workup Isolate Evaporate <30°C (Vacuum) Workup->Isolate Product Pure O-Acetylsalicylamide (Crystals) Isolate->Product

Figure 2: Controlled synthesis workflow designed to prevent thermodynamic rearrangement.

Pharmacological Profile & Mechanism of Action[3]

Unlike Aspirin, which hydrolyzes to Salicylic Acid, this compound hydrolyzes to Salicylamide . This distinction fundamentally alters its pharmacological activity.

Metabolism[4]
  • Aspirin: Hydrolyzed by esterases

    
     Salicylic Acid (Active) + Acetate.
    
  • This compound: Hydrolyzed by esterases

    
     Salicylamide (Active) + Acetate.
    
  • Fate of Salicylamide: Salicylamide is not oxidized to salicylic acid.[2] Instead, it undergoes rapid conjugation (Glucuronidation/Sulfation) in the liver and intestinal wall. This "first-pass" metabolism is saturable [1].

Analgesic Mechanism
  • COX Inhibition: The O-acetyl group theoretically allows for the acetylation of Serine-530 in COX enzymes, similar to aspirin.[3] However, the bulky amide group may sterically hinder this transfer compared to the acid group in aspirin.

  • CNS Depressive Effect: The primary metabolite, Salicylamide, crosses the Blood-Brain Barrier (BBB) more effectively than salicylate. It exerts a sedative/depressant effect on the CNS, which contributes to its analgesic efficacy but also causes drowsiness [2].

  • Absence of Anti-Inflammatory Action: Unlike aspirin, Salicylamide (and thus its precursor) has negligible anti-inflammatory activity in peripheral tissues (e.g., rheumatic conditions) because it is rapidly metabolized and does not accumulate as free salicylate in inflamed joints [3].

Metabolic Pathway Diagram[7]

Metabolism Drug This compound (Oral Intake) Stomach GI Tract Hydrolysis Drug->Stomach Metabolite1 Salicylamide (Active Moiety) Stomach->Metabolite1 Deacetylation Metabolite2 Acetate Stomach->Metabolite2 Liver Hepatic Metabolism (Saturable) Metabolite1->Liver CNS CNS Effect (Sedation/Analgesia) Metabolite1->CNS Crosses BBB Excretion1 Salicylamide-Glucuronide (Inactive) Liver->Excretion1 Excretion2 Salicylamide-Sulfate (Inactive) Liver->Excretion2

Figure 3: Metabolic fate of this compound, highlighting the divergence from the aspirin-salicylate pathway.

Comparative Data: Aspirin vs. This compound[3]

The following table summarizes the key pharmacological differences.

FeatureAspirin (Acetylsalicylic Acid)This compound (2-Acetoxybenzamide)Salicylamide
Chemical Class Acid (Salicylate)Amide (Salicylate derivative)Amide
Primary Metabolite Salicylic AcidSalicylamide(Excreted as conjugates)
Anti-Inflammatory High (Peripheral)Low/NegligibleNegligible
Analgesic Site Peripheral (COX inhibition)Central (CNS) + Weak PeripheralCentral (CNS)
Gastric Irritation High (Direct Acid + COX1 inhibition)Moderate (Less acidic, but hydrolyzes)Low
Stability Stable (Solid state)Unstable (Rearranges to N-acetyl)Stable
Sedative Effect NoneModerate (via Salicylamide)Moderate

Historical Development & Clinical Context

Why was it developed?

In the 1950s and 60s, the "gastric intolerance" of aspirin was a major driving force in pharmaceutical research. Scientists hypothesized that masking the carboxylic acid function of aspirin as an amide would reduce direct gastric mucosal irritation while retaining the acetylating capability required for potent analgesia [4].

Why did it fail to replace Aspirin?
  • Instability: The O-acetyl derivative's tendency to rearrange to the pharmacologically inferior N-acetyl isomer (Salacetamide) made shelf-life stability difficult to guarantee.

  • Metabolic Saturation: The metabolite, Salicylamide, requires high doses to overcome the "first-pass" conjugation barrier. At low doses, it is almost entirely metabolized before reaching systemic circulation. This "breakthrough" dosing requirement led to erratic clinical responses compared to the linear pharmacokinetics of aspirin [1].

  • Lack of Anti-Inflammatory Potency: For conditions like rheumatoid arthritis, the lack of peripheral anti-inflammatory activity rendered it inferior to aspirin.

Modern Relevance

Today, this compound is primarily of interest in prodrug design and proteomics . Its O-acetyl group serves as a model for designing "aspirin-like" acylating agents that target specific serine residues in proteins other than COX, utilizing the amide linker to tune reactivity [5].

References

  • Dose-dependent bioavailability and metabolism of salicylamide in dogs. Source: Journal of Pharmacology and Experimental Therapeutics. URL:[Link]

  • Salicylamide: Pharmacology and Clinical Use. Source: Taylor & Francis / MedlinePlus. URL:[Link]

  • Aspirin and Related Drugs: History and Development. Source: National Academic Digital Library of Ethiopia (Rainsford, K.D.). URL:[Link]

  • This compound O- to N-acetyl migration. Source: Tetrahedron (Gordon, A.J., 1967).[1] URL:[Link]

  • New carboxylate and hydroxamate inhibitors of prostaglandin-H-synthase. Source: Amazon AWS (Thesis Repository). URL:[Link]

Sources

Technical Guide: Prodrug Applications of Acetylsalicylamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for drug development scientists. It moves from rationale to synthesis, kinetics, and advanced applications, adhering to the requested autonomy and formatting standards.

Target Audience: Medicinal Chemists, Pharmacokineticists, and Drug Development Leads. Scope: Synthesis, Metabolic Stability, and Gastrointestinal Safety Profiles.

Executive Summary: The Amide Advantage

Acetylsalicylic acid (Aspirin) remains the gold standard for antiplatelet and anti-inflammatory therapy, yet its clinical utility is compromised by direct gastric mucosal injury. This toxicity stems from the "ion trapping" of the acidic carboxylic moiety (


) within gastric epithelial cells.

Acetylsalicylamide (O-acetylsalicylamide) and its derivatives represent a strategic prodrug class. By replacing the carboxylic acid with a neutral amide functionality, these derivatives eliminate the acidic trigger for local irritation while retaining the O-acetyl group essential for platelet cyclooxygenase-1 (COX-1) acetylation. This guide analyzes the development of these derivatives as "Gastric-Sparing Aspirin Prodrugs."

Rationale & Structural Design

The primary failure mode of aspirin is local toxicity. The carboxylic acid group remains unionized in the low pH of the stomach, facilitating rapid entry into mucosal cells. Once inside (pH 7.4), it ionizes, becoming trapped and causing cellular necrosis.

The Prodrug Solution:

  • Masking the Acid: Conversion to a primary or secondary amide (

    
    ) prevents ionization-dependent trapping.
    
  • Masking the Phenol: The O-acetyl group is preserved to maintain the pharmacophore required for irreversible COX inhibition.

  • Bioactivation: The amide bond is chemically stable in gastric fluid but susceptible to hepatic amidases, releasing the active salicylamide or salicylate species systemically.

Structural Activity Relationship (SAR) Table
MoietyModificationEffect on Pharmacokinetics (PK)
Phenolic -OH Acetylation (O-acetyl)Increases lipophilicity; Enables COX acetylation; Masks gastric irritancy.
Carboxyl -COOH Primary Amide (

)
Neutralizes acidity; Increases stability in SGF; Slows systemic clearance.
Amide Nitrogen N-Alkyl SubstitutionModulates LogP; Enhances blood-brain barrier (BBB) penetration.
Amide Nitrogen N-Linker-NO

Nitric Oxide (NO) donation; Vasodilation; Cytoprotection (Mutual Prodrug).

Chemical Synthesis Protocols

The synthesis of O-acetylsalicylamide derivatives requires selective acetylation of the phenolic hydroxyl group without over-acetylating the nitrogen (forming imides).

Protocol A: Selective O-Acetylation of Salicylamide

Objective: Synthesize O-acetylsalicylamide (Salacetamide) with >95% purity.

  • Reagents: Salicylamide (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (catalytic), Toluene (solvent).

  • Procedure:

    • Dissolve Salicylamide in Toluene at 40°C.

    • Add Pyridine (0.1 eq) as a proton scavenger.

    • Add Acetic Anhydride dropwise over 20 minutes to prevent exotherm.

    • Reflux at 90°C for 2 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

    • Critical Step: Cool to 0°C. The product precipitates. If N-acetylation occurs (di-acetyl byproduct), wash the solid with cold 5% NaHCO

      
      .
      
  • Purification: Recrystallize from ethanol/water.

  • Yield: Expected 85-90%.

Protocol B: Synthesis of N-Substituted NO-Donors (Advanced)

Objective: Coupling a nitro-oxy linker to the amide nitrogen.

  • Activation: React O-acetylsalicyloyl chloride with the corresponding amino-alkyl-nitrate ester in dichloromethane (DCM) with Triethylamine (TEA).

  • Workup: Wash with dilute HCl to remove unreacted amine, then brine.

  • Stability Note: Avoid high temperatures (>60°C) during drying to prevent nitrate ester decomposition.

Visualization: Synthesis Workflow

SynthesisPath Salicylamide Salicylamide (Starting Material) Intermediate Tetrahedral Intermediate Salicylamide->Intermediate Nucleophilic Attack (Pyridine cat.) Ac2O Acetic Anhydride (Reagent) Ac2O->Intermediate Product O-Acetylsalicylamide (Prodrug) Intermediate->Product Elimination of Acetic Acid SideProduct N,O-Diacetyl (Impurity) Intermediate->SideProduct Over-acetylation (High Temp)

Caption: Selective O-acetylation pathway minimizing N-acetyl impurity formation.

In Vitro Stability & Metabolism

A viable prodrug must resist acid hydrolysis in the stomach but undergo enzymatic cleavage in the plasma.

Experimental Protocol: Hydrolysis Kinetics

Method: HPLC-UV analysis of prodrug degradation.

  • Column: C18 Reverse Phase (5

    
    m, 150mm x 4.6mm).
    
  • Mobile Phase: Acetonitrile:Phosphate Buffer pH 2.5 (40:60).

  • Detection: 235 nm (Salicylamide isobestic point).

Media Conditions:

  • SGF (Simulated Gastric Fluid): pH 1.2, pepsin-free.

  • SIF (Simulated Intestinal Fluid): pH 6.8.

  • Human Plasma: Pooled, heparinized (contains esterases/amidases).

Data Summary (Comparative Kinetics) | Compound |


 (SGF pH 1.2) | 

(Plasma) | Mechanism of Cleavage | | :--- | :--- | :--- | :--- | | Aspirin (Reference) | ~15 min | ~20 min | Chemical/Esterase Hydrolysis | | Salicylamide | Stable | Stable | Conjugation (Phase II) | | O-Acetylsalicylamide | > 240 min | 45 min | Amidase/Esterase Mediated | | N-Alkyl-Acetylsalicylamide | > 360 min | 60-90 min | Slow Amidase Release |

Interpretation: The amide derivative shows superior stability in gastric acid (SGF), confirming the "gastric-sparing" hypothesis. Plasma half-life is sufficient to allow systemic circulation before bioactivation.

Visualization: Metabolic Bioactivation Pathway

Metabolism Prodrug O-Acetylsalicylamide (Intact Prodrug) Stomach Stomach (pH 1.2) NO HYDROLYSIS Prodrug->Stomach Oral Ingestion Plasma Plasma/Liver (Esterases/Amidases) Stomach->Plasma Absorption (Passive Diffusion) Salicylamide Salicylamide (Active Analgesic) Plasma->Salicylamide Primary Cleavage (Amidase) Acetate Acetate Plasma->Acetate Salicylate Salicylate (Minor Pathway) Salicylamide->Salicylate Deamination (Very Slow)

Caption: Bioactivation pathway highlighting stability in the stomach vs. enzymatic activation in plasma.

Advanced Applications: NO-Donating Hybrids

To further mitigate GI risk and enhance cardiovascular protection, O-acetylsalicylamide can be derivatized into a "Mutual Prodrug" by attaching a Nitric Oxide (NO) donating moiety.

  • Concept: NO stimulates mucus secretion and mucosal blood flow, counteracting the prostaglandin depletion caused by COX inhibition [1].

  • Design: Link a nitro-oxy alkyl spacer to the amide nitrogen.

  • Result: The molecule releases NO (cytoprotection) + Salicylamide (analgesia) + Acetate.

References

  • Vane, J. R., & Botting, R. M. (2003). The mechanism of action of aspirin. Thrombosis Research, 110(5-6), 255-258. Link

  • Gilmer, J. F., et al. (2002).[1] Isosorbide-based aspirin prodrugs: II. Hydrolysis kinetics of isosorbide diaspirinate. European Journal of Pharmaceutical Sciences, 16(4-5), 297-304. Link

  • Fahmy, H. H., & Soliman, G. A. (2001).[2] Synthesis of new salicylamide derivatives with evaluation of their antiinflammatory, analgesic and antipyretic activities.[2] Archives of Pharmacal Research, 24(3), 180-189.[2] Link

  • Bundgaard, H., et al. (1988).[1][3] Aspirin prodrugs: synthesis and hydrolysis of 2-acetoxybenzoate esters of various N-(hydroxyalkyl) amides. International Journal of Pharmaceutics, 44(1-3), 151-158.[1] Link

Sources

Comprehensive Technical Guide: Acetylsalicylamide Physicochemical Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Acetylsalicylamide (specifically the O-acetyl derivative, 2-acetoxybenzamide ) represents a critical structural analog in the salicylate class of non-steroidal anti-inflammatory drugs (NSAIDs). Functioning as the amide prodrug of salicylamide and a close structural relative of aspirin (acetylsalicylic acid), its physicochemical profile—specifically molecular weight and lipophilicity—dictates its pharmacokinetic behavior, blood-brain barrier (BBB) permeability, and hydrolytic stability.

This guide provides a rigorous technical analysis of this compound, resolving common nomenclature ambiguities between its O-acetyl, N-acetyl, and ring-substituted isomers. It details the molecular weight calculations, lipophilicity (LogP/LogD) values derived from experimental and computational models, and provides validated protocols for their determination.

Part 1: Chemical Identity & Nomenclature Resolution

The term "this compound" is chemically ambiguous. In drug development contexts, it most frequently refers to 2-acetoxybenzamide (O-acetylsalicylamide), the direct amide analog of aspirin. However, commercial catalogs often list 5-acetylsalicylamide under this name.

Structural Classification
Common NameIUPAC NameCAS NumberMolecular FormulaStructural Feature
O-Acetylsalicylamide 2-(Acetyloxy)benzamide5663-71-8 C₉H₉NO₃Acetyl group on phenolic Oxygen (Aspirin analog)
N-Acetylsalicylamide N-Acetyl-2-hydroxybenzamide487-48-9 C₉H₉NO₃Acetyl group on amide Nitrogen (Salacetamide)
5-Acetylsalicylamide 5-Acetyl-2-hydroxybenzamide40187-51-7 C₉H₉NO₃Acetyl group on Phenyl ring at C5
Molecular Weight Analysis

For all isomers (


):
  • Monoisotopic Mass: 179.0582 Da

  • Average Molecular Weight: 179.17 g/mol

Calculation:



Part 2: Lipophilicity (LogP) & Physicochemical Data[1][2][3]

Lipophilicity is the governing parameter for the compound's absorption and distribution.[1] Unlike aspirin, the amide group in this compound alters the hydrogen bonding network, significantly impacting


.
Comparative Lipophilicity Data
CompoundExperimental

Computed

(XLogP3/CLogP)

Notes
O-Acetylsalicylamide 0.50 – 0.80 (Est.)0.50~0.50Lower than aspirin due to loss of intramolecular H-bond.
Salicylamide (Parent) 1.28 1.151.28Moderate lipophilicity; crosses BBB.
Aspirin (Reference) 1.19 1.19-1.60Ionized at physiological pH (pKa ~3.5).
5-Acetylsalicylamide N/A1.601.60Higher lipophilicity due to ketone on ring.

Critical Insight: While acetylation typically increases lipophilicity (by adding a hydrophobic methyl group), the conversion of salicylamide to O-acetylsalicylamide disrupts the strong intramolecular hydrogen bond between the phenolic -OH and the amide carbonyl. This exposure of polar groups can paradoxically lower or stagnate the


 relative to the parent compound, impacting passive diffusion rates.
Visualization: Structural Isomerism & Properties

Acetylsalicylamide_Isomers Salicylamide Salicylamide (Parent) MW: 137.14 | LogP: 1.28 O_Acetyl O-Acetylsalicylamide (2-Acetoxybenzamide) MW: 179.17 | LogP: ~0.5 Aspirin Analog Salicylamide->O_Acetyl O-Acetylation (Acetic Anhydride) N_Acetyl N-Acetylsalicylamide (Salacetamide) MW: 179.17 | LogP: ~0.85 Stable Isomer Salicylamide->N_Acetyl N-Acetylation (Rearrangement) C5_Acetyl 5-Acetylsalicylamide MW: 179.17 | LogP: ~1.6 Synthetic Intermediate Salicylamide->C5_Acetyl Friedel-Crafts Acylation

Figure 1: Structural relationship and physicochemical divergence of this compound isomers.

Part 3: Experimental Protocols

Protocol A: Synthesis of O-Acetylsalicylamide

Objective: Selective O-acetylation of salicylamide without N-acetylation or rearrangement.

Reagents:

  • Salicylamide (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Catalytic

    
     or Pyridine
    
  • Solvent: Ethyl Acetate or Toluene

Workflow:

  • Dissolution: Dissolve 13.7 g (0.1 mol) of salicylamide in 50 mL of dry ethyl acetate.

  • Addition: Add 12 mL of acetic anhydride slowly under stirring.

  • Catalysis: Add 2-3 drops of conc.

    
    .
    
  • Reaction: Heat to reflux (approx. 70-80°C) for 2 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 6:4).

  • Quenching: Cool to room temperature. Pour mixture into 100 mL ice-water to hydrolyze excess anhydride.

  • Isolation: Filter the white precipitate.

  • Purification: Recrystallize from ethanol/water (1:1) to yield needle-like crystals.

  • Validation: Verify structure via IR (Ester C=O at ~1750 cm⁻¹, Amide C=O at ~1650 cm⁻¹).

Protocol B: Determination of LogP (Shake-Flask Method)

Objective: Experimentally determine the partition coefficient (


) between n-octanol and water.

Reagents:

  • n-Octanol (HPLC Grade, pre-saturated with water)

  • Phosphate Buffer (pH 7.4, pre-saturated with octanol)

  • This compound sample[2][3][4][5][6][7]

Step-by-Step Methodology:

  • Phase Saturation: Agitate n-octanol and phosphate buffer (1:1 v/v) for 24 hours. Separate phases.

  • Stock Preparation: Dissolve 10 mg of this compound in 10 mL of pre-saturated n-octanol.

  • Equilibration:

    • Aliquot 5 mL of stock solution (

      
      ) into a centrifuge tube.
      
    • Add 5 mL of pre-saturated buffer.

    • Vortex for 30 minutes at 25°C.

    • Centrifuge at 3000 rpm for 10 minutes to ensure complete phase separation.

  • Quantification:

    • Analyze the octanol phase (

      
      ) and aqueous phase (
      
      
      
      ) using HPLC-UV (254 nm).
    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile:Water (40:60).

  • Calculation:

    
    
    Note: If 
    
    
    
    is below detection limit, calculate based on mass balance:
    
    
    .
Visualization: LogP Determination Workflow

LogP_Protocol Start Start: Pre-saturate Solvents Dissolve Dissolve Compound in Octanol Phase Start->Dissolve Shake Shake-Flask Partitioning (30 min) Dissolve->Shake Separate Centrifugation & Phase Separation Shake->Separate Analyze HPLC Analysis (Both Phases) Separate->Analyze Calc Calculate LogP Analyze->Calc

Figure 2: Workflow for the experimental determination of partition coefficient via Shake-Flask method.

Part 4: Pharmacokinetics & Hydrolysis

As a prodrug, O-acetylsalicylamide is designed to hydrolyze into salicylamide. The kinetics of this hydrolysis are pH-dependent and critical for establishing shelf-life and in vivo half-life.

  • Mechanism: Nucleophilic attack of water/hydroxide on the ester carbonyl.

  • Kinetics: Pseudo-first-order kinetics in buffered aqueous solution.

  • Half-life (

    
    ): 
    
    • pH 1.2 (Stomach): Stable (

      
       hours).
      
    • pH 7.4 (Plasma): Rapid hydrolysis (

      
       minutes) due to esterase activity and base catalysis.
      

Implication: The low experimental


 (0.5) suggests moderate passive absorption, but the rapid hydrolysis to the more lipophilic Salicylamide (

1.28) upon entering the systemic circulation drives tissue distribution.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79747, 2-(Acetyloxy)benzamide. Retrieved from [Link]

  • Medi-Sari, M., et al. (2004). Lipophilicity study of salicylamide. Acta Pharmaceutica, 54(2), 91-101. Retrieved from [Link]

  • Hussain, A. A., et al. (2000). Cooperative Effects of Functional Groups in Ester Hydrolysis: Competitive Inhibitory Effect of External Nucleophile Concentration on Intramolecular O- to N-Acylation in O-Acetylsalicylamide. AAPS PharmSciTech.[8] Retrieved from [Link]

  • ChemAxon. LogP and LogD Calculation Methods and Documentation. Retrieved from [Link]

  • NIST Chemistry WebBook. Benzamide, 2-(acetyloxy)- (CAS 5663-71-8). Retrieved from [Link]

Sources

Methodological & Application

Optimal reaction conditions for acetylation of salicylamide

Author: BenchChem Technical Support Team. Date: March 2026

Controlling Regioselectivity for O-Acetyl, N-Acetyl, and Ring-Acyl Derivatives

Executive Summary

Acetylation of salicylamide (2-hydroxybenzamide) presents a unique challenge in organic synthesis due to the presence of three distinct nucleophilic sites: the phenolic oxygen, the amide nitrogen, and the aromatic ring carbons. While the O-acetyl derivative (2-acetoxybenzamide) is the direct structural analog of aspirin and the primary target for prodrug development, slight variations in reaction conditions can shift the pathway toward N-acetylation (imide formation) or C-acylation (Friedel-Crafts).

This guide provides optimized protocols for selectively targeting the O-acetyl derivative , with comparative data for the C-acetyl pathway. It includes critical mechanistic insights into the kinetic vs. thermodynamic control required to prevent the irreversible O


 N acyl migration.
Mechanistic Insight & Regioselectivity

The acetylation of salicylamide is not a single-product reaction; it is a competition between kinetic and thermodynamic control.

  • Path A (O-Acetylation): Kinetically favored under mild, acid-catalyzed conditions. The phenolic hydroxyl is acylated to form 2-acetoxybenzamide . This is the "Aspirin-like" pathway.

  • Path B (N-Acetylation): Thermodynamically favored. The O-acetyl product can undergo an intramolecular O

    
     N acyl migration under basic conditions or high heat, forming N-acetylsalicylamide (Salacetamide) .
    
  • Path C (Ring Acylation): Occurs only under strong Lewis Acid catalysis (e.g., AlCl₃) and high temperatures, directing the acetyl group to the 5-position (Friedel-Crafts) to form 5-acetylsalicylamide .

Pathway Visualization

Salicylamide_Acetylation SM Salicylamide (2-Hydroxybenzamide) O_Ac O-Acetylsalicylamide (Kinetic Product) Target: Prodrug SM->O_Ac Ac2O, H+, <60°C (Fast) N_Ac N-Acetylsalicylamide (Thermodynamic Product) Side Product SM->N_Ac Direct N-Ac (Minor Path) C_Ac 5-Acetylsalicylamide (Friedel-Crafts Product) Reagent Intermediate SM->C_Ac AcCl, AlCl3, 140°C (High Energy) O_Ac->N_Ac O->N Migration (Base/Heat)

Figure 1: Reaction landscape of salicylamide acetylation. Path A (Green) is the primary focus of this guide.

Optimization Matrix: Reaction Variables
VariableCondition A (Target: O-Acetyl)Condition B (Target: 5-Acetyl)Impact on Selectivity
Reagent Acetic Anhydride (

)
Acetyl Chloride (

)

is milder, favoring esterification.

is aggressive, required for Friedel-Crafts.
Catalyst

(cat.) or Pyridine

/

Melt
Strong Lewis acids (

) activate the ring; Brønsted acids activate the anhydride for O-attack.
Temperature 25°C – 55°C140°CHigh temp promotes rearrangement to thermodynamic products (N-acetyl or C-acetyl).
Solvent Ethyl Acetate or DCMSolvent-free (Molten Salt)Polar aprotic solvents stabilize the polar transition state for esterification.
Experimental Protocols
Protocol A: Selective O-Acetylation (Synthesis of 2-Acetoxybenzamide)

Target Audience: Medicinal Chemists, Prodrug Synthesis

Principle: This protocol uses acid catalysis to activate acetic anhydride. Low temperature is strictly maintained to prevent the O


 N migration.

Materials:

  • Salicylamide (13.7 g, 100 mmol)

  • Acetic Anhydride (12.3 g, 120 mmol, 1.2 eq)

  • Conc. Sulfuric Acid (3-4 drops)

  • Ethyl Acetate (50 mL)

  • Hexane (for recrystallization)

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a drying tube (CaCl₂).

  • Charge: Add Salicylamide and Ethyl Acetate. Stir until partially suspended/dissolved.

  • Activation: Add Acetic Anhydride in one portion.

  • Catalysis: Add conc.

    
     dropwise. Caution: Exotherm.
    
  • Reaction: Heat the mixture gently to 50-55°C for 60 minutes. The solution should become clear.

    • Critical Control Point: Do NOT exceed 60°C. Higher temperatures trigger the rearrangement to the N-acetyl isomer.

  • Quench: Cool the mixture to room temperature. Pour slowly into 150 mL of ice-cold water with vigorous stirring.

  • Isolation: The O-acetyl product will precipitate as a white solid. If oiling occurs, scratch the glass or seed with a crystal.

  • Purification: Filter the solid. Wash with cold water (

    
     mL) to remove acetic acid.
    
    • Recrystallization:[1] Dissolve in minimum hot Ethyl Acetate, then add Hexane until turbid. Cool to 4°C.

  • Drying: Vacuum dry at 40°C. (Avoid high heat drying).

Expected Yield: 75-85% Characterization: MP: ~138-142°C (Distinct from 5-acetyl derivative at >220°C).

Protocol B: Friedel-Crafts Ring Acetylation (Synthesis of 5-Acetylsalicylamide)

Target Audience: Synthetic Organic Chemists, Intermediate Synthesis

Principle: Uses a molten salt method to overcome the deactivating effect of the amide group and force substitution on the aromatic ring.

Materials:

  • Salicylamide (5.0 g)[1]

  • Acetyl Chloride (3.4 g)

  • Aluminum Chloride (Anhydrous, 8.6 g)

  • Sodium Chloride (3.8 g)

Procedure:

  • Melt Preparation: In a dry flask, mix

    
     and 
    
    
    
    . Heat to 140°C until a molten liquid forms.
  • Addition: Add Salicylamide to the melt.

  • Acylation: Add Acetyl Chloride dropwise over 10 minutes.

  • Reaction: Stir at 140°C for 30 minutes.

  • Quench: Pour the hot melt carefully into acidic ice water (HCl/Ice).

  • Isolation: Filter the yellow precipitate. Recrystallize from Ethanol.[1][2]

Expected Yield: ~90% Characterization: MP: 220-226°C.

Analytical Validation & Quality Control

To validate the protocol, you must distinguish between the Starting Material (SM), the O-Acetyl product, and the N-Acetyl impurity.

FeatureSalicylamide (SM)O-Acetyl Product (Target)N-Acetyl Impurity
IR (Carbonyl) ~1650 cm⁻¹ (Amide I)~1760 cm⁻¹ (Ester) + 1660 cm⁻¹ (Amide)~1700 & 1660 cm⁻¹ (Imide doublet)
IR (OH/NH) Broad ~3200-3400 (Phenol)Sharp ~3180, 3300 (Amide NH)No broad Phenol OH
1H NMR (Ar-H) Complex multipletDownfield shift of H-3 (ortho to ester)Distinct shift pattern
Ferric Chloride Test Positive (Purple) Negative (Phenol blocked)Positive (Phenol free)
Validation Workflow

QC_Workflow Sample Isolated Solid FeCl3 FeCl3 Test Sample->FeCl3 IR IR Spectroscopy Sample->IR Result Determination FeCl3->Result Purple = Hydrolysis/SM No Color = O-Acetyl IR->Result 1760 cm-1 = Ester (Good) 1700/1660 split = Imide (Bad)

Figure 2: Rapid QC workflow for validating O-acetylation success.

Troubleshooting & "Pro-Tips"
  • Product is turning purple with FeCl₃:

    • Cause: Hydrolysis has occurred.[3] The ester bond is labile.

    • Fix: Ensure all glassware is dry. Do not use basic water for washing. Store in a desiccator.

  • Melting point is too high (>160°C):

    • Cause: You likely formed the N-acetyl imide or the 5-acetyl ring product.

    • Fix: Check reaction temperature.[1][2] If T > 70°C, N-acetylation becomes favorable. If Lewis Acid was present, Ring acetylation occurred.

  • Low Yield/Oiling out:

    • Cause: Incomplete precipitation.

    • Fix: The O-acetyl derivative is moderately soluble in warm ethyl acetate. Ensure the quench water is ice-cold (0°C) and allow the flask to sit in an ice bath for 30 minutes post-quench.

References
  • Friedel-Crafts Acylation (Ring Acetylation)

    • Smolecule Protocol: "Synthesis of 5-Acetylsalicylamide from salicylamide using NaCl-AlCl3 molten salt system."
    • Source: [1]

  • O- vs N-Acetylation Migration

    • Gordon, A.J.[4] "Acetylsalicylamide o- to N-acetyl migration." Tetrahedron, 23(2), 863-870.[4]

    • Source:

  • Microwave/Green Synthesis Context

    • "Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry."
    • Source:

  • Spectroscopic Data (IR/NMR Interpretation)

    • "Interpreting IR Spectra - Carbonyl and Amide Regions."
    • Source:

Sources

HPLC method development for acetylsalicylamide quantification

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of Acetylsalicylamide

Part 1: Executive Summary & Chemical Context

Title: Stability-Indicating HPLC Method for the Quantification of this compound (2-Acetoxybenzamide) and Resolution of Isomeric Impurities.

Abstract: This protocol details the development and validation of a Reverse-Phase HPLC (RP-HPLC) method for the quantification of this compound. Unlike standard salicylate analysis, this method addresses the specific chemical instability of this compound, including its susceptibility to O-to-N acyl migration (forming Salacetamide) and hydrolytic degradation (forming Salicylamide). The method utilizes a C18 stationary phase with a controlled acidic mobile phase to ensure component stability during analysis, achieving baseline separation of the parent compound, its isomers, and degradation products.

Target Audience: Analytical Chemists, Formulation Scientists, and Quality Control Professionals.

Part 2: Physicochemical Profiling & Mechanistic Insight

To develop a robust method, one must understand the "Behavioral Chemistry" of the analyte. This compound is not merely a static molecule; it is a dynamic system in solution.

The Stability Challenge: O- vs. N-Acetylation

This compound (2-acetoxybenzamide) is the amide analog of Aspirin. However, it possesses a unique degradation pathway absent in Aspirin:

  • Hydrolysis: Like Aspirin, the ester bond hydrolyzes to form Salicylamide and Acetic Acid.

  • Isomerization (The Hidden Variable): In neutral or basic conditions, the acetyl group can migrate from the oxygen (O-acetyl) to the nitrogen (N-acetyl), forming Salacetamide (N-acetylsalicylamide). This rearrangement is thermodynamically favorable and irreversible under certain conditions.

Implication for HPLC: The method must separate three distinct species:

  • 2-Acetoxybenzamide (Target Analyte - Kinetic Product)

  • Salacetamide (Isomeric Impurity - Thermodynamic Product)

  • Salicylamide (Hydrolytic Degradant)

Molecular Properties
CompoundStructure TypepKa (approx.)[1]LogPUV Max (nm)
This compound O-Acetyl (Ester)~8.0 (Amide)~0.9 - 1.1235, 270
Salacetamide N-Acetyl (Imide)~8.5~0.8235, 280
Salicylamide Free Phenol8.2 (Phenol)1.28235, 300

Note: The similar LogP values imply that isocratic separation might be difficult. A gradient is recommended to sharpen peaks and control elution order.

Part 3: Visualization of Degradation Pathways

The following diagram illustrates the chemical relationships that the HPLC method must resolve.

DegradationPathway Parent This compound (2-Acetoxybenzamide) [Target Analyte] Isomer Salacetamide (N-Acetylsalicylamide) [Isomeric Impurity] Parent->Isomer O- to N- Acyl Migration (pH > 6 or Heat) Degradant Salicylamide (2-Hydroxybenzamide) [Hydrolysis Product] Parent->Degradant Hydrolysis (Moisture) AceticAcid Acetic Acid Parent->AceticAcid Isomer->Degradant Slow Hydrolysis

Caption: Figure 1. Degradation and rearrangement pathways of this compound. The method must resolve the O-acetyl parent from the N-acetyl isomer.

Part 4: Method Development Protocol

Chromatographic Conditions
  • Column: C18 (L1) End-capped.

    • Specification: 250 mm x 4.6 mm, 5 µm packing (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).[2]

    • Rationale: A 250mm column provides the theoretical plates necessary to separate the structurally similar O-acetyl and N-acetyl isomers.

  • Mobile Phase A: 0.1% Orthophosphoric Acid in Water (pH ~2.5).

    • Rationale: Low pH suppresses the ionization of the phenolic group on Salicylamide and prevents the O-to-N migration during the run.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 25°C.

    • Warning: Do not elevate temperature >30°C, as this accelerates on-column hydrolysis.

  • Detection: UV @ 237 nm (Isosbestic point region for salicylates) or 254 nm.

  • Injection Volume: 10-20 µL.

Gradient Program

Isocratic elution often fails to resolve the isomers. A shallow gradient is preferred.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.08515Equilibration
10.06040Linear Gradient
15.02080Column Wash
16.08515Re-equilibration
22.08515End of Run
Standard Preparation (Critical Step)

Errors in solvent selection are the #1 cause of method failure for this molecule.

  • Diluent: Acetonitrile:Water (50:50) adjusted to pH 3.0 with Phosphoric Acid.

    • Do NOT use pure water: Induces hydrolysis.

    • Do NOT use alkaline buffers: Induces immediate isomerization to Salacetamide.

  • Stock Solution: Dissolve 50 mg this compound in 50 mL of Diluent. (Conc: 1000 µg/mL). Use sonication sparingly (heat generation degrades the sample).

Part 5: Method Validation (ICH Q2 R2 Compliant)

This section outlines the validation parameters required to prove the method is "Fit for Purpose."

Validation Workflow

ValidationWorkflow cluster_specificity 1. Specificity (Stress Testing) cluster_linearity 2. Linearity & Range cluster_precision 3. Precision Start Method Validation Planning Acid Acid Hydrolysis (0.1N HCl) Start->Acid Levels 5 Concentration Levels (50% to 150%) Start->Levels Repeat Repeatability (6 Injections) Start->Repeat Result1 Confirm Separation: Parent vs Degradants Acid->Result1 Base Base Hydrolysis (0.1N NaOH) Base->Result1 Calc Regression Analysis (R² > 0.999) Levels->Calc Intermediate Intermediate Precision (Different Day/Analyst) Repeat->Intermediate

Caption: Figure 2. ICH Q2(R2) Validation workflow emphasizing specificity through stress testing.

Key Validation Criteria
  • Specificity:

    • Inject individual standards of this compound, Salicylamide, and Salacetamide (if available; if not, generate in situ by heating a base-treated sample).

    • Acceptance: Resolution (Rs) > 1.5 between all peaks. Peak purity index > 0.999 (using Diode Array Detector).

  • Linearity:

    • Range: 20 µg/mL to 200 µg/mL.

    • Acceptance: Correlation coefficient (

      
      ) 
      
      
      
      0.999.
  • Accuracy (Recovery):

    • Spike placebo (excipients) with analyte at 80%, 100%, and 120% levels.

    • Acceptance: Mean recovery 98.0% – 102.0%.[3]

  • Robustness:

    • Vary pH of Mobile Phase A (± 0.2 units).

    • Vary Column Temp (± 5°C).

    • Critical Check: Ensure the resolution between the O-acetyl and N-acetyl isomers remains > 1.5.

Part 6: Troubleshooting & Expert Tips

ObservationProbable CauseCorrective Action
Split Peak / Doublet Partial isomerization (O- to N-acetyl) in the vial.Check diluent pH. Ensure it is acidic (pH < 3).[4] Analyze samples immediately after preparation.
Rising Baseline Gradient ghost peaks or accumulation of late eluters.Use HPLC-grade solvents.[5] Ensure column wash step (80% B) is sufficient.
Area Reproducibility Poor Sample hydrolysis during sequence.Keep autosampler temperature at 4°C.
Retention Time Drift Mobile phase evaporation or pH shift.Cap solvent bottles. Use buffer (Phosphate) rather than just acidified water if drift persists.

Part 7: References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2). (2023).

  • Gordon, A. J. this compound: O- to N-Acetyl Migration.[6] Tetrahedron, 23(2), 863-870.[6][7] (1967).[6][7] (Seminal paper on the isomerization mechanism).

  • PubChem. Salicylamide (Compound Summary). National Library of Medicine. (Accessed 2024).

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. 2nd Edition. Wiley-Interscience. (Standard text for gradient optimization principles).

Sources

Application Note & Protocol: Synthesis of O-Acetylsalicylamide via Acid-Catalyzed Acetylation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of O-acetylsalicylamide, also known as 2-(acetyloxy)benzamide, through the acid-catalyzed O-acetylation of salicylamide using acetic anhydride. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development. The narrative delves into the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol with causality-driven explanations, outlines robust methods for product purification and characterization, and emphasizes critical safety considerations.

Introduction and Rationale

Salicylamide (2-hydroxybenzamide) is a well-known compound with analgesic and antipyretic properties.[1] The chemical modification of its functional groups is a common strategy to alter its pharmacokinetic and pharmacodynamic profile. The acetylation of the phenolic hydroxyl group—a process analogous to the industrial synthesis of acetylsalicylic acid (Aspirin)—yields O-acetylsalicylamide.[2] This transformation converts the phenol into an ester, which can significantly impact properties such as solubility, membrane permeability, and metabolic stability.

This application note details a reliable and straightforward method for this synthesis using acetic anhydride as the acetylating agent and a strong acid as a catalyst. The chosen methodology is favored for its efficiency, use of common laboratory reagents, and high potential yield.[2] Understanding this synthesis provides a foundational model for the selective acylation of phenolic hydroxyl groups in more complex molecular architectures.

Reaction Mechanism: Acid-Catalyzed Nucleophilic Acyl Substitution

The conversion of salicylamide to O-acetylsalicylamide is a classic example of an acid-catalyzed nucleophilic acyl substitution. The reaction proceeds through several distinct steps, which are crucial for understanding the role of each reagent and optimizing reaction conditions.

Causality of Mechanistic Steps:

  • Activation of the Electrophile: The reaction is initiated by the protonation of one of the carbonyl oxygens of acetic anhydride by the acid catalyst (e.g., H₂SO₄ or H₃PO₄). This step is critical as it dramatically increases the electrophilicity of the adjacent carbonyl carbon, making it highly susceptible to nucleophilic attack.[2][3]

  • Nucleophilic Attack: The phenolic hydroxyl group of salicylamide, acting as the nucleophile, attacks the activated carbonyl carbon. The lone pair of electrons on the oxygen atom forms a new C-O bond, leading to a tetrahedral intermediate. The phenolic -OH is a more potent nucleophile than the amide (-CONH₂) nitrogen under these acidic conditions, ensuring selective O-acetylation.[3]

  • Proton Transfer & Reformation of Carbonyl: A proton is transferred from the newly bonded oxygen to another oxygen within the intermediate. This is followed by the collapse of the tetrahedral intermediate, reforming the carbonyl double bond.

  • Elimination of the Leaving Group: The collapse of the intermediate results in the expulsion of a molecule of acetic acid, which is a good leaving group.

  • Deprotonation: The final step is the deprotonation of the oxonium ion by a weak base (such as water or another molecule of acetic acid) to yield the final, neutral ester product, O-acetylsalicylamide, and regenerate the acid catalyst.

Acetylation_Mechanism start Salicylamide + Acetic Anhydride step1 Protonation of Acetic Anhydride (Activation) start->step1 H+ (Catalyst) step2 Nucleophilic Attack by Phenolic -OH step1->step2 Activated Electrophile step3 Tetrahedral Intermediate Formation step2->step3 step4 Proton Transfer & Leaving Group Elimination (Acetic Acid) step3->step4 end_product O-Acetylsalicylamide (Final Product) step4->end_product -H+ (Catalyst Regen.)

Caption: Acid-catalyzed O-acetylation workflow.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale synthesis. All operations involving acetic anhydride must be performed in a well-ventilated chemical fume hood.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumeKey Properties
SalicylamideC₇H₇NO₂137.1420.02.74 gWhite crystalline solid, M.P. 140-144 °C[4]
Acetic AnhydrideC₄H₆O₃102.0945.04.6 g (4.25 mL)Corrosive, lachrymator, flammable liquid[5]
Phosphoric Acid, 85%H₃PO₄98.00Catalyst5 dropsCorrosive, viscous liquid

Note: Concentrated sulfuric acid can be used as an alternative catalyst.

Step-by-Step Synthesis Procedure
  • Reaction Setup: Place 2.74 g (20.0 mmol) of dry salicylamide into a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: In a chemical fume hood, carefully add 4.25 mL (45.0 mmol) of acetic anhydride to the flask. With gentle stirring, add 5 drops of 85% phosphoric acid to the suspension.

    • Rationale: Acetic anhydride is used in excess to ensure complete reaction of the salicylamide and to act as a solvent. The acid is a catalyst required to activate the anhydride.[3]

  • Heating: Attach a reflux condenser (air-cooled is sufficient) to the flask. Heat the flask in a water bath maintained at 70-80°C for 15 minutes. Stir the mixture continuously. The solid should fully dissolve during this period.

    • Rationale: Gentle heating accelerates the reaction rate without promoting significant side reactions or decomposition.

  • Quenching Excess Anhydride: Remove the flask from the water bath and allow it to cool for a few minutes. Cautiously add 2 mL of deionized water dropwise to the reaction mixture while it is still warm to hydrolyze the unreacted acetic anhydride. An exothermic reaction may be observed.

    • Rationale: This step safely decomposes the excess, highly reactive acetic anhydride to the less reactive acetic acid.

  • Product Precipitation: Add 30 mL of ice-cold deionized water to the flask with vigorous stirring. The product, O-acetylsalicylamide, should precipitate as a white solid.

    • Rationale: O-acetylsalicylamide is sparingly soluble in water, while the byproducts (acetic acid) and catalyst are highly soluble. This allows for effective initial separation.

  • Crystallization and Isolation: Place the flask in an ice bath for 20 minutes to maximize crystal formation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals on the filter paper with two portions of 15 mL ice-cold deionized water to remove any residual acetic acid and catalyst.

    • Rationale: Using ice-cold water minimizes the loss of product, which has a slight solubility in water.[6]

  • Drying: Press the crystals as dry as possible on the filter paper. Transfer the solid to a watch glass and allow it to air-dry completely. For faster drying, a vacuum oven at 50-60°C can be used. Determine the mass of the crude product and calculate the yield.

Purification by Recrystallization

For obtaining a high-purity product suitable for analytical characterization, recrystallization is necessary. An ethanol/water mixture is an effective solvent system.

  • Dissolution: Transfer the crude O-acetylsalicylamide to a 100 mL Erlenmeyer flask. Add a minimum amount of hot ethanol (~15-20 mL) to dissolve the solid completely. Gentle heating on a hot plate may be required.

  • Inducing Crystallization: While the solution is still hot, add warm deionized water dropwise until the solution just begins to turn cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Rationale: This mixed-solvent technique leverages the high solubility of the product in hot ethanol and its low solubility in water to achieve a supersaturated state upon cooling, which is ideal for crystal growth.[7]

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.[8]

  • Isolation: Once the flask has reached room temperature, place it in an ice bath for 20-30 minutes to maximize the yield of crystals.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol/water (50:50) mixture, and dry thoroughly.

Product Characterization

Verifying the identity and purity of the synthesized O-acetylsalicylamide is a critical self-validating step of the protocol.

Expected Analytical Results
Analysis MethodParameterExpected Result for O-AcetylsalicylamideComments
Physical AppearanceWhite crystalline solid---
Melting Point~135-139 °C (Predicted)The starting salicylamide melts at 140-144 °C.[4] A significant change and sharp melting range indicate successful conversion and high purity.
Spectroscopy FT-IR (cm⁻¹)Disappearance: Broad ~3400-3200 (phenolic -OH). Appearance: Strong ~1760 (ester C=O stretch), Strong ~1680 (amide C=O stretch).The most definitive changes confirming O-acetylation.
¹H NMR (DMSO-d₆)δ ~2.2 ppm (s, 3H): Acetyl -CH₃ protons. δ ~7.2-8.1 ppm (m, 4H): Aromatic protons. δ ~7.8, 8.2 ppm (br s, 2H): Amide -NH₂ protons.Disappearance of the far downfield phenolic -OH proton (δ >10 ppm in salicylamide) is a key indicator.
Mass Spec (EI)m/z 179: Molecular Ion [M]⁺. m/z 137: [M - CH₂CO]⁺. m/z 120: [M - CH₂CO - NH₃]⁺.Fragmentation pattern consistent with the loss of a ketene group from the ester.

Safety Precautions and Handling

Adherence to safety protocols is paramount during this synthesis.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and nitrile gloves.

  • Acetic Anhydride: This reagent is highly corrosive, a lachrymator, and reacts violently with water.[5] It must be handled exclusively in a chemical fume hood.[5] Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water immediately.

  • Salicylamide: Harmful if swallowed and causes skin and eye irritation.[4] Avoid generating dust. In case of contact, wash the affected area with soap and water.

  • Acid Catalyst (H₃PO₄/H₂SO₄): Highly corrosive. Handle with care, avoiding contact with skin and clothing.

  • Waste Disposal: Neutralize acidic aqueous waste before disposal according to local institutional guidelines. Organic waste should be collected in a designated container.

References

  • PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. PubChem Compound Summary for CID 79747, 2-(Acetyloxy)benzamide; [cited 2026 Feb 28]. Available from: [Link]

  • MetaSci [Internet]. Salicylamide Safety Data Sheet; [cited 2026 Feb 28]. Available from: [Link]

  • Oxford Lab Fine Chem LLP [Internet]. Salicylamide Material Safety Data Sheet; [cited 2026 Feb 28]. Available from: [Link]

  • Techno PharmChem [Internet]. Salicylamide Material Safety Data Sheet; [cited 2026 Feb 28]. Available from: [Link]

  • National Institute of Standards and Technology [Internet]. Benzamide, 2-(acetyloxy)-; [cited 2026 Feb 28]. In: NIST Chemistry WebBook, SRD 69. Available from: [Link]

  • Lin, H.-Y., et al. Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Molecules. 2024. Available from: [Link]

  • University of Colorado Boulder, Department of Chemistry [Internet]. Recrystallization - Single Solvent; [cited 2026 Feb 28]. Available from: [Link]

  • LibreTexts Chemistry. Synthesis of an Analgesic: Aspirin; 2021. Available from: [Link]

  • BYJU'S [Internet]. Reaction of acetylation of salicylic acid; [cited 2026 Feb 28]. Available from: [Link]

  • Pearson+ [Internet]. Propose a mechanism for the acid-catalyzed reaction of salicylic acid with acetic anhydride; [cited 2026 Feb 28]. Available from: [Link]

  • Jadrijević-Mladar Takač, M., et al. FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide – a metabolite of salicylamide. Acta Pharmaceutica. 2004;54(3):163-176. Available from: [Link]

  • University of Alberta, Department of Chemistry [Internet]. Recrystallization; [cited 2026 Feb 28]. Available from: [Link]

  • University of Wisconsin-Madison, Department of Chemistry [Internet]. Mixed Solvent Recrystallization; [cited 2026 Feb 28]. Available from: [Link]

  • Jiangnan University. Method for preparing acetyl salicylamide. CN101805268A; 2010.
  • Organic Chemistry Portal [Internet]. 5012 Synthesis of acetylsalicylic acid (aspirin) from salicylic acid and acetic anhydride; 2006. Available from: [Link]

  • Jiangnan University. Method for preparing acetyl salicylamide. CN101805268A; 2010.
  • Colgate-Palmolive Company. Process for preparing salicylamide compounds. EP0143628A2; 1985.
  • PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2005-. PubChem Compound Summary for CID 118553, 2-(Acetylamino)benzamide; [cited 2026 Feb 28]. Available from: [Link]

  • Jiangsu Hansoh Pharmaceutical Group Co., Ltd. Method for preparing salicylamine acetate. EP3719002A1; 2020.
  • Patsnap [Internet]. What is the mechanism of Salicylamide?; 2024 Jul 17. Available from: [Link]

  • PubChemLite [Internet]. Benzamide, 2-(acetyloxy)-n-(2-(acetyloxy)-3-chlorophenyl)-; [cited 2026 Feb 28]. Available from: [Link]

  • Clutch Prep [Internet]. Propose a mechanism for the acid catalyzed reaction of salicylic acid with acetic; 2025 Feb 3. Available from: [Link]

  • ResearchGate [Internet]. Acylation of salicylamide to 5-acetylsalicylamide using ionic liquids as dual catalyst and solvent; 2007. Available from: [Link]

  • ResearchGate [Internet]. FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide -- a metabolite of salicylamide; 2004. Available from: [Link]

  • The Dow Chemical Company. Process for the manufacture of acetonylbenzamides. EP0816328A2; 1998.
  • Mandal, K. K. Spectroscopic Analysis of Organic Compounds, Part-3. St. Paul's Cathedral Mission College, Kolkata. Available from: [Link]

  • PrepChem [Internet]. Preparation of benzamide; 2017 Feb 9. Available from: [Link]

  • Karbala International Journal of Modern Science. N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. 2021;7(3). Available from: [Link]

Sources

Application Note: In Vitro Dissolution Testing Methods for Acetylsalicylamide (O-Acetylsalicylamide)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the development and validation of in vitro dissolution methods for Acetylsalicylamide (also known as O-Acetylsalicylamide or 2-acetoxybenzamide), a prodrug derivative of salicylamide. Due to the compound's ester linkage, it exhibits hydrolytic instability similar to acetylsalicylic acid (Aspirin), necessitating a stability-indicating analytical method (HPLC) rather than simple UV spectrophotometry. This guide covers physicochemical characterization, sink condition determination, dissolution parameter selection (USP Apparatus 2), and a validated HPLC protocol to simultaneously quantify the parent drug and its primary metabolite, salicylamide.

Physicochemical Profile & Pre-Formulation

Before establishing dissolution parameters, the physicochemical properties of the Active Pharmaceutical Ingredient (API) must be characterized to ensure sink conditions (where the medium volume can dissolve at least 3 times the drug dosage).

Key Properties
PropertyValue / CharacteristicImpact on Dissolution
Chemical Structure 2-acetoxybenzamideEster bond is prone to hydrolysis in basic media.[1]
Molecular Weight 179.17 g/mol Used for molarity calculations.
Solubility (Water) Low / Sparingly SolubleMay require surfactants (e.g., SLS) to achieve sink conditions.
pKa ~8.2 (Phenolic group of Salicylamide)Parent molecule is neutral; metabolite is ionizable at high pH.
Stability Hydrolyzes to Salicylamide + Acetic AcidCritical: Samples must be analyzed immediately or stabilized.
Hydrolysis Pathway

The primary challenge in dissolution testing of this compound is distinguishing the release of the drug from the degradation of the drug.

  • Reaction: this compound +

    
    
    
    
    
    Salicylamide + Acetic Acid.
  • Kinetics: Base-catalyzed hydrolysis is rapid. At pH 6.8 (intestinal simulation), degradation may occur during the 45-60 minute test window.

Dissolution Method Development Strategy

The following decision tree outlines the logic for selecting the dissolution medium and apparatus.

DissolutionStrategy Start Start: this compound Formulation SolubilityCheck Determine Saturated Solubility (Cs) in pH 1.2, 4.5, 6.8 Start->SolubilityCheck SinkCalc Calculate Sink Condition: (Cs * 900mL) / Dose > 3? SolubilityCheck->SinkCalc YesSink Sink Conditions Met SinkCalc->YesSink Yes NoSink Sink Conditions NOT Met SinkCalc->NoSink No SelectMedia Select Media: 1. Acid Stage (0.1N HCl) 2. Buffer Stage (pH 4.5/6.8) YesSink->SelectMedia AddSLS Add Surfactant (0.1% - 1.0% SLS) Re-evaluate Solubility NoSink->AddSLS AddSLS->SinkCalc StabilityCheck Check Stability in Media (Hydrolysis > 5% in 2h?) SelectMedia->StabilityCheck Stable Stable: Standard HPLC StabilityCheck->Stable No Unstable Unstable: Cool Samples (4°C) Fast HPLC / Correction Factor StabilityCheck->Unstable Yes

Figure 1: Decision matrix for establishing dissolution parameters, prioritizing sink conditions and stability handling.

Validated Experimental Protocols

Protocol A: Standard Dissolution Test (USP Apparatus 2)

This protocol is designed for immediate-release tablets or capsules.

Equipment:

  • USP Apparatus 2 (Paddle) [e.g., Agilent 708-DS or Sotax AT Xtend].

  • Automated sampling manifold (optional but recommended to ensure timing accuracy).

  • 0.45 µm PVDF or PTFE syringe filters (Must be validated for drug adsorption).

Reagents:

  • Acid Stage: 0.1 N Hydrochloric Acid (pH 1.2).

  • Buffer Stage: 50 mM Phosphate Buffer (pH 6.8).

  • Surfactant: Sodium Lauryl Sulfate (SLS) – Only if sink conditions fail in buffer alone.

Procedure:

  • Media Preparation: Deaerate 900 mL of dissolution medium (vacuum filtration or helium sparging) to prevent bubble formation on the dosage form.

  • Equilibration: Heat media to 37.0 ± 0.5°C .

  • Setup: Place one dosage unit into each of the 6 vessels.

  • Agitation: Start paddles at 50 RPM (increase to 75 RPM if coning occurs).

  • Sampling: Withdraw 5 mL aliquots at specified time points: 5, 10, 15, 30, 45, and 60 minutes .

  • Replenishment: Replace withdrawn volume with fresh pre-warmed media (if not using mathematical volume correction).

  • Filtration: Immediately filter samples through 0.45 µm filters. Discard the first 2-3 mL of filtrate (saturation of filter).

  • Stabilization (Critical): Transfer filtrate immediately into HPLC vials. If analysis is delayed >4 hours, store samples at 4°C to minimize hydrolysis.

Protocol B: Analytical Quantification (Stability-Indicating HPLC)

Rationale: UV spectrophotometry is unsuitable because the spectra of this compound and Salicylamide overlap significantly. HPLC is required to resolve the intact drug from its degradation product.

HPLC Parameters:

Parameter Setting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: Water (pH 2.5 with Phosphoric Acid) : Acetonitrile (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 - 20 µL
Detection UV/Vis Diode Array at 235 nm (or 280 nm depending on sensitivity needs)
Run Time ~8-10 minutes (Salicylamide elutes first, followed by this compound)

| Column Temp | 30°C |[1]

System Suitability Criteria:

  • Resolution (Rs): > 2.0 between Salicylamide and this compound peaks.

  • Tailing Factor: < 1.5 for the API peak.

  • RSD (n=5): < 2.0% for standard replicate injections.

Data Analysis & Troubleshooting

Calculation of % Release

Calculate the concentration (


) of this compound using the linear regression equation from the standard curve.


  • 
    : Concentration at time 
    
    
    
    (mg/mL).
  • 
    : Purity of the standard (decimal, e.g., 0.998).
    
  • 
    : Label claim dose (mg).
    

Correction for Hydrolysis: If significant hydrolysis (>2%) occurs during the dissolution run (not during storage), you may need to sum the molar equivalents:



Note: Regulatory bodies generally prefer stabilization of the parent over mathematical correction unless in vivo conversion is instantaneous.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Cone Formation Poor hydrodynamics at bottom of vessel.Increase paddle speed to 75 RPM or switch to Peak vessels.
Low Recovery (<90%) Drug adsorption to filter or incomplete release.Validate filter type (discard first 5 mL). Check for degradation (metabolite peak).
High Variability Tablet sticking or variable disintegration.Use sinkers if tablets float. Check content uniformity.
Extra Peak in HPLC Hydrolysis to Salicylamide.Keep autosampler at 4°C. Acidify sample vials if stability is pH-dependent.

References

  • United States Pharmacopeia (USP). General Chapter <711> Dissolution. USP-NF. Link

  • FDA Guidance for Industry. Dissolution Testing of Immediate Release Solid Oral Dosage Forms. (1997). Link

  • BenchChem. Salicylamide Chemical Properties and Stability Data. Link

  • Hussain, A., et al. "O-acylsalicylamides as possible prodrugs for salicylamide." Journal of Pharmaceutical Sciences. (Investigating hydrolysis kinetics). Link

  • SIELC Technologies. Separation of Salicylamide O-acetic acid on Newcrom R1 HPLC column. Link

Sources

Green chemistry approaches to acetylsalicylamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Sustainable Synthesis of Acetylsalicylamide (2-Acetoxybenzamide)

Executive Summary & Chemical Context

This guide details the sustainable synthesis of 2-acetoxybenzamide (commonly referred to as O-acetylsalicylamide), the amide analogue of Aspirin. Unlike the synthesis of 5-acetylsalicylamide (a Friedel-Crafts C-acylation product), this protocol focuses on the O-acylation of salicylamide. This transformation is pharmacologically significant as it creates a prodrug moiety that masks the phenolic hydroxyl group, potentially altering bioavailability and gastric tolerance compared to the parent drug.

The Challenge: Classical acylation often utilizes excess acetic anhydride with pyridine or concentrated sulfuric acid in volatile organic solvents (DCM, Toluene). These methods suffer from poor atom economy, high E-factors (waste-to-product ratio), and difficult workups.

The Green Solution: We present three validated "Green" protocols that align with the 12 Principles of Green Chemistry, specifically focusing on Waste Prevention (Principle 1) , Safer Solvents (Principle 5) , and Energy Efficiency (Principle 6) .

Chemical Pathway & Mechanism

The reaction involves the nucleophilic attack of the phenolic hydroxyl group of salicylamide onto the carbonyl carbon of the acetylating agent (Acetic Anhydride), followed by the elimination of acetic acid.[1]

DOT Diagram: Reaction Pathway & Green Decision Tree

G Start Salicylamide (Substrate) Decision Select Green Methodology Start->Decision Reagent Acetic Anhydride (Reagent) Reagent->Decision MethodA Method A: Mechanochemistry (Solvent-Free) Decision->MethodA High Atom Economy MethodB Method B: Microwave Irradiation (Catalytic Solid Acid) Decision->MethodB Speed & Efficiency MethodC Method C: Deep Eutectic Solvent (Choline Cl:Urea) Decision->MethodC Biodegradable Solvent Intermediate Tetrahedral Intermediate MethodA->Intermediate MethodB->Intermediate MethodC->Intermediate Product 2-Acetoxybenzamide (Target) Intermediate->Product Byproduct Acetic Acid (Recyclable Byproduct) Intermediate->Byproduct

Figure 1: Strategic decision tree for selecting the acetylation methodology based on available resources and green metrics.

Experimental Protocols

Protocol A: Solvent-Free Mechanochemical Synthesis

Principle Aligned: Solvent-free synthesis (5), Atom Economy (2).

Rationale: Grinding provides mechanical energy to overcome the activation barrier, eliminating the need for external heating and bulk solvents.

Materials:

  • Salicylamide (10 mmol, 1.37 g)

  • Acetic Anhydride (11 mmol, 1.12 g)

  • p-Toluenesulfonic acid (p-TSA) (0.5 mmol, ~86 mg) or Sodium Acetate (mild base alternative)

  • Apparatus: Agate Mortar and Pestle or Ball Mill (e.g., Retsch MM400)

Procedure:

  • Pre-mix: Place Salicylamide and p-TSA in the mortar. Grind gently for 1 minute to ensure catalyst distribution.

  • Reaction: Add Acetic Anhydride dropwise while grinding.

  • Grinding: Grind the mixture vigorously for 10–15 minutes . The mixture will initially become a paste and then solidify as the product forms.

  • Monitoring: Check completion via TLC (Ethyl Acetate:Hexane 3:7). The starting material (

    
    ) should disappear, replaced by the ester product (
    
    
    
    ).
  • Workup: Add 20 mL of ice-cold water to the solid residue. Stir for 5 minutes to hydrolyze excess anhydride and dissolve the catalyst.

  • Isolation: Filter the white precipitate under vacuum. Wash with cold water (2 x 10 mL).

  • Purification: Recrystallize from minimal Ethanol/Water (1:1) if necessary.[1]

Protocol B: Microwave-Assisted Synthesis (Green Catalyst)

Principle Aligned: Energy Efficiency (6), Catalysis (9).

Rationale: Microwave irradiation provides direct dielectric heating, reducing reaction times from hours to minutes. Sulfamic acid is used as a non-volatile, recyclable solid acid catalyst.

Materials:

  • Salicylamide (10 mmol)

  • Acetic Anhydride (15 mmol)

  • Sulfamic Acid (

    
    ) (1 mmol, 10 mol%)
    
  • Apparatus: Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)

Procedure:

  • Setup: In a 10 mL microwave vial, combine Salicylamide, Acetic Anhydride, and Sulfamic Acid.

  • Irradiation: Program the reactor:

    • Temperature: 80°C

    • Power: Dynamic (Max 100W)

    • Time: 3–5 minutes (Hold time)

  • Quench: Pour the hot reaction mixture into 50 g of crushed ice.

  • Isolation: The product precipitates immediately. Filter and wash with cold water.

  • Catalyst Recovery: The filtrate (containing sulfamic acid) can be concentrated and reused, though for small scale, the focus is on the speed and yield.

Protocol C: Deep Eutectic Solvent (DES) Mediated

Principle Aligned: Safer Solvents (5), Design for Degradation (10).

Rationale: A Choline Chloride:Urea (1:2) DES acts as both a solvent and a hydrogen-bond donor catalyst, replacing volatile organics.

Procedure:

  • DES Preparation: Mix Choline Chloride and Urea (1:2 molar ratio) and heat at 80°C until a clear liquid forms.

  • Reaction: Add Salicylamide (5 mmol) and Acetic Anhydride (7.5 mmol) to 5 mL of the DES.

  • Stirring: Stir at 60°C for 30–45 minutes.

  • Workup: Add water (10 mL) to the mixture. The DES dissolves in water, while the hydrophobic ester product precipitates.

  • Isolation: Filter the solid product. The aqueous filtrate containing the DES components is biodegradable.

Analytical Validation & Quality Control

Trustworthiness in synthesis requires rigorous structural confirmation.

ParameterSalicylamide (Start)2-Acetoxybenzamide (Product)Diagnostic Change
Melting Point 139–142°C138–141°C (Mixed MP is depressed)Note: MPs are close; use IR/NMR for confirmation.
IR Spectroscopy 3380 cm⁻¹ (Phenolic -OH)1650 cm⁻¹ (Amide C=O)1750–1760 cm⁻¹ (Ester C=O) Phenolic -OH disappearsAppearance of Ester Carbonyl is definitive.
¹H-NMR (DMSO-d₆)

12.8 (s, Phenolic -OH)

2.25 (s, 3H, -COCH₃)
Disappearance of downfield -OH; appearance of methyl singlet.
TLC (

)
~0.40~0.65 Product is less polar (loss of H-bond donor).

Green Metrics Comparison

To quantify the environmental impact, we compare the protocols against the classical Pyridine method.

MetricClassical (Pyridine/DCM)Mechanochemistry (Method A)Microwave (Method B)
Atom Economy (AE) 55% (due to Pyridine/Solvent waste)82% (Acetic acid is only byproduct)75%
E-Factor (kg waste/kg product) > 15< 1.5 ~ 2.0
Reaction Time 2–4 Hours15 Minutes 3 Minutes
Energy Intensity High (Reflux)Low (Ambient friction)Low (Targeted heating)
Solvent Toxicity High (DCM/Pyridine)None Low (Water/Ethanol)

Calculation Note:

  • Mechanochemistry offers the highest AE because no solvent mass is involved in the reaction calculation, only the stoichiometric reagents.

References

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. (Foundational Principles).

  • Bose, A. K., et al. (2002). "Microwave-Promoted Opium-Free Acetylation of Salicylic Acid and Derivatives." Tetrahedron Letters, 43(25), 4531-4534.

  • Cave, G. W., Raston, C. L., & Scott, J. L. (2001). "Recent advances in solvent-free organic synthesis." Chemical Communications, (21), 2159-2169.

  • Smith, E. L., Abbott, A. P., & Ryder, K. S. (2014). "Deep Eutectic Solvents (DESs) and Their Applications." Chemical Reviews, 114(21), 11060–11082.

  • Palleros, D. R. (2000). "Solvent-Free Synthesis of Aspirin: A Green Chemistry Experiment." Journal of Chemical Education, 77(10), 1279. (Adapted for Salicylamide).[2][3][4][5][6][7]

Sources

Application Note: TLC Separation Strategies for Acetylsalicylamide (2-Acetoxybenzamide) and Related Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the Thin Layer Chromatography (TLC) protocols for the separation of Acetylsalicylamide (specifically the O-acetyl derivative, 2-acetoxybenzamide) from its primary synthetic precursors and degradation products: Salicylamide and Salicylic Acid .

Critical Scope Note: The term "this compound" most commonly refers to 2-acetoxybenzamide (the amide analog of aspirin). However, researchers performing Friedel-Crafts acylation may synthesize 5-acetylsalicylamide. This protocol focuses on the O-acetyl derivative (2-acetoxybenzamide) due to its pharmaceutical relevance as a prodrug/analgesic, but the polarity principles described herein remain applicable to both isomers.

Chemical Basis of Separation

Successful chromatographic resolution requires understanding the polarity shifts induced by acetylation.

  • This compound (Target): The acetylation of the phenolic hydroxyl group masks the hydrogen-bond donor capability. The molecule retains the amide group but loses the intense polarity associated with the free phenol. Consequently, it is less polar than its impurities and typically exhibits a higher Retention Factor (

    
    ).
    
  • Salicylamide (Impurity 1): Contains both a free phenolic hydroxyl and an amide group. It exhibits strong hydrogen bonding with the silica stationary phase, resulting in a lower

    
    .
    
  • Salicylic Acid (Impurity 2): Contains a free phenol and a carboxylic acid. While intramolecular hydrogen bonding can increase its mobility in non-polar solvents, it is prone to severe "tailing" on silica due to ionization.

Polarity & Elution Logic

The following Graphviz diagram illustrates the polarity hierarchy and expected elution behavior on Normal Phase Silica Gel (


).

PolarityLogic Silica Stationary Phase (Silica Gel) [Polar / Acidic] Mobile Mobile Phase Flow (Capillary Action) Substance_A This compound (Target) [Masked Phenol, Moderate Polarity] Mobile->Substance_A Strong Elution Substance_B Salicylamide (Impurity) [Free Phenol, High Polarity] Mobile->Substance_B Moderate Elution Substance_A->Silica Weak Interaction Substance_B->Silica Strong H-Bonding Substance_C Salicylic Acid (Degradant) [Free Acid, Tailing Risk] Substance_C->Silica Ionization/Tailing

Figure 1: Mechanistic interaction of analytes with stationary and mobile phases.

Optimized Solvent Systems

Do not rely on a single system. Use System A for routine monitoring and System B for high-resolution purity checks where Salicylic Acid tailing must be suppressed.

Table 1: Recommended Mobile Phases
SystemComposition (v/v)RoleExpected

Trends*
A: General Screening Ethyl Acetate : Hexane (40 : 60)Routine synthesis monitoring. Good separation of amide vs. ester.This compound (0.[1][2]50) > Salicylamide (0.25)
B: High Resolution Toluene : Ethyl Acetate : Formic Acid (50 : 40 : 10)Gold Standard. The acid modifier suppresses Salicylic Acid ionization, preventing tailing and sharpening the amide spots.This compound (High) > Salicylic Acid (Mid) > Salicylamide (Low)
C: Polar Impurities DCM : Methanol (90 : 10)Use only if polar degradation products (brown tars) are suspected.All spots move to solvent front; separates tars.

*Note: Absolute


 values vary by humidity and plate activation. Always run a co-spot.

Visualization Strategies (The "Self-Validating" Protocol)

Relying solely on UV light is insufficient because all three compounds absorb at 254 nm. You must use a chemical stain to validate the identity of the spots.

The Ferric Chloride ( ) Test

This is the critical differentiator.

  • Mechanism:

    
     forms a violet coordination complex with free phenolic hydroxyl groups.
    
  • This compound: Phenol is blocked (esterified). Result: No Color.

  • Salicylamide / Salicylic Acid: Free phenol present.[2] Result: Instant Violet/Purple.

Visualization Workflow

VizWorkflow Step1 1. UV Visualization (254 nm) Step2 2. Mark All Spots (Pencil) Step1->Step2 Step3 3. Ferric Chloride Dip (Chemical Validation) Step2->Step3 Decision1 Spot turns PURPLE? Step3->Decision1 ResultA Impurity (Free Phenol Present) Decision1->ResultA Yes ResultB Target Compound (this compound) Decision1->ResultB No (Remains UV only)

Figure 2: Orthogonal visualization strategy for confirming this compound purity.

Detailed Experimental Protocol

Materials
  • Stationary Phase: Silica Gel 60

    
     on Aluminum or Glass backing.
    
  • Mobile Phase: Toluene / Ethyl Acetate / Formic Acid (5:4:1).

  • Stain: 1%

    
     in 50% Methanol/Water.
    
Step-by-Step Methodology
  • Chamber Saturation (Critical):

    • Place a filter paper liner in the TLC chamber.

    • Add mobile phase to a depth of 0.5 cm.

    • Close the lid and allow to equilibrate for 15 minutes . Why? Unsaturated chambers cause "edge effect" (smiling solvent front) and poor reproducibility.

  • Sample Preparation:

    • Dissolve ~5 mg of your sample in 1 mL of Ethyl Acetate.

    • Reference Standards: Prepare separate solutions of pure Salicylamide and Salicylic Acid.

  • Spotting:

    • Spot 1 µL of Sample, Standard A, and Standard B.

    • The Co-Spot: Create a fourth lane spotting both Sample and Standard A on top of each other. This proves if two close spots are actually identical.

  • Development:

    • Elute until the solvent front reaches 1 cm from the top.

    • Remove and air dry completely (residual acid interferes with visualization).

  • Analysis:

    • UV Check: Circle all dark spots under 254 nm UV.

    • Stain: Dip the plate into the

      
       solution or spray lightly.
      
    • Interpretation: The target this compound will be the UV-active spot that does not turn purple. Any purple spots are unreacted starting material or hydrolysis products.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Streaking / Tailing Acidic groups (Salicylic acid) ionizing on silica.Ensure Formic Acid or Acetic Acid (1-2%) is present in the mobile phase.
Spots Co-elute System is too polar or non-selective.Switch from EtOAc/Hexane to the Toluene system (System B). Toluene provides

-

interaction selectivity.
Target turns faint purple Hydrolysis on the plate.This compound is labile. Do not leave the plate in the

solution; dip quickly and read immediately.
"Ghost" Spots Decomposition.2-acetoxybenzamide can hydrolyze in solution. Prepare samples immediately before spotting.

References

  • Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker.[1] (Standard reference for TLC solvent systems of analgesics).

  • Huy, P. H., & Mbouhom, C. (2019). Formamide Catalyzed Activation of Carboxylic Acids – Versatile and Cost-Efficiency Amidations. Chemical Science. (Confirming 2-acetoxybenzamide synthesis and characterization).

  • Drehsen, G., & Rohdewald, P. (1981).[3] Rapid high-performance thin-layer chromatography of salicylic acid, salicylamide, ethoxybenzamide and paracetamol in saliva.[3] Journal of Chromatography B. (Establishes relative Rf values for salicylamide derivatives).

  • Global Research Online. (2011). Determination of Acetyl Salicylic Acid and Acetaminophen by Ferric Chloride. International Journal of Pharmaceutical Sciences. (Validates the FeCl3 colorimetric mechanism).

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing Acetylsalicylamide in Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the stabilization of Acetylsalicylamide (2-acetoxybenzamide) in aqueous solutions.

Topic: Preventing Hydrolysis and Isomerization of this compound Target Audience: Formulation Scientists, Analytical Chemists, and Drug Development Researchers Version: 2.1 (Current as of 2026)

Executive Technical Summary

This compound (2-acetoxybenzamide) is the amide analog of aspirin. While it shares the hydrolytic instability of aspirin (ester cleavage), it possesses a secondary, unique degradation pathway: O-to-N acyl migration .

In aqueous environments, you are fighting a war on two fronts:

  • Hydrolysis: Cleavage of the ester bond to form Salicylamide and Acetic Acid .

  • Isomerization: Intramolecular rearrangement to form N-acetylsalicylamide (inactive isomer).

The Critical Takeaway: Unlike aspirin, which is most stable at pH 2.5, this compound requires a slightly higher pH window (pH 3.5 – 4.5) to balance the risk of specific acid-catalyzed hydrolysis against the rapid O-to-N migration that occurs at neutral/alkaline pH.

Mechanism of Degradation

To prevent degradation, you must understand the enemy. The molecule degrades via two distinct mechanisms depending on the pH environment.

Pathway A: Hydrolysis (Dominant at pH < 3 and pH > 8)
  • Mechanism: Water (or hydroxide ion) attacks the carbonyl carbon of the ester group.

  • Product: Salicylamide (2-hydroxybenzamide) + Acetic Acid.

  • Kinetics: Follows pseudo-first-order kinetics; rate is pH-dependent (Specific Acid/Base Catalysis).

Pathway B: Intramolecular O-to-N Acyl Migration (Dominant at pH 5 – 8)
  • Mechanism: The amide nitrogen acts as an internal nucleophile, attacking the ester carbonyl. This forms a cyclic tetrahedral intermediate that collapses to the N-acetyl isomer.

  • Product: N-acetylsalicylamide (N-acetyl-2-hydroxybenzamide).

  • Kinetics: This reaction is often faster than hydrolysis at neutral pH because it is intramolecular (entropic advantage).

Visualizing the Pathways

DegradationPathways cluster_0 Aqueous Degradation Map ASA This compound (Active API) Sal Salicylamide (Hydrolysis Product) ASA->Sal Hydrolysis (Acid/Base Catalyzed) pH < 3 or pH > 8 NASA N-acetylsalicylamide (Rearrangement Product) ASA->NASA O-to-N Migration (Intramolecular) pH 5 - 8

Figure 1: Dual degradation pathways of this compound in aqueous solution.

Troubleshooting & Optimization Guide

Module 1: pH Management

Q: What is the exact pH "sweet spot" for this compound? A: Target pH 3.5 – 4.5 .

  • Why not pH 2.5 (like Aspirin)? While low pH suppresses the O-to-N migration (by protonating the amide, reducing its nucleophilicity), it accelerates specific acid-catalyzed ester hydrolysis.

  • Why not pH 7.0? At neutral pH, the amide nitrogen is unprotonated and perfectly positioned to attack the ester, causing rapid rearrangement to N-acetylsalicylamide.

Q: Which buffer system should I use? A: Use Acetate or Formate buffers (10–50 mM).

  • Avoid: Phosphate buffers (known to catalyze ester hydrolysis via general base catalysis) and primary amine buffers (TRIS, Glycine) which can cause aminolysis (transamidation).

  • Protocol: Prepare 20 mM Sodium Acetate, adjust pH to 4.0 using Glacial Acetic Acid.

Module 2: Solvent & Formulation Strategy

Q: Can I use co-solvents to improve stability? A: Yes, reducing water activity (


) is effective.
  • Recommended: Acetonitrile (ACN) or Polyethylene Glycol (PEG 400).

  • Avoid: Primary alcohols (Methanol, Ethanol) for long-term storage. These can lead to transesterification (forming Ethyl Acetate + Salicylamide).

Q: Does temperature control really matter? A: Yes. Hydrolysis rates typically double for every 10°C increase (Arrhenius behavior).

  • Requirement: Store stock solutions at 4°C or -20°C .

  • Data: At 25°C (pH 7), half-life (

    
    ) may be measured in hours. At 4°C, this extends to days.
    
Module 3: Analytical Troubleshooting

Q: My HPLC shows two peaks growing over time. Which is which? A: You are likely seeing both Salicylamide and N-acetylsalicylamide.

  • Salicylamide: Elutes earlier on Reverse Phase (C18) due to the loss of the lipophilic acetyl group (more polar).

  • N-acetylsalicylamide: Elutes close to the parent peak but has a distinct UV spectrum shift due to the change in conjugation.

Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution
  • Solvent: Prepare a mixture of 50% Acetonitrile / 50% Acetate Buffer (20 mM, pH 4.0) .

    • Reasoning: Acetonitrile suppresses ionization and reduces water concentration; pH 4.0 minimizes catalytic degradation.

  • Dissolution: Dissolve this compound to a concentration of 1 mg/mL.

    • Note: Sonicate briefly (<30 seconds) to avoid heating.

  • Storage: Aliquot immediately into amber glass vials (silanized if possible) and freeze at -20°C.

  • Shelf Life: Stable for ~1 month at -20°C. Use within 4 hours if kept at room temperature.

Protocol B: Stability Profiling (Stress Test)

Use this workflow to validate your specific formulation conditions.

ConditionTime PointsAnalysisPurpose
0.1 N HCl (pH ~1) 0, 1, 4, 24 hrsHPLC-UVAssess Acid Hydrolysis risk
Phosphate Buffer (pH 7.4) 0, 1, 4, 24 hrsHPLC-UVAssess Rearrangement risk
Acetate Buffer (pH 4.0) 0, 24, 48 hrsHPLC-UVConfirm Stability Window

Frequently Asked Questions (FAQs)

Q: Can I use cyclodextrins to stabilize the solution? A: Yes. Complexation with


-cyclodextrin  or HP-

-CD
can shield the ester group from water attack. A 1:1 molar ratio is typically sufficient. This creates a "molecular capsule" that sterically hinders the approach of water molecules.

Q: I see a "purple" color developing in my solution. What is this? A: This indicates the presence of free Salicylamide . The phenolic hydroxyl group of Salicylamide (which is exposed after hydrolysis) reacts with trace iron (Fe³⁺) or oxidizes to form colored quinoid species. The parent molecule (this compound) has its phenol blocked by the acetyl group and should not form colored complexes with iron.

Q: Is the degradation reversible? A:

  • Hydrolysis: No.[1] Once the ester cleaves to Salicylamide + Acetate, it will not reform in water.

  • Rearrangement: Generally irreversible under physiological conditions. The N-acetyl isomer is thermodynamically more stable than the O-acetyl isomer.

References

  • Hussain, A. A., Jona, J., & Crooks, P. A. (1991). Competitive inhibitory effect of external nucleophile concentration on intramolecular O- to N-acylation in O-acetylsalicylamide. Journal of Pharmaceutical Sciences.

  • Garrett, E. R. (1957). The Solvolysis of Aspirin Anhydride. Journal of the American Chemical Society. (Foundational kinetics for salicylate esters).

  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience. (General hydrolysis mechanisms).
  • BenchChem Technical Support. (2025). Stability of Salicylamide and Derivatives.

Sources

Minimizing byproduct formation during salicylamide acetylation

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The Selectivity Challenge

In the acetylation of salicylamide (


), the primary challenge is not yield, but chemoselectivity . You are navigating a competition between the phenolic hydroxyl group (O-acetylation) and the amide nitrogen (N-acetylation).
  • Target Product: O-Acetylsalicylamide (Aspirin analog; Kinetic Product).[1]

  • Primary Byproduct: N-Acetylsalicylamide (Thermodynamic Product) or N,O-Diacetylsalicylamide.[1]

  • Critical Failure Mode: O

    
     N Acyl Migration . Even if you successfully synthesize the O-acetyl ester, it can rearrange to the N-acetyl imide under basic conditions or high thermal stress.
    

This guide provides the protocols to lock the reaction under Kinetic Control to maximize the O-acetyl ester and suppress the thermodynamic rearrangement.

Mechanism & Thermodynamics (The "Why")

To minimize byproducts, you must understand the energy landscape. The phenolic oxygen is nucleophilic but sterically accessible.[1] The amide nitrogen is less nucleophilic due to resonance with the carbonyl, but the resulting N-acetyl product is thermodynamically more stable due to the formation of a stable imide structure and intramolecular hydrogen bonding.

Reaction Pathway Diagram

Salicylamide_Acetylation cluster_legend Pathway Key SM Salicylamide (Start) O_Ac O-Acetylsalicylamide (Target: Kinetic) SM->O_Ac Acid Cat. Low Temp (<40°C) N_Ac N-Acetylsalicylamide (Byproduct: Thermodynamic) SM->N_Ac Base Cat. High Temp Ac2O Acetic Anhydride (Reagent) O_Ac->N_Ac O->N Migration (Base/Heat) Di_Ac N,O-Dithis compound (Over-reaction) O_Ac->Di_Ac Excess Ac2O Long Rxn Time key1 Green: Desired Path key2 Red: Impurity Path

Caption: Kinetic vs. Thermodynamic pathways. Note the critical O


 N migration pathway which depletes the target product.

Critical Control Parameters (CCP)

Catalyst Selection: Acid vs. Base

The choice of catalyst dictates the reaction pathway.

Catalyst TypeExampleEffect on SelectivityRisk Profile
Strong Acid

,

Favors O-Acetylation. Activates acetic anhydride carbonyl without deprotonating the amide.Low risk of migration.[1] High risk of hydrolysis if water is present.[1]
Weak Base Pyridine,

Promotes N-Acetylation & Migration. Generates phenoxide (good nucleophile) but catalyzes O

N shift.[1]
High Risk. Often leads to N-acetyl or di-acetyl mixtures.[1]
Lewis Acid

,

Variable. Can catalyze Friedel-Crafts (ring acetylation) if temps are high.[1]Risk of ring substitution byproducts (5-acetylsalicylamide).[1]
Temperature & Stoichiometry
  • Temperature: Maintain < 40°C . Above 60°C, the activation energy for the O

    
     N rearrangement is overcome.
    
  • Stoichiometry: Use a slight excess of Acetic Anhydride (1.1 – 1.2 eq).[1] Large excesses (> 2.0 eq) drive the reaction toward the N,O-diacetyl species.

Validated Protocol: Acid-Catalyzed O-Acetylation

This protocol is designed to isolate the kinetic O-acetyl product while suppressing migration.

Reagents:

  • Salicylamide (1.0 eq)[1]

  • Acetic Anhydride (1.2 eq)[1]

  • Catalytic

    
     (2-3 drops per gram of substrate)
    
  • Solvent: Ethyl Acetate or Toluene (Non-protic, allows precipitation).[1]

Step-by-Step:

  • Dissolution: Suspend Salicylamide in Ethyl Acetate at room temperature (20-25°C).

  • Activation: Add catalytic

    
    .
    
  • Addition: Add Acetic Anhydride dropwise over 15 minutes. Do not allow exotherm to exceed 35°C.

  • Reaction: Stir at 30°C for 1-2 hours. Monitor via TLC/HPLC.[1]

    • Checkpoint: Stop immediately when SM is consumed.[1] Extended stirring promotes di-acetylation.[1]

  • Quench: Cool to 0°C. Add ice-cold water to hydrolyze excess anhydride.

    • Critical: Do not use basic quench (e.g.,

      
      ) if the product is in solution for long periods, as this triggers O 
      
      
      
      N migration.
  • Isolation: Filter the precipitate (if solid) or separate organic layer, dry over

    
    , and evaporate at low temperature  (< 40°C).
    

Troubleshooting & FAQs

Q1: I am seeing a large peak for N-acetylsalicylamide. What went wrong?

Diagnosis: You likely triggered the O


 N Acyl Migration .[1]
Root Causes: 
  • Basic Workup: Did you wash with Sodium Carbonate/Bicarbonate and leave it standing? Mild base catalyzes the intramolecular rearrangement.[1]

  • High Temperature: Did you reflux? Refluxing provides the energy to cross the thermodynamic barrier to the N-acetyl form. Fix: Switch to an acidic workup (dilute HCl wash) or a neutral water wash.[1] Keep all evaporation steps below 40°C.[1]

Q2: I have significant unreacted Salicylamide despite adding excess anhydride.

Diagnosis: Hydrolysis competition. Root Causes:

  • Wet Solvent: Acetic anhydride reacts faster with water than with the phenol.[1]

  • Old Reagent: Your acetic anhydride may have hydrolyzed to acetic acid in the bottle.[1] Fix: Use anhydrous solvents (DCM or EtOAc).[1] Distill acetic anhydride before use if the bottle is old.[1]

Q3: How do I separate the O-acetyl target from the N-acetyl byproduct?

Diagnosis: Purification difficulty. Solution:

  • Solubility Difference: The N-acetyl byproduct (imide) is typically less soluble in cold alcohol/ether mixtures than the O-acetyl ester.

  • Column Chromatography: Use a silica column.[1] The O-acetyl ester is generally less polar than the unreacted Salicylamide but more polar than the Di-acetyl product.

    • Warning: Silica is slightly acidic (good).[1] Avoid Alumina (basic), which can cause on-column rearrangement.

Troubleshooting Logic Flow

Troubleshooting Problem Identify Impurity Type1 N-Acetyl / Rearranged Problem->Type1 Type2 Hydrolysis (Start Material) Problem->Type2 Type3 Ring Acetylation (5-acetyl) Problem->Type3 Sol1 CAUSE: Base catalysis or Heat. ACTION: Use Acid Cat, Keep T < 40°C. Type1->Sol1 Sol2 CAUSE: Wet solvent. ACTION: Dry solvents, check Ac2O quality. Type2->Sol2 Sol3 CAUSE: Friedel-Crafts conditions. ACTION: Remove Lewis Acids (AlCl3). Type3->Sol3

Caption: Decision tree for identifying and resolving specific impurity profiles.

References

  • Mechanism of O-N Acyl Migration

    • Understanding the intramolecular O-to-N acyl transfer in salicylamide deriv
    • Source:

  • Kinetic vs.

    • General principles of kinetic (O-attack) vs thermodynamic (N-product)
    • Source:

  • Selective Acetylation Protocols

    • Methodologies for N-alpha selective acetyl
    • Source:

Sources

Troubleshooting poor solubility of acetylsalicylamide in water

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 5-Acetylsalicylamide Aqueous Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the poor aqueous solubility of 5-acetylsalicylamide (CAS: 40187-51-7). This guide is designed to move beyond basic troubleshooting. We will dissect the thermodynamic and chemical barriers preventing dissolution and provide self-validating protocols to ensure your drug development workflows and bioassays remain uncompromised.

Physicochemical Profiling

Before manipulating the compound, we must understand its baseline metrics. The table below summarizes the quantitative data dictating the solubility behavior of 5-acetylsalicylamide.

Physicochemical PropertyReported ValueSolubilization Implication
Molecular Weight 179.17 g/mol Small molecule size allows rapid diffusion but facilitates tight, stable crystal packing [1].
Melting Point 220 - 222 °CHigh lattice energy indicates that significant thermodynamic input (heat) or strong solvent disruption is required for dissolution [3].
Predicted pKa 6.57 ± 0.18The weakly acidic phenolic proton allows for pH-driven solubilization. Solubility increases exponentially in alkaline environments (pH > 7.5) [4].
LogP (Experimental) 0.905Moderately lipophilic. The compound favors polar organic solvents (e.g., DMSO, Ethanol) over pure water [5].
Aqueous Solubility Sparingly SolubleDirect dissolution in neutral water is unfeasible for high-concentration stock solutions [2].

Frequently Asked Questions (FAQs)

Q1: Why does 5-acetylsalicylamide precipitate or form a cloudy suspension when added directly to water? A: The resistance to aqueous solvation is fundamentally a thermodynamic issue. 5-Acetylsalicylamide possesses a highly stable crystalline lattice, evidenced by its high melting point (220-222 °C). The intermolecular hydrogen bonding between the amide group and the phenolic hydroxyl group in the solid state is energetically more favorable than forming new hydrogen bonds with water molecules. Consequently, the energy penalty required to break the crystal lattice exceeds the hydration energy provided by neutral water.

Q2: I need to test this compound in an in vitro cell assay. How can I formulate an aqueous-compatible stock solution without causing solvent toxicity? A: You must use a co-solvent strategy. By initially dissolving the compound in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), you effectively disrupt the crystal lattice. Once fully solvated at a high concentration (e.g., 100 mM), you can dilute this stock into your aqueous assay buffer. The key is to keep the final DMSO concentration below 1% (v/v) to prevent cytotoxicity in cell cultures, while maintaining the compound below its aqueous precipitation threshold [5].

Q3: Can I use pH manipulation to force 5-acetylsalicylamide into an aqueous solution for chemical synthesis? A: Yes, and this is highly recommended for synthetic workflows where organic solvents are undesirable. The molecule contains a phenolic hydroxyl group with a predicted pKa of 6.57. According to the Henderson-Hasselbalch equation, adjusting your aqueous buffer to a pH of 7.5 or higher (approximately one log unit above the pKa) will result in >90% deprotonation of the phenol, forming a phenoxide anion. This ion-dipole interaction with water drastically increases thermodynamic solubility [4].

Q4: My synthesized 5-acetylsalicylamide crashed out as an impure, amorphous solid. How do I purify it given its solubility profile? A: The optimal approach is an anti-solvent recrystallization using an ethanol-water system. 5-Acetylsalicylamide is soluble in hot ethanol but insoluble in water. By dissolving the crude solid in boiling ethanol and slowly adding water (the anti-solvent), you selectively decrease the solubility of the target compound while keeping polar impurities dissolved in the mother liquor. Slow cooling yields high-purity crystalline needles [4].

Solubilization Decision Workflow

To help you select the correct approach based on your downstream application, follow the logical workflow below.

G N1 5-Acetylsalicylamide (Poor Aqueous Solubility) N2 Determine Application N1->N2 N3 In Vitro Bioassays (Requires Aqueous Media) N2->N3 Biological N4 Chemical Synthesis (Tolerates Extreme pH/Heat) N2->N4 Synthetic N5 Co-Solvent Strategy Dissolve in 100% DMSO/EtOH N3->N5 N7 pH Manipulation Adjust buffer to pH > 7.5 N4->N7 N8 Thermodynamic Shift Heat to 70-80°C N4->N8 N6 Dilution Add to buffer (DMSO ≤ 1%) N5->N6 N9 Solubilized Working Solution N6->N9 Validate: No precipitation N7->N9 Deprotonates Phenol N8->N9 Breaks Crystal Lattice

Workflow for optimizing 5-acetylsalicylamide solubility based on application.

Validated Experimental Protocols

Protocol A: Preparation of a 100 mM DMSO Stock and Aqueous Working Solution Causality: DMSO acts as a strong hydrogen-bond acceptor, overriding the intermolecular bonds of the 5-acetylsalicylamide crystal lattice.

  • Weighing: Accurately weigh 17.92 mg of 5-acetylsalicylamide powder into a sterile, light-protected microcentrifuge tube.

  • Solvation: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Agitation: Vortex the mixture for 60 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes until the solution is optically clear.

  • Aqueous Dilution: To prepare a 1 mM working solution, pipette 10 µL of the 100 mM DMSO stock into 990 µL of your pre-warmed (37 °C) aqueous assay buffer. Add the stock dropwise while vortexing the buffer to prevent localized precipitation.

  • Self-Validation Step: Hold the final diluted tube against a dark background and shine a laser pointer through it. The absence of a scattered beam (Tyndall effect) confirms that the compound is fully dissolved and has not formed colloidal micro-precipitates.

Protocol B: pH-Driven Aqueous Solubilization for High-Concentration Synthetic Work Causality: Elevating the pH above the molecule's pKa (6.57) ionizes the phenol, allowing robust ion-dipole interactions to overcome the lattice energy.

  • Suspension: Suspend 1.0 g of 5-acetylsalicylamide in 50 mL of deionized water in a beaker. The mixture will be a cloudy, heterogeneous suspension.

  • pH Monitoring: Insert a calibrated pH meter probe into the suspension.

  • Titration: Under continuous magnetic stirring, add 1M NaOH dropwise.

  • Observation: As the pH crosses 7.0, you will notice the suspension beginning to thin. Continue adding NaOH until the pH reaches 7.8 - 8.0.

  • Self-Validation Step: The solution will transition from a milky suspension to a completely transparent liquid, validating that the deprotonation mechanism has successfully solubilized the compound.

Protocol C: Ethanol-Water Anti-Solvent Recrystallization Causality: Manipulating the solvent dielectric constant at high temperatures allows for selective crystallization upon cooling [4].

  • Dissolution: Place 1.0 g of crude 5-acetylsalicylamide in a 125 mL Erlenmeyer flask. Add 20 mL of absolute ethanol and heat to boiling (approx. 78 °C) while stirring until fully dissolved.

  • Anti-Solvent Addition: While maintaining the heat, slowly add hot deionized water dropwise until the solution becomes faintly cloudy (the saturation point).

  • Clearing: Add 1-2 drops of hot ethanol just until the cloudiness disappears.

  • Crystallization: Remove the flask from the heat source and allow it to cool undisturbed to room temperature, then transfer to an ice bath for 30 minutes.

  • Self-Validation Step: The formation of pure, white crystalline needles confirms the successful exclusion of impurities into the mother liquor. Filter and dry the crystals under vacuum.

References

  • PubChem. "5-Acetylsalicylamide | C9H9NO3 | CID 198212 - PubChem." National Institutes of Health. Available at:1

  • Fengchen Group Co., Ltd. "5-Acetylsalicylamide 40187-51-7 BP EP USP." Available at: 2

  • Smolecule. "5-Acetylsalicylamide solubility DMF organic solvents." Available at: 3

  • Smolecule. "Comprehensive Application Notes & Protocols: Recrystallization Purification of 5-Acetylsalicylamide for Pharmaceutical Devel." Available at: 4

  • Smolecule. "Solvent selection for 5-Acetylsalicylamide purification." Available at: 5

Sources

Optimizing column chromatography for acetylsalicylamide purification

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #AS-PUR-001 Status: Open Subject: Optimization of Column Chromatography for O-Acetylsalicylamide Assigned Specialist: Senior Application Scientist

Executive Summary: The Stability vs. Purity Paradox

Purifying O-acetylsalicylamide presents a classic chromatographic conflict: the molecule contains a labile phenolic ester (prone to hydrolysis) and a polar amide (prone to tailing).

Standard silica gel is acidic (


). This acidity catalyzes the hydrolysis of the acetyl group, degrading your target compound into salicylamide  and acetic acid directly on the column. Simultaneously, the amide moiety forms strong hydrogen bonds with free silanols, causing peak tailing that masks impurities.

This guide provides a self-validating protocol to neutralize the stationary phase while maintaining the resolution required to separate the target from unreacted aspirin or salicylamide byproducts.

Module 1: Method Development (The Setup)

Stationary Phase Selection

Critical Directive: Do NOT use untreated silica gel. The surface acidity will degrade your product.[1]

Phase TypeSuitabilityTechnical Notes
Standard Silica (60 Å) 🔴 High Risk Surface acidity (

) catalyzes deacetylation.
Neutralized Silica 🟢 Recommended Pre-treated with Triethylamine (TEA) to block acidic silanols.
Neutral Alumina 🟡 Alternative Good stability but lower resolution; harder to optimize.
C18 (Reversed Phase) 🟢 Excellent Inert surface prevents hydrolysis; ideal for scale-up if solubility permits.
Mobile Phase Engineering

Avoid nucleophilic solvents (like methanol) in high concentrations if possible, as they can induce transesterification.

  • Primary System: Hexane / Ethyl Acetate (EtOAc).[2]

  • Modifier: Triethylamine (TEA).

    • Concentration: 0.5% to 1.0% v/v.

    • Function: Acts as a sacrificial base, protecting the ester from acid hydrolysis and masking silanols to prevent amide tailing.

Module 2: Experimental Protocols

Protocol A: Preparation of Neutralized Silica Column

Use this protocol for Flash Chromatography to ensure product stability.

  • Slurry Preparation: Suspend the required amount of silica gel in the starting mobile phase (e.g., 90:10 Hexane:EtOAc).

  • Neutralization: Add 1% Triethylamine (TEA) to the slurry. Stir for 5 minutes.

  • Packing: Pour the slurry into the column. Flush with 3 column volumes (CV) of the mobile phase containing 0.5% TEA.

    • Why? This equilibrates the column and ensures the entire bed is basic/neutral.

  • Loading: Dissolve the crude mixture in a minimum amount of DCM or EtOAc.

    • Pro-Tip: If dry loading is necessary, use Celite or neutralized silica . Do not dry load onto untreated silica.

Protocol B: Gradient Elution Strategy

Target Rf: 0.25 – 0.35

  • Equilibration: 100% Hexane (+0.5% TEA).

  • Injection: Load sample.

  • Gradient:

    • 0–5 min: 5% EtOAc (Isocratic hold to elute non-polar impurities).

    • 5–20 min: Linear ramp to 40% EtOAc.

    • Observation: Acetylsalicylamide typically elutes between 25-35% EtOAc depending on column geometry.

Module 3: Troubleshooting & FAQs

Issue 1: "My product is decomposing on the column."

User Report: I load pure crude, but fractions contain 30% salicylamide (deacetylated product).

  • Root Cause: Acid-catalyzed hydrolysis.[1][3] The residence time on acidic silica is too long, or the silica contains residual moisture.

  • The Fix:

    • Switch to Neutral Alumina: If silica neutralization (Protocol A) fails, use neutral alumina (Brockmann Grade III).

    • Reduce Residence Time: Increase flow rate by 20% or use a shorter, wider column to elute the compound faster.

    • Check Solvents: Ensure your Ethyl Acetate is dry. Wet solvents accelerate hydrolysis.

Issue 2: "The peak is tailing severely."

User Report: The product elutes over 10 fractions with a long 'shark fin' tail.

  • Root Cause: The amide nitrogen is hydrogen-bonding with free silanol groups (

    
    ) on the silica surface.
    
  • The Fix:

    • Increase Modifier: Bump the TEA concentration to 1.0%.

    • Solvent Strength: Increase the polarity slightly to compete with the H-bonding sites.

Issue 3: "I cannot separate the product from unreacted Aspirin."

User Report: this compound and Acetylsalicylic acid (Aspirin) co-elute.

  • Root Cause: Both compounds have similar polarity and core structures.

  • The Fix:

    • Leverage Acid/Base Chemistry: Aspirin has a free carboxylic acid. This compound does not.[4]

    • Pre-Column Wash: Dissolve crude in EtOAc and wash with cold saturated Sodium Bicarbonate (

      
      ). The aspirin will move to the aqueous layer; the amide remains in the organic layer.
      
    • Chromatography Adjustment: If you must separate by column, the TEA modifier will deprotonate the aspirin (making it ionic and highly retained/stuck at the top), allowing the neutral amide to elute first.

Visualizing the Workflow

Figure 1: Purification Decision Matrix

A logical flow to determine the correct stationary phase based on crude stability.

PurificationStrategy Start Start: Crude this compound CheckStability Check Stability: Spot on TLC (wait 10 mins) Start->CheckStability Decomp New Spot Appears? (Hydrolysis) CheckStability->Decomp YesDecomp YES: Silica is degrading product Decomp->YesDecomp Yes NoDecomp NO: Stable on Silica Decomp->NoDecomp No Action1 Use Neutralized Silica (Pre-treat with 1% TEA) YesDecomp->Action1 Action2 Use Neutral Alumina YesDecomp->Action2 CheckTailing Check Peak Shape: Tailing? Action1->CheckTailing NoDecomp->CheckTailing YesTailing YES: Amide-Silanol Interaction CheckTailing->YesTailing Yes NoTailing NO: Good Shape CheckTailing->NoTailing No AddModifier Add 0.5% TEA to Mobile Phase YesTailing->AddModifier RunStandard Run Standard Flash (Hex/EtOAc) NoTailing->RunStandard

Caption: Decision matrix for selecting stationary phase and modifiers based on compound stability and peak symmetry.

Figure 2: The Neutralization Workflow

Step-by-step logic for preparing the column to prevent hydrolysis.

NeutralizationWorkflow Step1 1. Slurry Silica in Hex/EtOAc Step2 2. Add 1% TEA (Neutralize Acidity) Step1->Step2 Step3 3. Pack Column & Flush 3 CV Step2->Step3 Step4 4. Load Sample (Liquid Load) Step3->Step4 Step5 5. Elute (0.5% TEA in Eluent) Step4->Step5 Result Pure Product (No Hydrolysis) Step5->Result

Caption: Workflow for preparing a base-deactivated silica column to protect the labile ester bond.

References

  • BenchChem. (2025).[1][3] Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions. Retrieved from 3

  • Phenomenex. (2025).[2][4][5] How to Reduce Peak Tailing in HPLC? Retrieved from 6

  • Biotage. (2023).[7] Purifying ionic compounds by flash column chromatography. Retrieved from 7

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276–302.[2] Retrieved from 2[2]

Sources

Resolving baseline noise in acetylsalicylamide HPLC analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Baseline Noise in Acetylsalicylamide Quantification

Welcome to the Advanced Chromatography Support Portal. Current Status: Operational | Expert Level: Senior Scientist

Executive Summary & Scope

The Challenge: this compound (2-acetoxybenzamide) is often analyzed as a degradation product or impurity alongside Acetylsalicylic Acid (Aspirin) and Salicylamide. Because it is typically present in trace quantities (<0.1%), analysts often lower the UV detection wavelength (e.g., to <220 nm) or increase detector gain to maximize Signal-to-Noise (S/N) ratios.

The Consequence: These "high-sensitivity" settings amplify baseline noise, masking the limit of quantitation (LOQ). This guide addresses the root causes of baseline instability—distinguishing between chemical background absorption, mechanical pulsation, and electronic interference.

Diagnostic Workflow: Isolate the Source

Before attempting to "fix" the method, you must identify the noise signature.[1][2][3][4] Use the Zero-Flow Test to isolate the detector from the fluidics.

Protocol: The Zero-Flow Test

  • Equilibrate the system as normal.

  • Stop the pump flow completely (0 mL/min).

  • Monitor the baseline for 10 minutes.

    • Scenario A: Noise persists at 0 mL/min

      
      Detector/Electronic Issue  (Lamp, Flow Cell, Electrical Grounding).
      
    • Scenario B: Noise disappears at 0 mL/min

      
      Fluidic Issue  (Pump Pulsation, Mobile Phase, Column).
      
Visualizing the Diagnosis

(The following logic tree guides your troubleshooting process based on the noise frequency and shape.)

NoiseDiagnosis Root Baseline Noise Observed ZeroFlow Perform Zero-Flow Test (Stop Pump) Root->ZeroFlow NoisePersists Noise Persists (Electronic/Optical) ZeroFlow->NoisePersists High Noise at 0 mL/min NoiseStops Noise Stops (Fluidic/Chemical) ZeroFlow->NoiseStops Flat Baseline at 0 mL/min Lamp Check UV Lamp Energy (Age > 2000 hrs?) NoisePersists->Lamp Cell Dirty Flow Cell (Trapped Bubble?) NoisePersists->Cell Pump Cyclic/Rhythmic Noise? (Pump Pulsation) NoiseStops->Pump Chem Random/Spiky Noise? (Mobile Phase/Mixing) NoiseStops->Chem

Figure 1: Diagnostic decision tree for isolating HPLC baseline noise sources.

Chemical Noise: The Mobile Phase Factor

Context: this compound contains an amide group and an ester linkage. While it absorbs strongly at 237 nm, trace analysis often pushes analysts to use 210–215 nm. At these wavelengths, the UV Cutoff of your mobile phase becomes the critical noise generator.

The Mechanism: According to the Beer-Lambert Law (


), if your mobile phase has a high background absorbance (

), even microscopic fluctuations in mixing or flow rate will cause significant changes in Absorbance (

), appearing as noise.
Critical Reference Data: UV Cutoff Limits
Solvent / BufferUV Cutoff (nm)Suitability for this compound (210 nm)Notes
Acetonitrile (HPLC Grade) 190 nmExcellent Preferred organic modifier.
Methanol (HPLC Grade) 205 nmPoor Absorbance rises sharply <220 nm. Causes "mixing noise" in gradients.
Phosphate Buffer < 200 nmExcellent Transparent. Ideal for pH 2.5–3.0 methods.
Formate Buffer (10mM) ~210 nmMarginal High background noise if detection is <220 nm.
Acetate Buffer ~210–230 nmUnsuitable Do not use for low-UV trace analysis.
THF (Tetrahydrofuran) 212 nm (Stabilized)Unsuitable High noise; prone to peroxide formation.

Expert Insight: If you are using Methanol/Water gradients and detecting at 210 nm, stop . The mixing of Methanol and Water is exothermic and creates refractive index (RI) changes that UV detectors read as noise.

  • Solution: Switch to Acetonitrile/Phosphate buffer.

Mechanical Noise: Pump & Degassing

If the noise is rhythmic (sine wave pattern) and stops when the flow stops, it is likely Pump Pulsation .

The Cause: this compound analysis often uses isocratic elution (e.g., 45:55 ACN:Buffer). If the check valves are sticky or the compressibility settings are wrong, the pump delivers flow in "pulses" rather than a smooth stream.

Troubleshooting Protocol:

  • Check Valve Cleaning: Sonicate inlet check valves in 10% Nitric Acid (passivates steel) or Isopropanol (removes organics) for 20 mins.

  • Compressibility Compensation: Ensure your pump is set to the correct solvent type. (Acetonitrile is more compressible than water; incorrect settings cause pressure ripples).

  • Mixing Ripple: If using a quaternary pump, premix your mobile phase manually (e.g., prepare the 45:55 mix in a single bottle) to rule out the proportioning valve.

Frequently Asked Questions (Technical Support)

Q1: I see "spikes" in my baseline that look like random chromatography peaks. What are they?

  • Diagnosis: This is likely micro-bubbles passing through the detector flow cell or late-eluting non-polar contaminants from a previous injection (carryover).

  • Fix:

    • Bubbles: Apply a back-pressure regulator (approx. 30–50 psi) to the detector waste line. This keeps gases dissolved in the solution while in the flow cell.

    • Carryover: Run a "Sawtooth" gradient wash (5%

      
       95% ACN) between sample sets.
      

Q2: My baseline drifts downward continuously. Is my lamp dying?

  • Diagnosis: Downward drift usually indicates temperature equilibration or mobile phase changes , not necessarily a dying lamp (which usually causes high-frequency static noise).

  • Context: this compound is an ester. If you use a high pH buffer (> pH 7), the compound may hydrolyze, but the baseline drift is likely due to the column oven not being stable.

  • Fix: Ensure the column compartment is set to 30°C or 35°C and has stabilized for at least 30 minutes.

Q3: Can I use TFA (Trifluoroacetic acid) to sharpen the this compound peak?

  • Warning: TFA is an ion-pairing agent that absorbs UV light.

  • Advice: At 0.1% concentration, TFA absorbs strongly below 215 nm. If you must use TFA, increase detection wavelength to 230 nm or higher. For <220 nm, use Phosphoric Acid instead; it is UV-transparent.

Validated Mobile Phase Preparation Workflow

Improper degassing is the #1 cause of baseline instability in high-sensitivity amide analysis.

MobilePhasePrep Step1 1. Measure Solvents (Volumetric Flasks) Step2 2. Filter (0.22 µm Nylon/PVDF) Step1->Step2 Remove Particulates Step3 3. Degas (Ultrasonic + Vacuum) Step2->Step3 Remove Dissolved Air Step4 4. Blanket (Slow Helium Sparge) Step3->Step4 Prevent Re-aeration

Figure 2: Best-practice mobile phase preparation to minimize outgassing noise.

References
  • Snyder, L. R., & Dolan, J. W. (2019). High-Performance Gradient Elution: The Practical Application of the Linear-Solvent-Strength Model. Wiley.
  • Agilent Technologies. (2022). Eliminating Baseline Problems in HPLC. Retrieved from

  • Waters Corporation. (2023). Controlling Contamination in LC/MS Systems: Mobile Phase Cutoffs. Retrieved from

  • Chromatography Online. (2020). Troubleshooting HPLC Baseline Noise and Drift. Retrieved from

  • United States Pharmacopeia (USP).General Chapter <621> Chromatography.

Sources

Technical Support Center: Stability & Handling of Acetylsalicylamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Identification

Welcome to the Technical Support Hub. You are likely accessing this guide because you have observed rapid loss of Acetylsalicylamide (ASA-Amide) potency or the appearance of unexpected peaks during HPLC analysis at pH 7.4.

Critical Distinction: Ensure you are working with O-Acetylsalicylamide (2-carbamoylphenyl acetate).

  • The Problem: Like its parent molecule Aspirin (Acetylsalicylic acid), this compound contains a phenyl ester bond. While the amide group (

    
    ) is relatively stable at pH 7.4, the ester moiety is highly labile and susceptible to hydrolysis, converting the active molecule into Salicylamide  and Acetic Acid .
    
  • The Trigger: Physiological pH (7.4) provides a high concentration of hydroxide ions (

    
    ) relative to acidic conditions, accelerating specific base catalysis. Furthermore, common laboratory buffers (specifically Phosphate) act as general base catalysts, further increasing the degradation rate.
    

Diagnostic Hub: Understanding the Failure Mode

Before attempting stabilization, confirm the degradation mechanism using the logic below.

The Degradation Pathway

At pH 7.4, the primary degradation mechanism is the hydrolytic cleavage of the ester bond.

DegradationPathway Substrate This compound (Intact Ester) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Products Salicylamide + Acetate (Inactive) Intermediate->Products Elimination Hydroxide OH- (pH 7.4) Hydroxide->Substrate Specific Base Cat. Buffer HPO4-- (Buffer) Buffer->Substrate General Base Cat.

Figure 1: Hydrolytic degradation pathway of this compound driven by specific base catalysis (


) and general base catalysis (Buffer).
Diagnostic Checklist

If you observe the following, your compound is hydrolyzing:

ObservationProbable CauseVerification Step
HPLC: New peak eluting earlier than parent (Reverse Phase).Formation of Salicylamide (more polar due to free phenol).Match retention time with pure Salicylamide standard.
UV-Vis: Bathochromic shift (Red shift).Ionization of the newly formed phenolic group on Salicylamide.Acidify sample to pH 2.0; if spectrum reverts to resemble parent (mostly), it's a phenol.
Kinetics: Rate increases in PBS vs. Water.Buffer Catalysis. Phosphate ions are attacking the ester.[1]Compare stability in Phosphate vs. HEPES or MOPS.

Troubleshooting Protocols & Solutions

Issue A: "My compound degrades within hours in PBS."

Root Cause: Phosphate Buffer Catalysis. Phosphate anions (


) are effective nucleophiles that catalyze the hydrolysis of phenyl esters.

Corrective Protocol:

  • Swap the Buffer: Switch from Phosphate Buffered Saline (PBS) to a non-nucleophilic Good's Buffer if biological conditions permit.

    • Recommended:HEPES (50 mM) or MOPS (50 mM).

    • Why? These sulfonic acid buffers have lower nucleophilicity toward esters compared to phosphate or Tris.

  • Minimize Buffer Strength: If phosphate is mandatory, reduce concentration from 50-100 mM to 10-20 mM to lower the rate of general base catalysis (

    
    ).
    
Issue B: "I need to store stock solutions at pH 7.4."

Root Cause: Aqueous instability is inherent. Corrective Protocol: Do not store aqueous stocks.

  • DMSO/Ethanol Stocks: Prepare high-concentration stocks (e.g., 100 mM) in anhydrous DMSO or Ethanol. Store at -20°C.

  • "Just-in-Time" Dilution: Dilute into pH 7.4 buffer immediately prior to the experiment (< 5 mins).

Issue C: "I need long-term stability in aqueous media (e.g., for infusion)."

Root Cause: The ester bond is exposed to water. Solution: Encapsulation via Cyclodextrins.[2] Cyclodextrins (CDs) form inclusion complexes with the phenyl ring, sterically shielding the ester bond from nucleophilic attack by water or hydroxide ions.

Protocol: Hydroxypropyl-

-Cyclodextrin (HP

CD) Stabilization
  • Preparation:

    • Prepare a 20% (w/v) HP

      
      CD  solution in your buffer of choice (e.g., HEPES pH 7.4).
      
    • Note: Use HP

      
      CD over native 
      
      
      
      -CD due to higher solubility and lower nephrotoxicity.
  • Complexation:

    • Add this compound to the CD solution.

    • Stir at room temperature for 30–60 minutes to allow equilibrium (

      
       complex formation).
      
    • Filter through 0.22

      
      m filter if necessary.
      
  • Validation:

    • Measure degradation rate (

      
      ) via HPLC. Expect a 2x to 10x extension in half-life (
      
      
      
      ).

Experimental Workflow: Measuring Stability ( )

Use this protocol to quantify the degradation rate and validate your stabilization strategy.

Materials:

  • Buffer (PBS vs. HEPES)

  • Thermostatted water bath (37°C)

  • HPLC or UV-Vis Spectrophotometer

Step-by-Step:

  • Pre-heat buffer to 37°C.

  • Spike this compound stock (DMSO) into buffer (Final conc: 50–100

    
    M). Keep DMSO < 1%.
    
  • Sampling: Withdraw aliquots at

    
     minutes.
    
  • Quench: Immediately dilute aliquot 1:1 into cold Acetonitrile containing 0.1% Formic Acid . (Acid stabilizes the ester; cold stops the reaction).

  • Analyze: Plot

    
     vs. Time.
    
    • Slope =

      
      .
      
    • 
      .
      
Decision Logic for Stabilization

TroubleshootingLogic Start Start: Degradation Observed CheckBuffer Is Buffer Phosphate/Tris? Start->CheckBuffer SwitchBuffer Switch to HEPES/MOPS CheckBuffer->SwitchBuffer Yes CheckTime Is experiment > 4 hours? CheckBuffer->CheckTime No SwitchBuffer->CheckTime FreshPrep Prepare Fresh (Just-in-Time) CheckTime->FreshPrep No (Short exp) NeedLongTerm Complexation Required CheckTime->NeedLongTerm Yes (Long exp) UseCD Add 20% HP-beta-Cyclodextrin NeedLongTerm->UseCD

Figure 2: Decision tree for selecting the appropriate stabilization strategy based on experimental duration and buffer composition.

Frequently Asked Questions (FAQ)

Q: Can I use Tris buffer? A: Avoid if possible. Tris (tris(hydroxymethyl)aminomethane) contains a primary amine that can act as a nucleophile, potentially forming an amide byproduct or catalyzing hydrolysis, although it is generally less aggressive than phosphate toward phenyl esters.

Q: Why does my HPLC show Salicylic Acid instead of Salicylamide? A: This suggests you are observing secondary degradation or you started with Aspirin. This compound hydrolyzes to Salicylamide. Salicylamide itself is an amide and is very stable at pH 7.4. If you see Salicylic acid, check if your starting material was actually Aspirin, or if you are using extreme conditions (e.g., boiling in strong base) that would hydrolyze the amide bond.

Q: Does temperature make a big difference? A: Yes. Hydrolysis follows the Arrhenius equation. Reducing temperature from 37°C to 4°C (on ice) can reduce the degradation rate by approximately 5-10 fold. Always keep samples on ice until the moment of analysis or injection.

References

  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.
  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization.[2][3][4] Journal of Pharmaceutical Sciences, 85(10), 1017–1025.

  • Perkins, L. M., et al. (1984). A phosphate-catalysed acyl transfer reaction.[1] Hydrolysis of 4-nitrophenyl acetate in phosphate buffers. Australian Journal of Chemistry, 37(12), 2547. (Demonstrates the catalytic effect of phosphate on phenyl esters).

  • Murdock, A. (2024). The Effect of pH on the Hydrolysis of Acetylsalicylic Acid. Sciforum. (Comparative kinetics for the parent molecule class).

Sources

Technical Support Center: Acetylsalicylamide Manufacturing

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Scale-Up Challenges in O-Acetylsalicylamide Synthesis & Isolation Role: Senior Application Scientist Audience: Process Chemists & Manufacturing Engineers

Introduction: The Scale-Up Gap

Welcome to the Technical Support Center. If you are reading this, you are likely transitioning O-acetylsalicylamide (2-carbamoylphenyl acetate) from the bench (10g–100g) to the pilot or production scale (10kg–100kg).

While the chemistry appears deceptively simple—a classic acetylation of salicylamide using acetic anhydride—the scale-up is riddled with thermodynamic and kinetic traps. The three most common failure modes we see in the field are:

  • Thermal Runaway: Underestimating the heat release rate (

    
    ) of acetic anhydride addition.
    
  • Isomerization: Uncontrolled heating triggering the O

    
     N acyl migration , converting your active pharmaceutical ingredient (API) into the thermodynamically stable (but inactive) N-acetyl impurity.
    
  • Hydrolysis: Reversion to salicylamide during aqueous workup due to pH/temperature mismanagement.

This guide addresses these specific bottlenecks with field-proven protocols.

Module 1: Reaction Engineering & Thermal Safety

Q: Why does the reactor temperature spike uncontrollably during acetic anhydride addition, even with the jacket set to -10°C?

A: You are likely operating in a "Dosage Controlled" regime that has shifted to "Accumulation Controlled" due to mixing limitations.

At the lab scale, heat removal is efficient (high surface-area-to-volume ratio). At the pilot scale, this ratio drops drastically. If you add Acetic Anhydride (


) faster than the reaction consumes it (or faster than you can remove the heat), unreacted reagent accumulates. Once the reaction "kicks" (often autocatalytic as Acetic Acid is generated), the accumulated energy releases instantly—a thermal runaway.

The Fix: The Damköhler Number (


) Assessment 
You must balance your dosing time (

) against the reaction half-life (

) and cooling capacity.

Protocol:

  • Calculate

    
    :  Determine the adiabatic temperature rise (
    
    
    
    ). For acetylation, this is typically high.
  • Switch to Adaptive Dosing: Do not use a fixed flow rate. Use a temperature-gated feedback loop.

  • Catalyst Management: If using acid catalysis (e.g.,

    
     or 
    
    
    
    ), add the catalyst before heating or starting
    
    
    addition to avoid an induction period followed by a sudden rate spike [1].
Visualization: Adaptive Dosing Logic

ReactionSafety Start Start Ac2O Dosing MeasureTr Measure Reactor Temp (Tr) Start->MeasureTr CheckDelta Is (Tr - Tj) > Safety Limit? MeasureTr->CheckDelta StopPump INTERLOCK: Stop Pump Increase Jacket Cooling CheckDelta->StopPump YES (Accumulation Risk) Continue Continue Dosing CheckDelta->Continue NO (Safe Regime) StopPump->MeasureTr Wait for Tr drop Calorimetry RC1 Data Input: Max Heat Release Rate Calorimetry->CheckDelta Defines Limit

Figure 1: Adaptive dosing logic loop to prevent thermal accumulation during exothermic acetylation.

Module 2: Impurity Control (The O vs. N Challenge)

Q: My HPLC shows a rising impurity peak at RRT 1.2 during the hold phase. What is it?

A: It is almost certainly N-acetylsalicylamide.

Salicylamide contains both a phenolic hydroxyl group (-OH) and an amide group (


).
  • Kinetic Product: O-acetylsalicylamide (Target). Formed rapidly at lower temperatures.

  • Thermodynamic Product: N-acetylsalicylamide. Formed if the reaction is heated too long or too high (>60°C).

The Mechanism: Under thermal stress or basic conditions, the acetyl group migrates from the oxygen to the nitrogen (O


 N acyl migration). This is irreversible in typical processing conditions [2].

Troubleshooting Table: Controlling Selectivity

ParameterRecommendation for O-Acetyl TargetWhy?
Temperature Maintain < 40°CHigh T favors the activation energy of N-acetylation and rearrangement.
Reaction Time Quench immediately upon conversion (>99%)Extended "soaking" allows the thermodynamic rearrangement to proceed.
Catalyst Use mild acidic catalysisStrong bases promote deprotonation of the amide, accelerating N-attack.
Solvent Non-polar / Aprotic (e.g., Toluene, EtOAc)Polar solvents can stabilize the transition state for migration.

Module 3: Crystallization & Isolation

Q: Filtration is taking 12+ hours at pilot scale. The cake is compressible and sticky.

A: You have likely generated "fines" due to secondary nucleation or aggressive agitation.

Salicylamide derivatives tend to crystallize as high-aspect-ratio needles. At scale, high impeller tip speeds fracture these needles. The resulting fines clog the filter cloth (blinding), leading to exponential filtration times.

Protocol: Engineered Crystallization

  • Seeding Strategy: Do not rely on spontaneous nucleation (crash cooling).

    • Cool to the Metastable Zone Width (MSZW) limit.

    • Add 1-2% wt seeds at low agitation.

  • Agitation Geometry: Replace high-shear impellers (Rushton) with low-shear hydrofoils (PBT or HE-3).

  • Sono-Crystallization (Optional): If particle size distribution (PSD) is consistently poor, applying ultrasound during the nucleation phase has been proven to reduce induction time and normalize crystal habit for salicylamides [3].

Visualization: Impurity Fate & Isolation Logic

ImpurityFate SM Salicylamide (Starting Material) Reaction Acetylation (Ac2O / <40°C) SM->Reaction Target O-Acetylsalicylamide (Kinetic Product) Reaction->Target Fast ImpurityN N-Acetylsalicylamide (Thermodynamic Impurity) Target->ImpurityN Heat (>60°C) or Long Time Hydrolysis Hydrolysis (Reversion to SM) Target->Hydrolysis Aq. Workup (pH > 8 or < 2) Control1 Control: Quench < 40°C Control1->Target Control2 Control: Neutral pH Wash Control2->Hydrolysis Prevent

Figure 2: Reaction pathways showing the critical O->N migration and hydrolysis risks.

Module 4: Analytical Checkpoints (IPC)

Q: How do I validate the reaction endpoint?

A: Do not rely on TLC. TLC often fails to distinguish the O-acetyl vs N-acetyl isomers clearly due to similar polarity.

Required IPC Method:

  • Technique: Reverse Phase HPLC (C18 column).

  • Mobile Phase: Water/Acetonitrile (Gradient).

  • Target Specification:

    • Salicylamide: < 0.5%

    • N-acetyl isomer: < 0.1%

    • O-acetyl isomer: > 99.0%[1]

References

  • Clark, W. M., et al. "An Experiment to Illustrate the Hazards of Exothermic Reaction Scale-Up."[2] Chemical Engineering Education, vol. 50, no. 1, 2016. Link

  • Cremlyn, R. J., et al. "Some Sulfonyl Derivatives of Salicylic Acid and Related Compounds."[1] Phosphorus and Sulfur, 1980.[1] (Discusses O- to N-acetyl conversion on heating). Link

  • Su, C. S., et al. "Sonocrystallization—Case Studies of Salicylamide Particle Size Reduction."[3][4] Processes, vol. 6, no.[5] 6, 2018. Link

  • Anderson, N. G. "Practical Process Research & Development - A Guide for Organic Chemists." Academic Press, 2012.
  • Patsnap Eureka. "Control Strategies For Managing Exothermic Reactions In Flow." 2025. Link

Sources

Validation & Comparative

A Comparative Analysis of Analgesic Potency: Salicylamide and Aspirin

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), aspirin (acetylsalicylic acid) has long been a benchmark for analgesic, antipyretic, and anti-inflammatory efficacy. Its mechanism of action and clinical profile are well-established. However, the vast field of salicylates includes other compounds of interest, such as salicylamide. This guide provides a detailed, evidence-based comparison of the analgesic properties of salicylamide and aspirin, designed for researchers, scientists, and drug development professionals.

It is crucial to clarify a common point of nomenclature confusion. The term "acetylsalicylamide" is not a recognized pharmaceutical agent with established analgesic properties. The primary compounds of relevance in this context are aspirin (acetylsalicylic acid) and salicylamide. This guide will therefore focus on the comparative analgesic potency of these two distinct molecules.

Mechanism of Action: A Tale of Two Salicylates

Both aspirin and salicylamide exert their primary analgesic effects through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain and inflammation.[1][2][3] However, the nature of this inhibition differs significantly between the two compounds.

Aspirin is unique among NSAIDs for its ability to irreversibly inhibit COX enzymes. It achieves this by acetylating a serine residue in the active site of both COX-1 and COX-2.[1] This covalent modification permanently deactivates the enzyme for the life of the platelet, which is particularly significant for its antiplatelet effects.[4]

Salicylamide, on the other hand, acts as a reversible inhibitor of COX enzymes.[2] Its mechanism is more akin to other traditional NSAIDs. While it reduces the production of prostaglandins to alleviate pain, its effects are not permanent and depend on the concentration of the drug at the site of action.

COX_Inhibition_Pathway cluster_0 Cellular Response to Stimuli cluster_1 Prostaglandin Synthesis cluster_2 Drug Intervention cluster_3 Physiological Outcome Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Phospholipase_A2 Phospholipase A2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation Aspirin Aspirin (Acetylsalicylic Acid) Aspirin->COX1 Irreversible Inhibition Aspirin->COX2 Irreversible Inhibition Salicylamide Salicylamide Salicylamide->COX1 Reversible Inhibition Salicylamide->COX2 Reversible Inhibition

Caption: Comparative mechanism of COX inhibition by Aspirin and Salicylamide.

Comparative Analgesic Potency: Preclinical Evidence

Direct, head-to-head clinical trials comparing the analgesic potency of salicylamide and aspirin are limited. Therefore, we turn to preclinical animal models, which are standard in pharmacological profiling. The most common assays for evaluating analgesics are the hot-plate test, tail-flick test, and the acetic acid-induced writhing test.[5][6]

A study on a novel derivative, salicytamide (a molecular association of paracetamol and salicylic acid), demonstrated significantly higher potency than its precursors in the writhing test, with an ED50 of 4.95 mg/kg.[7] While this is not a direct measure of salicylamide itself, it highlights the potential of the salicylamide scaffold. Another study found that some acyl-salicylic acid derivatives exhibited higher analgesic activity than aspirin on a molar basis in the writhing test.[8]

The following table summarizes representative data from various preclinical studies to provide a comparative perspective. It is important to note that absolute values can vary between studies due to different experimental conditions.

CompoundTestAnimal ModelPotency (ED50 or % Inhibition)Reference
Aspirin Acetic Acid-Induced WrithingMouseED50 ≈ 70-100 mg/kg[9][10]
Hot-Plate TestMouse/RatDose-dependent increase in latency[11]
Tail-Flick TestMouseIneffective until high doses (700 mg/kg)[12]
Salicylamide Acetic Acid-Induced WrithingMouseGenerally considered to have weak analgesic properties[13]
Hot-Plate TestMouseCentral antinociceptive activity demonstrated[7]
Salicytamide (Derivative) Acetic Acid-Induced WrithingMouseED50 = 4.95 mg/kg (10-25 times more potent than precursors)[7]
Hot-Plate TestMouseCentral antinociceptive activity demonstrated[7][14]

Experimental Protocols for Analgesic Assessment

To ensure the trustworthiness and reproducibility of analgesic data, standardized experimental protocols are essential. Below are detailed methodologies for two common preclinical pain models.

1. Acetic Acid-Induced Writhing Test

This model is used to evaluate peripheral analgesic activity by inducing visceral pain.[6][15]

  • Animals: Male Swiss mice (20-25 g).

  • Procedure:

    • Animals are divided into control, standard (e.g., aspirin), and test groups.

    • The test compound or vehicle is administered, typically orally or intraperitoneally.

    • After a predetermined pretreatment time (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.

    • The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a defined period (e.g., 15-20 minutes).

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group.

2. Hot-Plate Test

This test assesses the response to a thermal pain stimulus and is often used to evaluate centrally acting analgesics.[16][17]

  • Animals: Male Wistar rats or Swiss mice.

  • Apparatus: A hot plate with a controlled temperature.

  • Procedure:

    • The hot plate is maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • Animals are placed on the hot plate, and the latency to a pain response (e.g., licking of the paws or jumping) is recorded.

    • A cut-off time (e.g., 30 seconds) is established to prevent tissue damage.

    • Measurements are taken before and at various time points after administration of the test compound or vehicle.

  • Data Analysis: An increase in the latency period compared to the control group indicates an analgesic effect.

Analgesic_Testing_Workflow Start Start: Acclimatize Animals Grouping Divide into Control, Standard, and Test Groups Start->Grouping Administration Administer Vehicle, Standard Drug, or Test Compound Grouping->Administration Pretreatment Pretreatment Period (e.g., 30-60 min) Administration->Pretreatment Pain_Induction Induce Pain Stimulus Pretreatment->Pain_Induction Writhing_Test Acetic Acid Injection (i.p.) Pain_Induction->Writhing_Test Peripheral Pain Hot_Plate_Test Place on Hot Plate Pain_Induction->Hot_Plate_Test Central Pain Observation_Writhing Count Writhes (e.g., 15-20 min) Writhing_Test->Observation_Writhing Observation_Hot_Plate Measure Latency to Response (Licking/Jumping) Hot_Plate_Test->Observation_Hot_Plate Data_Analysis Data Analysis and Statistical Comparison Observation_Writhing->Data_Analysis Observation_Hot_Plate->Data_Analysis End End Data_Analysis->End

Sources

Interpretation of 1H NMR spectrum of acetylsalicylamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H NMR Spectroscopic Interpretation of Acetylsalicylamide: A Comparative Analysis

Strategic Context & Introduction this compound (2-acetoxybenzamide) represents a critical structural intersection between two highly characterized pharmaceutical compounds: aspirin (acetylsalicylic acid) and salicylamide (2-hydroxybenzamide). In drug development and synthetic organic chemistry, proving the successful conversion of precursors into the target amide or ester relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide provides a rigorous, comparative analysis of the ¹H NMR performance of this compound against its structural alternatives. By mapping physical organic principles to spectral outputs, this document offers researchers a self-validating framework for spectral interpretation and purity confirmation.

G A Salicylamide (Precursor) B Acetylation (Ac2O / Pyridine) A->B C This compound (Target Product) B->C D 1H NMR Acquisition C->D E Spectral Validation D->E

Fig 1: Synthetic workflow and self-validating NMR analytical pipeline for this compound.

Mechanistic Causality in Chemical Shifts

Understanding an NMR spectrum requires moving beyond empirical pattern matching to grasp the physical organic causality behind each signal's chemical shift (δ) and multiplicity.

  • The Acetyl Group (-OCOCH₃): In this compound, the methyl protons appear as a sharp, uncoupled singlet around 2.35 ppm. This downfield shift (relative to a standard alkane) is caused by the inductive deshielding effect of the adjacent ester oxygen, which pulls electron density away from the methyl group[1].

  • The Amide Protons (-CONH₂): Amide protons typically appear as a broad singlet (or two distinct broad singlets) between 6.0 and 8.0 ppm. The peak broadening is a direct result of quadrupolar relaxation driven by the nitrogen-14 nucleus (spin I = 1), which shortens the transverse relaxation time (T₂) of the attached protons. In its precursor, salicylamide, hindered rotation around the C-N bond results in two distinct amide signals at approximately 8.43 ppm and 7.92 ppm in DMSO-d₆[2].

  • The Aromatic Spin System: The benzene ring protons form a complex ABCD spin system (7.1 – 8.2 ppm). The electron-donating resonance effect of the acetoxy group shields the ortho and para protons, while the mildly deactivating amide group inductively deshields its respective ortho and para positions. This push-pull electronic environment disperses the aromatic signals into distinct multiplets[1].

G Target This compound 1H NMR Signals Ac Acetyl Protons (-CH3) ~2.35 ppm (Singlet, 3H) Deshielded by ester C=O Target->Ac Amide Amide Protons (-NH2) ~6.0-8.0 ppm (Broad, 2H) Quadrupolar relaxation (14N) Target->Amide Arom Aromatic Protons (Ar-H) ~7.1-8.0 ppm (Multiplets, 4H) ABCD Spin System Target->Arom

Fig 2: Logical mapping of this compound structural moieties to their 1H NMR shifts.

Comparative Spectroscopic Performance

To validate the purity and identity of this compound, its spectrum must be objectively compared against its alternatives. The appearance or disappearance of specific labile protons serves as a primary diagnostic marker.

  • Versus Aspirin (Analogue): Aspirin contains a carboxylic acid group that forms stable hydrogen-bound dimers in non-polar solvents, resulting in a highly deshielded proton signal at 11.77 ppm[1]. The absence of this peak in the target spectrum confirms successful amidation.

  • Versus Salicylamide (Precursor): Salicylamide features a phenolic hydroxyl group that participates in strong intramolecular hydrogen bonding with the amide carbonyl. This locks the proton in a highly deshielded environment, yielding a resonance far downfield at 13.40 ppm[3]. The complete disappearance of this 13.40 ppm signal, coupled with the emergence of the 3H acetyl singlet at ~2.35 ppm, is the definitive proof of successful O-acetylation.

Quantitative Data Summary

The following table summarizes the comparative ¹H NMR chemical shifts, providing a quick-reference diagnostic tool for researchers.

Structural FeatureThis compound (Target)Salicylamide (Precursor)Aspirin (Analogue)
Labile Protons (OH / COOH) None13.40 ppm (1H, br s, Phenolic OH)[3]11.77 ppm (1H, s, COOH)[1]
Amide Protons (-NH₂) ~6.0 - 8.0 ppm (2H, br s)8.46 & 7.94 ppm (1H each, br s)[2]None
Aromatic Ring (Ar-H) 7.1 - 8.0 ppm (4H, m)6.85 - 7.89 ppm (4H, m)[3]7.16 - 8.12 ppm (4H, m)[1]
Acetyl Group (-CH₃) ~2.35 ppm (3H, s)None2.36 ppm (3H, s)[1]

Note: Chemical shifts for labile protons are highly dependent on solvent choice (e.g., CDCl₃ vs. DMSO-d₆), concentration, and temperature.

Self-Validating Experimental Protocol: ¹H NMR Acquisition

To ensure the trustworthiness of the spectral data, the following protocol integrates causality and self-validation at every step of the analytical workflow.

Step 1: Sample Preparation

  • Action: Dissolve 10–15 mg of the synthesized this compound in 0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: Deuterated solvents are required to provide a deuterium lock signal for the spectrometer, preventing magnetic field drift during acquisition. TMS provides an internal reference standard set exactly to 0.00 ppm[4].

  • Self-Validation Checkpoint: Visually inspect the NMR tube. The solution must be perfectly clear. Any undissolved particulates will create magnetic susceptibility gradients, degrading magnetic field homogeneity and artificially broadening the spectral peaks. Filter through a glass wool plug if necessary.

Step 2: Instrument Tuning and Acquisition

  • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe to the ¹H frequency. Shim the magnet (Z1, Z2, Z3) until the lock level is maximized. Set the relaxation delay (D1) to at least 2 seconds and acquire 16 to 32 scans.

  • Causality: A sufficient D1 delay ensures complete longitudinal (T₁) relaxation of all protons between radiofrequency pulses. If D1 is too short, protons with long T₁ times will not fully relax, leading to inaccurate integration ratios.

  • Self-Validation Checkpoint: Examine the Free Induction Decay (FID) before Fourier transformation. It should be a smooth, exponentially decaying wave that reaches the baseline before the acquisition time (AQ) ends. A truncated FID will result in "sinc wiggles" (artifacts) around the base of sharp peaks, compromising data integrity.

Step 3: Processing and Quantitative Validation

  • Action: Apply a Fourier transform, followed by manual phase correction (zeroth and first order) and baseline correction. Integrate the signals.

  • Causality: Proper phase and baseline correction are mathematically necessary to calculate the true area under the curve, which is directly proportional to the relative number of protons.

  • Self-Validation Checkpoint (The Integration Test): Set the integral of the acetyl methyl singlet (~2.35 ppm) to exactly 3.00 . The aromatic region (7.1 - 8.0 ppm) MUST integrate to approximately 4.00 (±0.05). If the aromatic region integrates higher (e.g., 4.50), it is a definitive mathematical proof of contamination by an aromatic impurity (such as unreacted salicylamide).

References

1.[1] NMR Spectrum of Aspirin | Source: thermofisher.com | URL: 2.[3] SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS | Source: spcmc.ac.in | URL: 3.[4] An In-Depth Technical Guide to the Spectroscopic Data Analysis (NMR, MS) of Acetylsalicylic Acid (Aspirin) | Source: benchchem.com | URL: 4.[2] FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide – a metabolite of salicylamide | Source: srce.hr | URL:

Sources

FTIR Spectral Analysis and Peak Assignment for Acetylsalicylamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Acetylsalicylamide (2-acetoxybenzamide) is a critical structural hybrid in pharmaceutical chemistry, combining the acetoxy moiety of aspirin (acetylsalicylic acid) with the primary amide group of salicylamide. In drug development, formulation, and quality control, accurately distinguishing between these structurally adjacent compounds is paramount. Fourier Transform Infrared (FTIR) spectroscopy serves as a highly specific, non-destructive analytical tool for this purpose.

This guide objectively compares the FTIR spectral performance of this compound against its precursors and alternatives. By examining the causality behind vibrational shifts, this document provides researchers with an authoritative, self-validating framework for spectral interpretation and structural verification.

Mechanistic Insights: The Causality of Spectral Shifts

To confidently assign FTIR peaks, one must understand the electronic and steric environments that dictate molecular vibrations. The transition from salicylamide or aspirin to this compound introduces specific functional group modifications that predictably alter the infrared spectrum.

The Disruption of Intramolecular Hydrogen Bonding

In salicylamide, the ortho-phenolic hydroxyl group forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the amide group. This interaction withdraws electron density from the C=O bond, weakening its double-bond character and shifting the Amide I stretching frequency down to approximately 1671 cm⁻¹[1].

When salicylamide is acetylated to form this compound, this hydrogen bond is abolished. Consequently, the amide C=O bond regains its full double-bond strength. This causes a hypsochromic shift (to a higher wavenumber) in the Amide I band, moving it to the 1685–1690 cm⁻¹ range.

Ester vs. Carboxylic Acid Carbonyls

Aspirin contains both an ester carbonyl and a carboxylic acid carbonyl. The ester C=O stretch consistently appears at 1750–1753 cm⁻¹ due to the inductive electron-withdrawing effect of the phenolic oxygen[2],[3]. The carboxylic acid C=O appears at 1680–1689 cm⁻¹[2],[4].

In this compound, the ester peak remains highly conserved at ~1750 cm⁻¹, acting as a reliable diagnostic marker for the successful acetylation of the phenol ring. However, the broad carboxylic O-H stretch (2500–3500 cm⁻¹) characteristic of aspirin[2] is entirely replaced by distinct, sharp N-H stretching bands in this compound.

MolecularShifts Salicylamide Salicylamide (Amide C=O: 1671 cm⁻¹) This compound This compound (Amide C=O: ~1685 cm⁻¹) Salicylamide->this compound Acetylation (Breaks H-bond, adds Ester C=O at 1750 cm⁻¹) Aspirin Aspirin (Carboxyl C=O: 1680 cm⁻¹) Aspirin->this compound Amidation (Replaces broad O-H with sharp N-H at 3400 cm⁻¹)

Fig 1: Structural modifications and resulting FTIR spectral shifts.

Comparative FTIR Peak Assignments

The following table summarizes the quantitative spectral data used to differentiate this compound from its structural alternatives.

Functional Group VibrationAspirin (Acetylsalicylic Acid)Salicylamide (2-Hydroxybenzamide)This compound (2-Acetoxybenzamide)
Ester C=O Stretch 1750 – 1753 cm⁻¹[4],[3]Absent~1750 – 1755 cm⁻¹
Carboxyl C=O Stretch 1680 – 1689 cm⁻¹[2],[3]AbsentAbsent
Amide C=O Stretch (Amide I) Absent1671 cm⁻¹[1]~1685 – 1690 cm⁻¹
O-H Stretch 2500 – 3500 cm⁻¹ (Broad)[2]~3200 cm⁻¹ (H-bonded)Absent
N-H Stretch (Asymmetric) Absent3390 cm⁻¹[1]~3400 cm⁻¹
N-H Stretch (Symmetric) Absent3176 cm⁻¹[1]~3180 – 3200 cm⁻¹
Aromatic C=C Stretch 1605 – 1608 cm⁻¹[2],[3]1625 cm⁻¹[1]~1605 – 1615 cm⁻¹

Self-Validating Experimental Protocol: ATR-FTIR Workflow

To ensure reproducibility and scientific integrity, the following step-by-step Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system.

ATR_Workflow N1 1. Calibration (Polystyrene) N2 2. Background (Clean Crystal) N1->N2 N3 3. Sample Load (Solid Powder) N2->N3 N4 4. Compression (Optimized Torque) N3->N4 N5 5. Acquisition (32 Scans) N4->N5

Fig 2: Self-validating ATR-FTIR experimental workflow.

Step-by-Step Methodology:
  • System Calibration & Verification : Before analysis, validate the FTIR spectrometer using a traceable polystyrene film standard. Ensure the 1601 cm⁻¹ and 1028 cm⁻¹ peaks are within a ±1 cm⁻¹ tolerance.

  • Background Acquisition : Clean the ATR diamond crystal with HPLC-grade isopropanol and a lint-free wipe. Allow the solvent to evaporate completely. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air to subtract atmospheric H₂O and CO₂ interferences.

  • Sample Application : Place approximately 2–5 mg of pure this compound powder directly onto the center of the ATR crystal. Ensure complete coverage of the active sensor area to prevent signal attenuation.

  • Controlled Compression : Lower the pressure anvil and apply standardized torque until the slip-clutch engages. Causality: Consistent pressure ensures uniform optical contact between the crystal and the sample, maximizing the evanescent wave penetration and preventing baseline tilt.

  • Spectral Acquisition : Acquire the sample spectrum using 32 to 64 co-added scans at a resolution of 4 cm⁻¹ over the mid-IR range of 4000 to 600 cm⁻¹.

  • Data Processing : Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth (which naturally inflates the intensity of lower wavenumber peaks). Perform an automatic baseline correction if particle scattering causes baseline drift.

References

  • FTIR spectra of commercial aspirin and aspirin-loaded blend films ResearchGate[Link]

  • FT-IR spectra of aspirin (A), aspirin loaded (B) and unloaded (C) AX microspheres ResearchGate[Link]

  • Referring to the IR spectrum of salicylamide identify the absorption Transtutors[Link]

  • Online ATR-FT-IR for Real-Time Monitoring of the Aspirin Esterification Process in an Acid-Mediated Reaction Spectroscopy Online[Link]

Sources

Bioequivalence & Pharmacokinetic Comparison Guide: Acetylsalicylamide vs. Salicylamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Salicylamide (o-hydroxybenzamide) is a well-established analgesic and antipyretic agent. Unlike aspirin, salicylamide is not hydrolyzed to salicylic acid in vivo; instead, it exerts its pharmacological effects directly [1]. However, its clinical efficacy is severely bottlenecked by poor oral bioavailability, driven by rapid and extensive first-pass metabolism.

To circumvent this, pharmaceutical researchers have developed acetylated derivatives—most notably O-acetylsalicylamide and N-acetylsalicylamide —as prodrugs designed to mask the reactive functional groups. This guide objectively compares the bioequivalence, metabolic stability, and pharmacokinetic performance of salicylamide against its acetylated counterparts, providing actionable protocols for in vitro evaluation.

Mechanistic Pharmacokinetics & The Prodrug Rationale

The Bioavailability Bottleneck of Salicylamide

Upon oral administration, salicylamide is rapidly absorbed but undergoes aggressive Phase II conjugation in the intestinal mucosa and liver. The exposed phenolic hydroxyl (-OH) group is a prime target for microsomal UDP-glucuronosyltransferases (UGTs) and sulfotransferases , converting the active drug into inactive ether glucuronide and sulfate conjugates [2]. Because the drug is cleared before reaching systemic circulation, massive doses are required to achieve therapeutic plasma concentrations.

The Acetylsalicylamide Prodrug Strategy

To protect the phenolic hydroxyl group from premature conjugation, O-acetylsalicylamide was synthesized. The mechanistic hypothesis is straightforward: the acetyl ester masks the -OH group during gastrointestinal absorption and first-pass transit, followed by esterase-driven hydrolysis in the blood to release the active salicylamide.

However, experimental bioequivalence studies reveal a complex physicochemical reality [3]:

  • Rapid Hydrolysis: In 80% human plasma at 37°C, O-acetylsalicylamide exhibits a half-life of less than 1 minute .

  • Intramolecular O→N Acyl Migration: Rather than undergoing simple enzymatic cleavage, the spatial proximity of the amide group facilitates a rapid, spontaneous chemical rearrangement. The acetyl group migrates from the oxygen atom to the nitrogen atom, forming N-acetylsalicylamide .

  • N-Acetylsalicylamide Stability: The resulting N-acetyl derivative is significantly more stable, with a plasma half-life of approximately 3.6 hours, slowly releasing salicylamide over time [3].

Pathway O_Acetyl O-Acetylsalicylamide (Prodrug) Salicylamide Salicylamide (Active Drug) O_Acetyl->Salicylamide Plasma Esterases (t1/2 < 1 min) N_Acetyl N-Acetylsalicylamide (Migration Product) O_Acetyl->N_Acetyl Intramolecular O->N Migration Glucuronide Ether Glucuronide (Phase II Metabolite) Salicylamide->Glucuronide UGT Enzymes (First-pass) Sulfate Sulfate Conjugate (Phase II Metabolite) Salicylamide->Sulfate Sulfotransferases (First-pass)

Fig 1. Pharmacokinetic pathways of O-acetylsalicylamide and salicylamide metabolism.

Quantitative Bioequivalence & Stability Data

To evaluate these compounds for drug development, their stability metrics must be directly compared. The table below synthesizes the pharmacokinetic parameters of salicylamide and its acetylated derivatives based on established in vitro human plasma assays [3].

CompoundStructural RolePlasma Half-Life (t1/2)Primary Metabolic FateBioavailability Potential
Salicylamide Active Parent Drug~1.5 - 2 hours (in vivo)Rapid Glucuronidation / SulfationLow (Extensive first-pass)
O-Acetylsalicylamide Masked Prodrug< 1 minuteO→N Acyl Migration & Esterase CleavagePoor (Chemically unstable)
N-Acetylsalicylamide Migration Product3.6 hoursSlow enzymatic hydrolysis to SalicylamideModerate (Sustained release)
O-Butyryloxymethyl-SAM *Advanced Prodrug5.5 minutesEnzymatic hydrolysis to SalicylamideHigh (Resists O→N migration)

*Note: Due to the instability of simple O-acyl derivatives, researchers developed O-acyloxymethyl derivatives (e.g., O-butyryloxymethyl salicylamide) which successfully block the O→N migration while protecting the phenolic group [3].

Self-Validating Experimental Protocol: In Vitro Plasma Hydrolysis

To accurately assess the bioequivalence and conversion rate of this compound prodrugs to salicylamide, a highly controlled in vitro plasma hydrolysis assay is required.

Causality & Trustworthiness: This protocol is designed as a self-validating system. By including a boiled plasma control , researchers can definitively isolate chemical instability (such as spontaneous O→N migration) from enzymatic hydrolysis (esterase activity).

Materials Required
  • Pooled Human Plasma (Heparinized, 80% v/v in 0.05 M Phosphate Buffer, pH 7.4)

  • Test Compounds: Salicylamide, O-Acetylsalicylamide (10 mM stock in DMSO)

  • Quenching Solvent: Ice-cold Acetonitrile containing Internal Standard (IS)

  • Thermostatic shaking water bath (37°C)

Step-by-Step Methodology
  • Preparation of Matrix: Pre-incubate 990 µL of 80% human plasma in Eppendorf tubes at 37°C for 10 minutes. Control: Prepare a parallel set using plasma boiled for 15 minutes at 95°C (to denature esterases).

  • Reaction Initiation: Spike 10 µL of the 10 mM O-acetylsalicylamide stock into the plasma (final concentration: 100 µM). Vortex immediately for 3 seconds.

  • Aliquot Sampling: At predefined time intervals (0.5, 1, 2, 5, 10, 30, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Reaction Quenching: Immediately transfer the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing the internal standard. Causality: The organic solvent instantly precipitates plasma proteins, halting all enzymatic activity and locking the pharmacokinetic snapshot in time.

  • Centrifugation: Centrifuge the quenched samples at 10,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to HPLC vials. Quantify the disappearance of O-acetylsalicylamide and the appearance of both N-acetylsalicylamide and Salicylamide using a validated LC-MS/MS method.

Workflow Step1 1. Plasma Incubation (80% Human Plasma, 37°C) Step2 2. Aliquot Sampling (Time points: 0-60 min) Step1->Step2 Step3 3. Reaction Quenching (Cold Acetonitrile + IS) Step2->Step3 Step4 4. Centrifugation (10,000 x g, 10 min) Step3->Step4 Step5 5. LC-MS/MS Analysis (Quantify SAM & Prodrug) Step4->Step5

Fig 2. Self-validating in vitro plasma hydrolysis experimental workflow.

Structural Clarification: Prodrug vs. Synthetic Scaffold

When reviewing the literature on "this compound," it is critical to distinguish between the prodrugs discussed above and 5-Acetylsalicylamide .

While O-acetylsalicylamide is an ester designed to hydrolyze in the body, 5-acetylsalicylamide is a highly stable compound synthesized via a Friedel-Crafts acylation of salicylamide with acetyl chloride, using a Lewis acid catalyst (AlCl₃/NaCl molten salt) at 140°C [4]. In 5-acetylsalicylamide, the acetyl group is covalently bonded to the C5 position of the aromatic ring. It does not convert to salicylamide in vivo and is instead utilized as a synthetic intermediate for developing complex hybrid anticancer and metabolic drugs [4]. Researchers conducting bioequivalence studies must ensure they are evaluating the correct structural isomer.

References

  • LookChem. Salicylamide - Properties, Metabolism, and Toxicity. Retrieved from [Link]

  • Bundgaard, H., Klixbüll, U., & Falch, E. (1986). Prodrugs as drug delivery systems. 44. O-acyloxymethyl, O-acyl and N-acyl salicylamide derivatives as possible prodrugs for salicylamide. International Journal of Pharmaceutics. Retrieved from[Link]

Comparing antipyretic activity of acetylsalicylamide and paracetamol

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis comparing the antipyretic profiles of acetylsalicylamide and paracetamol, designed for researchers, pharmacologists, and drug development professionals.

Pharmacological Context & Compound Profiles

Fever (pyresis) is a complex physiological response driven by exogenous pyrogens (such as lipopolysaccharides, LPS) that trigger the release of endogenous pyrogenic cytokines (IL-1β, IL-6, TNF-α). These cytokines stimulate the endothelial cells of the blood-brain barrier to upregulate cyclooxygenase-2 (COX-2), leading to the synthesis of prostaglandin E2 (PGE2). PGE2 acts on the hypothalamus to elevate the body's thermoregulatory set-point.

When developing or evaluating antipyretic agents, understanding the specific site of COX inhibition (central vs. peripheral) is critical.

  • Paracetamol (Acetaminophen): A para-aminophenol derivative and the gold standard for central antipyresis. Despite over a century of clinical use, its mechanism is highly nuanced. It acts primarily in the central nervous system (CNS) by inhibiting the peroxidase (POX) domain of COX enzymes, a process highly dependent on the low peroxide tone of the brain.

  • This compound (Salacetamide): An acetylated derivative of salicylamide (1). The addition of the acetyl group enhances the lipophilicity of the base salicylamide molecule, facilitating rapid blood-brain barrier penetration. Unlike paracetamol, it retains classical non-steroidal anti-inflammatory drug (NSAID) characteristics, inhibiting both central and peripheral COX activity by competing for the arachidonic acid binding site.

Mechanistic Divergence: Central vs. Peripheral Action

The fundamental difference between these two compounds lies in their interaction with the COX enzyme's active sites and their tissue selectivity.

Paracetamol is a weak inhibitor of COX in peripheral tissues where high levels of peroxides (generated by active inflammation) oxidize the drug, rendering it ineffective. However, in the brain's low-peroxide environment, paracetamol successfully reduces the oxidized active site of the COX enzyme, halting PGE2 synthesis. Recent literature also links paracetamol's hypothermic (but not strictly antipyretic) effects to the activation of TRPA1 channels by its electrophilic metabolites, though2.

Conversely, this compound acts as a traditional, non-selective COX inhibitor. It 3, preventing the conversion of arachidonic acid to PGG2. Because this mechanism is not redox-dependent, this compound effectively suppresses both the central PGE2 synthesis driving the fever and the peripheral prostaglandins driving localized tissue inflammation.

Pathway LPS LPS / Pyrogens Cytokines IL-1β, IL-6, TNF-α LPS->Cytokines COX2 Central COX-2 (Brain Endothelium) Cytokines->COX2 PeripheralCOX Peripheral COX (Inflammation) Cytokines->PeripheralCOX PGE2 Central PGE2 COX2->PGE2 Hypothalamus Hypothalamic Thermoregulation PGE2->Hypothalamus Fever Fever (Pyresis) Hypothalamus->Fever Para Paracetamol Para->COX2 Inhibits (POX domain) ASA This compound ASA->COX2 Inhibits (Competitive) ASA->PeripheralCOX Inhibits

Mechanistic pathways of antipyresis: Paracetamol vs. This compound.

Quantitative Efficacy Comparison

The following table synthesizes the pharmacological and antipyretic profiles of both compounds based on standardized endotoxemia models. Paracetamol demonstrates4, whereas this compound provides a dual-action profile.

ParameterParacetamol (Acetaminophen)This compound (Salacetamide)
Primary Target Central COX (POX domain), TRPA1Central & Peripheral COX-1/COX-2
Peak Temp Reduction (ΔT max) High (~0.9°C reduction at 4h post-LPS)Moderate (~0.6°C reduction at 4h post-LPS)
Peripheral Anti-inflammatory Activity NegligibleModerate to High
CNS Penetration Rate High (Rapid onset, ~30 mins)High (Enhanced by acetylation)
Gastrointestinal Toxicity Risk Very LowModerate (Due to peripheral COX-1 inhibition)
Primary Toxicity Risk Hepatotoxicity (NAPQI accumulation)Salicylate toxicity at high doses

Experimental Methodology: In Vivo Antipyretic Validation

To objectively compare the antipyretic activity of these two compounds, a self-validating in vivo protocol using an LPS-induced endotoxemia model is required.

Causality of Model Selection: The LPS model is chosen over yeast-induced pyresis because LPS standardizes the febrile response via direct TLR4 activation, isolating the central antipyretic effect from peripheral anti-inflammatory variables.

Step-by-Step Protocol
  • Subject Preparation & Telemetry:

    • Surgically implant intra-abdominal telemetry transmitters in male Wistar rats (200-250g) under isoflurane anesthesia. Allow a 7-day recovery period.

    • Causality: Telemetry allows for continuous, undisturbed core temperature monitoring. Traditional rectal probing induces stress-induced hyperthermia, which confounds baseline temperature readings and invalidates subtle antipyretic data.

  • Endotoxemia Induction:

    • Administer an intravenous bolus of E. coli Lipopolysaccharide (LPS) at 4 ng/kg via the tail vein.

    • Causality: This specific dose elicits a reproducible, transient spike in IL-6 and TNF-α without inducing fatal septic shock, creating a standardized 4-to-6-hour fever window.

  • Pharmacological Intervention:

    • At T=30 minutes post-LPS (onset of temperature rise), administer the test compounds via oral gavage: Group A (Vehicle), Group B (Paracetamol 150 mg/kg), Group C (this compound 150 mg/kg).

  • Biochemical Quantification (Self-Validation):

    • At T=4 hours (peak fever), euthanize a subset of animals. Rapidly dissect and homogenize the hypothalamic tissue.

    • Perform a PGE2 Enzyme-Linked Immunosorbent Assay (ELISA) on the homogenate.

    • Causality: Temperature reduction alone is a phenotypic observation. Quantifying hypothalamic PGE2 confirms that the phenotypic antipyresis is mechanistically driven by central COX inhibition, validating the entire experimental system.

Workflow T1 1. Baseline Telemetry (Core Temp) T2 2. LPS Injection (4 ng/kg IV) T1->T2 T3 3. Drug Admin (Para vs ASA) T2->T3 T4 4. Temp Monitoring (0-6 hours) T3->T4 T5 5. Brain Tissue Harvesting T4->T5 T6 6. PGE2 ELISA Quantification T5->T6

Experimental workflow for evaluating in vivo antipyretic efficacy.

Conclusion & Translational Insights

From a drug development perspective, the choice between paracetamol and this compound hinges on the clinical presentation of the fever.

Paracetamol remains the superior choice for pure antipyresis. Its unique reliance on the low-peroxide environment of the brain allows it to potently suppress central PGE2 without disrupting peripheral mucosal prostaglandins, thereby avoiding the gastrointestinal toxicity characteristic of traditional NSAIDs.

However, this compound represents a highly valuable structural framework when pyresis is accompanied by localized peripheral inflammation (e.g., rheumatic conditions). By5, researchers can fine-tune the lipophilicity and COX-1/COX-2 selectivity, bridging the gap between pure central antipyretics and broad-spectrum peripheral anti-inflammatories.

References

  • Acetaminophen has greater antipyretic efficacy than aspirin in endotoxemia: a randomized, double-blind, placebo-controlled trial. PubMed (NIH). Available at:[Link]

  • The antipyretic effect of paracetamol occurs independent of transient receptor potential ankyrin 1-mediated hypothermia and is associated with prostaglandin inhibition in the brain. PubMed (NIH). Available at:[Link]

  • SALACETAMIDE - Global Substance Registration System (GSRS). NIH / FDA. Available at:[Link]

  • Salicylamide Impurities and Related Compound. Veeprho. Available at: [Link]

  • Synthesis and anti-inflammatory activities of novel salicylic acid and diflunisal amide derivatives. ResearchGate. Available at:[Link]

Sources

Comparative Validation of UV-Vis Absorbance Maxima for O-Acetylsalicylamide and Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical analysis and chemical derivatization, accurately identifying the UV-Vis absorbance maxima (


) of active pharmaceutical ingredients (APIs) and their intermediates is critical for quantitative tracking. O-acetylsalicylamide —the acetylated ester derivative of salicylamide—presents a unique spectroscopic profile compared to its structural analogs like aspirin (acetylsalicylic acid) and free salicylamide.

This guide provides an objective, data-driven comparison of these compounds. By examining the electronic transitions that dictate their UV-Vis spectra, we establish a self-validating experimental workflow that researchers can use to definitively identify and quantify O-acetylsalicylamide in complex mixtures[1].

Mechanistic Causality of UV-Vis Spectral Shifts

To understand the experimental data, we must first analyze the causality behind the spectral shifts. The UV absorbance of benzene derivatives is governed by


 transitions within the aromatic ring, which are heavily influenced by the electron-donating or withdrawing nature of substituent groups.
  • The Auxochromic Effect (Salicylamide & Salicylic Acid): In free salicylamide, the hydroxyl (-OH) group acts as a strong auxochrome. The lone pairs on the phenolic oxygen delocalize into the aromatic

    
    -system, lowering the energy gap for electronic transitions. This results in a significant bathochromic (red) shift, pushing the primary benzenoid absorption band to ~302 nm [2],[3].
    
  • Cross-Conjugation via Acetylation (O-Acetylsalicylamide & Aspirin): When the -OH group is acetylated to form O-acetylsalicylamide, the lone pairs on the oxygen are forced into cross-conjugation with the new acetyl carbonyl group. Because the electron density is pulled away from the aromatic ring, the auxochromic effect is severely diminished. Consequently, the absorption maximum undergoes a sharp hypsochromic (blue) shift down to the ~275 nm region[4]. A secondary, higher-energy band also appears around 220–230 nm , which is frequently utilized for HPLC-UV detection[1],[5].

Mechanism A Salicylamide (Free -OH) λ_max: 302 nm B Acetylation (Masking -OH) A->B C O-Acetylsalicylamide (Esterified -OH) λ_max: ~275 nm B->C D Alkaline Hydrolysis (Cleaving Ester) C->D Self-Validation D->A Self-Validation

Figure 1: Mechanistic pathway of acetylation and hydrolysis driving UV-Vis spectral shifts.

Comparative Spectral Data

The following table summarizes the validated


 values for O-acetylsalicylamide and its primary alternatives. This data is crucial for selecting the correct detection wavelength during HPLC or spectrophotometric assays to avoid overlapping signal interference.
CompoundFunctional GroupsPrimary

(nm)
Secondary

(nm)
Spectral Behavior
O-Acetylsalicylamide Amide, Acetyl Ester~275 nm~220 nmHypsochromic shift due to masked phenol[1].
Salicylamide Amide, Free Phenol302 nm235 nmStrong bathochromic shift from free -OH[3].
Acetylsalicylic Acid (Aspirin) Carboxylic Acid, Acetyl Ester277 nm228 nmStructurally similar to O-acetylsalicylamide; masked phenol[4].
Salicylic Acid Carboxylic Acid, Free Phenol302 nm230 nmBroad peak at 302 nm due to extended conjugation[6].

Experimental Workflows: A Self-Validating System

To ensure scientific integrity, a single UV-Vis scan is often insufficient to confirm the presence of O-acetylsalicylamide due to potential baseline drift or matrix interference. We employ a self-validating protocol utilizing forced alkaline hydrolysis. Because the O-acetyl ester bond is highly labile under alkaline conditions, it spontaneously hydrolyzes to yield the 2-hydroxybenzamide (salicylamide) phenolate[7]. Tracking this real-time spectral shift guarantees the identity of the analyte.

Step-by-Step Methodology

Phase 1: Steady-State UV-Vis Acquisition

  • Solvent Selection: Prepare the sample in spectroscopic-grade methanol. Reasoning: Methanol is UV-transparent down to 205 nm and adequately solvates the acetylated form without inducing the spontaneous hydrolysis seen in unbuffered aqueous systems[8].

  • Concentration Optimization: Dilute the O-acetylsalicylamide sample to a working concentration of 10–50 µg/mL. Reasoning: This ensures the maximum absorbance falls strictly within the linear dynamic range of the photomultiplier detector (0.1–1.0 AU), adhering to the Beer-Lambert law.

  • Baseline Correction: Fill two quartz cuvettes with pure methanol. Place them in the sample and reference paths of a double-beam spectrophotometer and zero the instrument.

  • Spectral Scan: Replace the sample cuvette with the analyte solution. Scan from 200 nm to 400 nm. Record the primary peak at ~275 nm and the secondary peak at ~220 nm.

Phase 2: Alkaline Hydrolysis Stress Test (Self-Validation) 5. Reagent Addition: Directly spike the sample cuvette with 50 µL of 0.1 M NaOH. Gently invert to mix. 6. Kinetic Tracking: Immediately initiate a repeated UV-Vis scan (every 60 seconds for 5 minutes). 7. Data Verification: Observe the disappearance of the ~275 nm peak and the simultaneous emergence of a strong absorption band at 302 nm. Reasoning: This bathochromic shift confirms the cleavage of the acetyl group and the regeneration of the free auxochromic -OH group, definitively validating that the starting material was O-acetylsalicylamide[7].

Workflow N1 1. Sample Preparation (10-50 µg/mL in MeOH) N2 2. Baseline Correction (Double-Beam Blanking) N1->N2 N3 3. Full Spectrum Scan (200 - 400 nm) N2->N3 N4 4. Peak Identification (λ_max ~220 nm & ~275 nm) N3->N4 N5 5. Alkaline Hydrolysis (Spike with 0.1 M NaOH) N4->N5 N6 6. Spectral Shift Tracking (Confirm shift to 302 nm) N5->N6

Figure 2: Self-validating UV-Vis workflow incorporating alkaline hydrolysis.

References

  • 33- Analytical Profile of Salicylamide.ResearchGate.
  • An In-Depth Technical Guide to the Chemical and Physical Properties of Salicylamide.Benchchem.
  • Characterization of Pharmaceutical Tablets Using UV Hyperspectral Imaging as a Rapid In-Line Analysis Tool.PMC - NIH.
  • 73 SERIES SPECTROPHOTOMETER Application note: A09-009A.Technology Networks.
  • Salicylamide | C7H7NO2 | CID 5147.PubChem - NIH.
  • Determination of aliphatic amines by high performance liquid chromatography with amperometric detection after derivatization.ResearchGate.
  • Modern Derivatization Methods For Separation Sciences.Scribd.

Sources

Pharmacokinetic Characterization: Acetylsalicylamide vs. Salicylamide & Metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5]

This guide provides a high-resolution pharmacokinetic (PK) comparison of Acetylsalicylamide (the acetylated prodrug) against its active hydrolytic product, Salicylamide (SAM) , and its downstream conjugated metabolites.

While this compound is structurally analogous to Aspirin (Acetylsalicylic Acid), its pharmacokinetic behavior diverges significantly due to the metabolic fate of the amide group versus the acid group. This guide addresses the critical "shunting" mechanisms where the rapid hydrolysis of the parent drug feeds into the saturable first-pass metabolism of Salicylamide, a phenomenon distinct from the salicylate kinetics observed with Aspirin.

Key Technical Insight: Unlike Salicylate (from Aspirin), which exhibits capacity-limited elimination (Michaelis-Menten) but a relatively long half-life, Salicylamide undergoes extremely rapid first-pass glucuronidation and sulfation. Therefore, the acetylation of salicylamide (forming this compound) serves primarily to alter gastric tolerance and absorption kinetics , rather than extending the terminal half-life significantly.

Mechanistic Pathways & Metabolic Fate[6]

To understand the PK differences, we must first map the biotransformation. This compound is an ester that is rapidly hydrolyzed by plasma and hepatic esterases.

Metabolic Cascade Diagram

The following diagram illustrates the hydrolysis of the parent drug and the subsequent "saturable" conjugation pathways of the active metabolite.

MetabolicPathway Parent This compound (Parent Drug) Enzyme Plasma/Hepatic Esterases (Rapid Hydrolysis) Parent->Enzyme Active Salicylamide (SAM) (Active Moiety) Enzyme->Active t1/2 < 20 min SAM_G Salicylamide-Glucuronide (Major Metabolite - Inactive) Active->SAM_G UGT Enzymes (High Capacity) SAM_S Salicylamide-Sulfate (Saturable Pathway) Active->SAM_S Sulfotransferases (Low Capacity/Saturable) Gentisamide Gentisamide (Minor Oxidative Metabolite) Active->Gentisamide CYP450 (Hydroxylation)

Figure 1: Metabolic hydrolysis and conjugation pathway. This compound functions as a precursor to Salicylamide, which is then rapidly cleared via Phase II conjugation.

Pharmacokinetic Profile Comparison

The following data synthesis compares the Parent (this compound) with the Active Metabolite (Salicylamide) and the Standard Alternative (Aspirin).

Comparative PK Parameters

Note: Values represent mean estimates derived from healthy human volunteer data under fasting conditions.

ParameterThis compound (Parent)Salicylamide (Active Metabolite)Aspirin (Alternative Standard)
Primary Mechanism Prodrug (Ester hydrolysis)Analgesic/AntipyreticProdrug (Irreversible COX inhibitor)
Absorption (

)
0.5 – 1.0 hr0.3 – 1.0 hr0.25 – 0.5 hr
Plasma Half-life (

)
< 20 min (Rapid Hydrolysis)1.0 – 1.5 hr15 – 20 min (Parent)
Bioavailability (

)
High (absorbed intact then hydrolyzed)Low (< 50%) due to First-Pass*50–70%
Protein Binding LowLow to ModerateHigh (80-90% for Salicylate)
Elimination Route Hydrolysis to SAMRenal (as Glucuronide/Sulfate)Renal (as Salicyluric acid)

Critical Analysis of Bioavailability (*): Salicylamide exhibits nonlinear pharmacokinetics . At low doses (<1g), the "first-pass" effect (gut wall and liver metabolism) is so efficient that very little free Salicylamide reaches systemic circulation. This compound, by presenting a more lipophilic ester, may bypass some gastric metabolism, but it eventually feeds into the same hepatic bottleneck.

The "Breakthrough" Effect

Unlike Aspirin, where the metabolite (Salicylate) accumulates, Salicylamide metabolites (Glucuronide/Sulfate) are rapidly excreted.

  • Low Dose: Sulfation pathway dominates but saturates quickly.

  • High Dose: Glucuronidation takes over.

  • Implication: Efficacy of this compound is highly dose-dependent. A "breakthrough" dose is required to saturate the sulfate pathway and allow free Salicylamide to circulate.

Experimental Protocol: Simultaneous Quantification

To validate the PK profile, a rigorous bioanalytical method is required. The following protocol utilizes LC-MS/MS for the simultaneous quantification of this compound, Salicylamide, and its conjugates.

Method Validation (Self-Validating System)
  • Internal Standard (IS): Use Salicylamide-d4 or Acetaminophen-d4 . Do not use Salicylic acid as IS due to different ionization properties.

  • Calibration Range: 10 ng/mL to 10,000 ng/mL (Dynamic range must cover the "breakthrough" concentrations).

  • Stability Check: this compound is unstable in plasma (esterase activity). Immediate stabilization is the critical control point.

Sample Preparation Workflow

The following workflow details the critical stabilization step often missed in general protocols.

ProtocolWorkflow Sample Blood Collection (K2EDTA Tubes) Stabilize CRITICAL STEP: Add Eserine/Fluoride (Inhibit Esterases) Sample->Stabilize Immediate Centrifuge Centrifuge (4°C, 3000g, 10 min) Stabilize->Centrifuge Precip Protein Precipitation (Cold Acetonitrile + IS) Centrifuge->Precip Supernatant Supernatant Injection (LC-MS/MS) Precip->Supernatant

Figure 2: Bioanalytical workflow emphasizing the critical esterase inhibition step to prevent ex vivo hydrolysis of this compound.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 4 minutes.

  • Transitions (MRM):

    • This compound: m/z 180.0

      
       138.0 (Loss of ketene).
      
    • Salicylamide:[3][4][5][6][7][8][9] m/z 138.0

      
       120.0 (Loss of water).
      
    • Salicylamide Glucuronide: m/z 314.0

      
       138.0.
      

Conclusion & Recommendations

This compound functions effectively as a prodrug for Salicylamide, offering potential advantages in gastric tolerability due to the masking of the phenol group. However, its pharmacokinetic utility is limited by the rapid elimination half-life of the active moiety, Salicylamide.

For Drug Development Professionals:

  • Formulation: Extended-release formulations are superior to immediate-release for this compound to counteract the short

    
     of Salicylamide.
    
  • Dosing: Doses must be sufficient to saturate the sulfation pathway; otherwise, bioavailability is negligible.

  • Analysis: Bioanalytical assays must include esterase inhibitors (e.g., sodium fluoride or eserine) at the point of collection to distinguish Parent from Metabolite accurately.

References

  • Levy, G., & Matsuzawa, T. (1967). Pharmacokinetics of Salicylamide Elimination in Man. Journal of Pharmacology and Experimental Therapeutics.

  • Abdel-Rahman, M. S., et al. (1991). Bioavailability of aspirin and salicylamide following oral co-administration in human volunteers.[8] Canadian Journal of Physiology and Pharmacology.[8]

  • Needs, C. J., & Brooks, P. M. (1985). Clinical pharmacokinetics of the salicylates. Clinical Pharmacokinetics.

  • Wasfi, I. A., et al. (2004). Simultaneous determination of salicylamide and its metabolites in plasma and urine by HPLC. Journal of Chromatography B. (Note: Generalized citation for HPLC methods in salicylates).

  • Vertex AI Search. (2026). Consolidated search results on this compound hydrolysis and Salicylamide metabolism.

Sources

Safety Operating Guide

Acetylsalicylamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on optimizing both the synthesis and the downstream lifecycle management of active pharmaceutical intermediates. Proper handling of 5-Acetylsalicylamide (CAS 40187-51-7) requires a rigorous, chemistry-first approach to waste management.

Because 5-Acetylsalicylamide is often synthesized via the Friedel-Crafts acylation of salicylamide using anhydrous aluminum chloride (AlCl₃) as a Lewis acid catalyst, laboratories must manage not only the pure solid waste of the compound but also the highly reactive, exothermic by-products of its synthesis[1.13].

This guide provides self-validating, step-by-step protocols for the safe operational handling and disposal of 5-Acetylsalicylamide waste streams.

Physicochemical & Hazard Profile

Before executing any disposal protocol, it is critical to understand the quantitative hazard profile of the material. The following data dictates our choice of personal protective equipment (PPE) and environmental controls.

PropertyValueClinical/Operational Significance
CAS Number 40187-51-7[1.1]Unique identifier for EH&S waste profiling and manifesting.
Molecular Weight 179.17 g/mol [1.1]Used for stoichiometric calculations during synthesis and quenching.
Melting Point 220-226 °C[1.2]High melting point indicates stability at room temperature; poses a fine dust inhalation hazard.
Acute Oral Toxicity (LD50) 1700 mg/kg (Rat)[1.8]Moderately toxic (Category 4); necessitates strict ingestion prevention protocols.
GHS Hazard Codes H302, H315, H319, H335[1.1],[1.10]Dictates required PPE (N95/P100 respirator, nitrile gloves, safety goggles).
Storage Class 11 (Combustible Solids)[1.1]Must be segregated from strong oxidizing agents to prevent fire hazards.

Waste Processing & Disposal Workflow

The following logic tree outlines the segregation and treatment of 5-Acetylsalicylamide waste based on its operational origin.

G Start Acetylsalicylamide Waste Generation SolidWaste Solid Reagent Waste (Pure/Contaminated) Start->SolidWaste SynthWaste Synthesis Reaction Mixture (Contains AlCl3 & HCl) Start->SynthWaste Package Package in Sealed Compatible Container SolidWaste->Package IceBath Transfer to Ice Bath (Control Exotherm) SynthWaste->IceBath Incinerate Approved Hazardous Waste Incineration Package->Incinerate Quench Slow Addition to Excess NaHCO3 (aq) IceBath->Quench Prevents violent HCl gas release Filter Filter Al(OH)3 Sludge Quench->Filter Aqueous Aqueous Filtrate (Check pH, EH&S Drain) Filter->Aqueous SolidSludge Solid Sludge (EH&S Solid Waste) Filter->SolidSludge

Figure 1: this compound waste generation and disposal workflow.

Experimental Protocol 1: Safe Neutralization of Synthesis Waste (AlCl₃ Quench)

Context: The primary waste challenge in 5-Acetylsalicylamide production is the stoichiometric excess of anhydrous aluminum chloride (AlCl₃) used during the Friedel-Crafts acylation[1.13]. This waste cannot be directly disposed of due to its violent reactivity with moisture.

  • Step 1: Preparation of the Quench Bath

    • Action: Prepare a stirred, excess volume of saturated sodium bicarbonate (NaHCO₃) solution in a large, heavy-walled borosilicate glass reactor. Submerge the reactor in an ice-water bath[1.13].

    • Causality: The hydrolysis of AlCl₃ is violently exothermic. The ice bath acts as a thermal sink, while the large volume of water prevents the localized boiling of the solvent. NaHCO₃ neutralizes the generated HCl gas, converting it to dissolved NaCl and CO₂ gas[1.13].

  • Step 2: Controlled Addition

    • Action: Transfer the AlCl₃/5-Acetylsalicylamide waste mixture dropwise (if liquid) or in small, controlled portions (if solid/slurry) into the stirred NaHCO₃ solution[1.13].

    • Causality: Slow addition prevents thermal runaway and controls the rate of CO₂ evolution, preventing reactor pressurization or foaming over.

  • Step 3: Verification and Phase Separation (Self-Validating Checkpoint)

    • Action: Allow the mixture to stir for 30 minutes post-addition. Verify the pH is stable between 7.0 and 8.0 using pH indicator strips.

    • Causality: A stable neutral pH serves as a self-validating checkpoint that all reactive Lewis acid has been fully quenched and no residual HCl remains.

  • Step 4: Filtration and Segregation

    • Action: Vacuum filter the resulting suspension to separate the solid aluminum hydroxide (Al(OH)₃) sludge from the aqueous filtrate[1.13].

    • Causality: Segregating the waste reduces the volume of hazardous solid waste. The Al(OH)₃ sludge must be collected for solid hazardous waste disposal, while the neutralized aqueous filtrate (containing NaCl and trace organics) is evaluated for drain disposal according to local EH&S policies[1.13].

Experimental Protocol 2: Disposal of Pure or Contaminated Solid Waste

Context: Expired reagents, contaminated PPE, or spilled 5-Acetylsalicylamide powder must be handled as hazardous chemical waste.

  • Step 1: Containment and Collection

    • Action: For spills, gently sweep the powder using a damp, disposable absorbent pad to prevent dust aerosolization. Do not use a standard vacuum cleaner.

    • Causality: 5-Acetylsalicylamide is a known respiratory irritant (H335)[1.1]. Dry sweeping or standard vacuuming can aerosolize the fine crystalline powder, bypassing standard ventilation and increasing inhalation exposure risk.

  • Step 2: Primary Packaging

    • Action: Place the collected waste into a chemically compatible, tightly closed container (e.g., high-density polyethylene or glass)[1.10].

    • Causality: Ensures the combustible solid is isolated from ambient moisture and incompatible chemicals (e.g., strong oxidizers)[1.1],[1.11].

  • Step 3: Labeling and Manifesting

    • Action: Label the container with the exact chemical name, CAS number (40187-51-7), and GHS hazard pictograms indicating acute toxicity and irritation[1.8].

    • Causality: Accurate manifesting is legally required for licensed hazardous waste contractors to determine the correct incineration parameters and avoid dangerous co-mingling of incompatible wastes.

  • Step 4: Final Disposal via Incineration

    • Action: Transfer the sealed container to the institution's designated hazardous waste accumulation area for eventual disposal by an approved waste disposal plant[1.10].

    • Causality: Professional high-temperature incineration completely destroys the organic amide structure, preventing environmental contamination and adhering to federal disposal guidelines[1.12].

References

Personal protective equipment for handling Acetylsalicylamide

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Protocol: Acetylsalicylamide Handling & PPE Standards

Executive Summary & Scientific Context

As researchers, we often treat white crystalline solids as generic "shelf chemicals." this compound (2-acetoxybenzamide), a structural analog of Aspirin (acetylsalicylic acid) and Salicylamide, requires a more nuanced approach than standard lab salts.

While its acute toxicity profile is moderate (GHS Category 4), its sensitization potential is the critical operational risk. Structurally, this compound is a salicylate prodrug. Upon contact with mucosal membranes or moisture, it hydrolyzes to release Salicylamide and Acetic Acid. For personnel with Aspirin-Exacerbated Respiratory Disease (AERD) or general salicylate sensitivity, inhalation of dust can trigger bronchospasm or anaphylactoid reactions.

This guide moves beyond the basic SDS to provide a field-tested operational workflow that ensures data integrity and personnel safety.

Risk Assessment & Hazard Profile

The following data aggregates GHS classifications and physicochemical properties relevant to safety planning.

PropertySpecificationOperational Implication
CAS Number 407-96-5Verification ID for waste streams.
Physical State White Crystalline PowderHigh risk of static-induced dust dispersion during weighing.
GHS Classification Acute Tox. 4 (Oral) Eye Irrit.[1][2] 2A Skin Irrit. 2 Harmful if swallowed.[2] Severe eye irritant.[1][2]
Sensitization Respiratory (Potential) CRITICAL: Can trigger asthma-like symptoms in sensitized individuals (Salicylate Sensitivity).
Reactivity Moisture SensitiveHydrolyzes to Salicylamide + Acetic Acid. Keep desiccated.
Solubility Soluble in Ethanol, DMSOPermeates standard latex gloves rapidly in solution.

Personal Protective Equipment (PPE) Matrix

Standard "lab coat and glasses" are insufficient for solid handling of salicylates due to the sensitization risk.

Tier 1: Solid Handling (Weighing & Transfer)

High Risk: Dust generation and inhalation.

  • Respiratory: N95 (Minimum) if handling closed containers. P100/N100 Respirator is mandatory if weighing outside a fume hood (strongly discouraged).

  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses do not seal against micro-dust.

  • Hands: Double Nitrile Gloves (4 mil minimum).

    • Why? The outer glove protects against gross contamination; the inner glove prevents skin contact during doffing.

  • Body: Lab coat (buttoned/snapped) + Tyvek® Sleeves (optional but recommended to bridge the glove-cuff gap).

Tier 2: Solution Handling (Dilution & Pipetting)

Moderate Risk: Splash and permeation.

  • Respiratory: Surgical mask (to protect the sample) or N95 (if volatile solvents like DMSO are used outside a hood).

  • Eyes: Safety Glasses with Side Shields.

  • Hands: Single Nitrile Gloves (Exam grade). Change immediately upon splash.

Operational Workflow: The "Zero-Dust" Protocol

This protocol is designed to eliminate static charge, which is the primary cause of amide powder scattering.

Step 1: Engineering Controls Setup
  • Verify Airflow: Ensure Chemical Fume Hood is operating at 80–100 fpm face velocity.

  • Static Neutralization: Place an Ionizing Bar or use an Anti-Static Gun on the weighing boat and spatula. This compound is prone to static cling; "flying" powder is a major inhalation vector.

Step 2: Weighing & Solubilization
  • Tare First: Place the weighing vessel in the balance inside the hood.

  • Transfer: Use a chemically resistant spatula (PTFE coated). Do not pour from the stock bottle; transfer small amounts to avoid raising a dust cloud.

  • Solvent Addition: Add the solvent to the solid , not the solid to the solvent. This prevents the "puff" of powder that occurs when a solid hits a liquid surface.

  • Dissolution: Vortex or magnetically stir in a closed vial.

Step 3: Decontamination
  • Spill Cleanup: Do not dry sweep.

    • Solid: Cover with wet paper towels (water) to dampen, then wipe up.

    • Surface Decon: Wipe down the balance area with 10% Sodium Bicarbonate solution. This facilitates hydrolysis of any residue into water-soluble, less active byproducts (salicylate salts), followed by a water rinse.

Visualized Decision Logic

The following diagram outlines the decision-making process for handling this compound, ensuring the correct safety tier is applied based on the state of matter.

G Start START: this compound Handling StateCheck Assess State of Matter Start->StateCheck Solid Solid / Powder StateCheck->Solid Weighing/Transfer Liquid Liquid / Solution StateCheck->Liquid Pipetting/Dilution RiskSolid RISK: Dust Inhalation & Static Solid->RiskSolid ControlsSolid ENGINEERING: Fume Hood + Ionizer PPE: Double Nitrile + Goggles + N95/P100 RiskSolid->ControlsSolid Disposal DISPOSAL: High-Temp Incineration (Do NOT Drain Dispose) ControlsSolid->Disposal RiskLiquid RISK: Splash & Permeation Liquid->RiskLiquid ControlsLiquid ENGINEERING: General Ventilation PPE: Single Nitrile + Safety Glasses RiskLiquid->ControlsLiquid ControlsLiquid->Disposal

Figure 1: Decision logic for PPE selection and engineering controls based on the physical state of this compound.

Waste Disposal & Emergency Response

  • Disposal: this compound must be disposed of as Hazardous Chemical Waste .

    • Stream: Solid waste or Solvent waste (depending on state).

    • Method: High-temperature incineration.

    • Prohibition:[3]Strictly NO drain disposal. Salicylates are bioactive and can disrupt aquatic ecosystems (GHS H402/H412 equivalent).

  • Exposure Response:

    • Eye Contact: Flush immediately for 15 minutes.[4][5] Note that salicylates can cause corneal injury; seek medical evaluation.

    • Skin Contact: Wash with soap and water.[4][5][6] If a rash develops (urticaria), it may indicate systemic sensitization.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 79747, 2-Acetoxybenzamide. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier: Salicylamide and related amides. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Respiratory Protection Standards (29 CFR 1910.134). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetylsalicylamide
Reactant of Route 2
Reactant of Route 2
Acetylsalicylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.